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  • Product: 5-Bromo-4-methoxy-1,3-benzodioxole
  • CAS: 118871-61-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-4-methoxy-1,3-benzodioxole

Introduction The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and conformational rigidity make it an attractive core for molecular design. This guide focuses on a key derivative, 5-Bromo-4-methoxy-1,3-benzodioxole (also known as 4-Bromo-5-methoxy-1,3-benzodioxole), a versatile synthetic intermediate whose value lies in the strategic placement of its functional groups. The presence of a bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the methoxy group and dioxole ring modulate the electronic character of the aromatic system.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines logical synthetic and reaction pathways, and discusses its potential applications, particularly as a building block in the synthesis of complex molecular architectures.

Section 1: Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Bromo-4-methoxy-1,3-benzodioxole define its behavior in chemical systems and dictate the conditions required for its handling, storage, and analysis.

Data Presentation: Physicochemical Properties

The core physicochemical data for 5-Bromo-4-methoxy-1,3-benzodioxole are summarized in the table below. Note that numbering conventions may vary (e.g., 4-Bromo-5-methoxy vs. 5-Bromo-4-methoxy), but the structure remains the same. The data corresponds to the structure shown.

PropertyValueSource(s)
IUPAC Name 5-Bromo-4-methoxy-1,3-benzodioxoleN/A
Synonym(s) 4-bromo-5-methoxybenzo[d][1]dioxole
CAS Number Not explicitly available for this isomer.
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol Calculated
Appearance Expected to be a solid or oil at room temperature.Inferred
InChI Key CWNSMNIDJGZFEO-UHFFFAOYSA-N
Spectroscopic Characterization

While specific spectral data is not widely published, the expected spectroscopic profile can be predicted based on its structure. This information is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two protons on the benzene ring, likely appearing as doublets. A sharp singlet around 3.8-4.0 ppm would correspond to the methoxy (-OCH₃) protons, and another singlet around 5.9-6.1 ppm would be characteristic of the methylenedioxy (-OCH₂O-) protons.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The aromatic carbons would appear in the 100-150 ppm range, with carbons attached to oxygen appearing further downfield. The methoxy carbon signal is expected around 55-60 ppm, and the methylenedioxy carbon signal near 101-102 ppm.[3]

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic protons (~2850-3100 cm⁻¹), strong C-O-C stretching for the ether and dioxole groups (~1000-1300 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹). The C-Br stretch appears at lower frequencies (~500-650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity at m/z = 230 and 232.

Experimental Protocol 1: General Procedure for Spectroscopic Analysis

This protocol describes a self-validating system for the structural confirmation of synthesized 5-Bromo-4-methoxy-1,3-benzodioxole.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • IR (ATR): Place a small amount of the neat sample (liquid or solid) directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

    • MS (EI/ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The causality for using 2D NMR is to unambiguously assign proton and carbon signals, confirming connectivity.

    • IR: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • MS: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes (for ESI) to ensure detection of the molecular ion.

  • Data Analysis & Validation:

    • Compare the acquired spectra with the predicted chemical shifts, multiplicities, vibrational frequencies, and m/z values.

    • The presence of the characteristic bromine isotopic pattern in the MS is a critical validation point.

    • Confirm all expected functional groups and the correct number of proton and carbon environments.

Section 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 5-Bromo-4-methoxy-1,3-benzodioxole is essential for its effective use as a chemical building block.

Illustrative Synthesis

A logical and common strategy for synthesizing substituted benzodioxoles involves the reaction of a substituted catechol with a dihalomethane.[2][4] For the target molecule, a plausible route begins with the methoxylation of 3-bromocatechol followed by the formation of the methylenedioxy bridge.

G A 3-Bromocatechol reagent1 CH₃I, K₂CO₃ Acetone A->reagent1 B 3-Bromo-2-methoxyphenol reagent2 CH₂Br₂, Cs₂CO₃ DMF, 110°C B->reagent2 C 5-Bromo-4-methoxy-1,3-benzodioxole reagent1->B reagent2->C

Caption: Proposed synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole.

Experimental Protocol 2: Illustrative Synthesis via Williamson Ether Synthesis and Ring Closure

This protocol is based on established methods for ether formation and benzodioxole synthesis.[4]

  • Step 1: Selective Methoxylation of 3-Bromocatechol.

    • Rationale: Selective mono-methoxylation is required. The choice of a mild base and controlled stoichiometry is crucial to prevent di-alkylation.

    • To a stirred solution of 3-bromocatechol (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

    • Add methyl iodide (1.05 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The rationale for TLC is to visually track the consumption of starting material and the formation of the product.

    • Upon completion, filter the solid, and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 3-bromo-2-methoxyphenol.

  • Step 2: Methylenedioxy Bridge Formation.

    • Rationale: Cesium carbonate is an effective base for this type of cyclization, and DMF is a suitable high-boiling polar aprotic solvent. Dibromomethane is chosen as the methylene source.[4]

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add cesium carbonate (1.5 eq) and dibromomethane (1.2 eq).

    • Heat the reaction mixture to ~110°C under a nitrogen atmosphere. The use of an inert atmosphere prevents potential side reactions.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Reactivity Profile

The utility of this compound stems from its distinct reactive sites, which allow for sequential and regioselective modifications.

  • Aromatic Halogen: The C-Br bond is the most versatile functional group. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig).[5][6] This allows for the introduction of aryl, alkyl, vinyl, alkynyl, and amino groups at this position. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).

  • Aromatic Ring: The benzodioxole ring is electron-rich due to the electron-donating effects of the oxygen atoms.[7] This makes it susceptible to further electrophilic aromatic substitution (e.g., nitration, halogenation, acylation). The directing effects of the existing bromo, methoxy, and dioxole groups must be considered to predict the regiochemical outcome.

  • Methoxy Group: The methyl ether is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a phenol, providing another site for functionalization.

G sub 5-Bromo-4-methoxy- 1,3-benzodioxole A Suzuki Coupling (Ar-B(OH)₂) sub->A Pd Cat. Base B Buchwald-Hartwig Amination (R₂NH) sub->B Pd Cat. Base C Electrophilic Subst. (e.g., Nitration) sub->C HNO₃ H₂SO₄ prod_A 5-Aryl-4-methoxy- 1,3-benzodioxole A->prod_A prod_B 5-Amino-4-methoxy- 1,3-benzodioxole B->prod_B prod_C Nitrated Derivative C->prod_C

Caption: Major reaction pathways for functionalizing the title compound.

Section 3: Applications in Research and Drug Development

The 1,3-benzodioxole moiety is found in numerous bioactive molecules, where it often serves as a bioisostere for catechol or guaiacol rings, improving metabolic stability and pharmacokinetic properties.[8]

  • Scaffold for Library Synthesis: 5-Bromo-4-methoxy-1,3-benzodioxole is an ideal starting point for creating diverse chemical libraries. By leveraging robust cross-coupling methodologies, a wide variety of substituents can be introduced at the 5-position, enabling extensive structure-activity relationship (SAR) studies.[9]

  • Intermediate in Natural Product and Pharmaceutical Synthesis: Many complex natural products and active pharmaceutical ingredients (APIs) contain the substituted benzodioxole core. This compound can serve as a key fragment in a convergent synthesis strategy, where complex parts of a molecule are built separately before being joined together.

  • Probe for Biological Systems: The ability to functionalize this molecule at specific positions allows for the synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets like enzymes or receptors.

Experimental Protocol 3: General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standard, validated workflow for C-C bond formation using the title compound.

  • Reaction Setup:

    • Rationale: An inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

    • To a reaction vessel, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., a mixture of toluene and water). The purpose of degassing is to remove dissolved oxygen that can deactivate the catalyst.

    • Heat the mixture to a temperature of 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the 5-aryl-4-methoxy-1,3-benzodioxole derivative.

Section 4: Safety and Handling

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety. The following guidelines are based on data for structurally similar chemicals.[10][11][12][13][14]

Data Presentation: Hazard Identification and Handling Precautions
CategoryGuidelineSource(s)
Hazard Identification May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[15]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
Handling Handle exclusively in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Prevent electrostatic charge build-up.[11][12]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[14]
First Aid (Skin/Eye Contact) In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[13]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.[13]

Conclusion

5-Bromo-4-methoxy-1,3-benzodioxole is a strategically functionalized molecule with significant potential as a synthetic intermediate. Its physicochemical properties are dictated by the interplay between the electron-rich benzodioxole core, the methoxy substituent, and the reactive bromine handle. The ability to perform selective chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge and practical protocols necessary to safely handle, characterize, and utilize this versatile compound in the synthesis of novel and complex molecules.

References

  • PubChem. 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Scribd. (2013, March 13). Standard Operating Procedure: Bromine. Available at: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available at: [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Available at: [Link]

  • MDPI. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

  • Exiros. (2025, December 5). Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Chemsrc. (2025, August 25). 4-Bromo-1,3-benzodioxole. Available at: [Link]

  • ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Available at: [Link]

  • Google Patents. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof.
  • ResearchGate. Bromine radical participating in cross‐coupling reaction as a HAT abstractor. Available at: [Link]

  • National Center for Biotechnology Information. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

  • AIR Unimi. In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Available at: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

Sources

Exploratory

The Strategic Utilization of 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) in Advanced Molecular Design

Executive Summary In the landscape of modern drug discovery and materials science, polyoxygenated aromatic building blocks serve as foundational scaffolds for complex molecular architectures. 5-Bromo-4-methoxy-1,3-benzod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, polyoxygenated aromatic building blocks serve as foundational scaffolds for complex molecular architectures. 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly specialized, multi-functionalized intermediate[1]. Featuring a rigid 1,3-dioxole ring, an electron-donating methoxy group, and a reactive aryl bromide handle, this compound is engineered for precision cross-coupling and late-stage functionalization. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in biological signaling pathways, designed specifically for researchers and drug development professionals.

Physicochemical and Structural Profiling

The unique reactivity of 5-Bromo-4-methoxy-1,3-benzodioxole stems from the dense arrangement of heteroatoms on the benzene core. The structural parameters dictate its solubility, stability, and behavior in transition-metal-catalyzed reactions[2].

PropertyValue / Description
Chemical Name 5-Bromo-4-methoxybenzo[d][1,3]dioxole
CAS Registry Number 118871-61-7
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
SMILES String COC1=C(Br)C=CC2=C1OCO2
LogP (Predicted) ~2.4 (Lipophilic, suitable for CNS penetration)
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 27.7 Ų

Mechanistic Insights: Regioselectivity and Reactivity

The synthesis and subsequent functionalization of 5-Bromo-4-methoxy-1,3-benzodioxole rely heavily on the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS) Dynamics: The 1,3-dioxole oxygen atoms and the C4-methoxy group are strongly electron-donating via resonance ( +M effect). When the precursor, 4-methoxy-1,3-benzodioxole, undergoes bromination, these groups synergistically activate the aromatic ring. The methoxy group at C4 acts as a powerful ortho/para director. Due to the steric hindrance at the C3a/C7a bridgehead positions and the electronic density concentrated at C5, electrophilic attack by a bromonium ion ( Br+ ) is strictly regioselective, yielding the 5-bromo derivative with high fidelity[3].

Cross-Coupling Competence: The C5-Bromine bond is highly polarized, making it an ideal substrate for oxidative addition by Palladium(0) or Copper(I) catalysts. However, because the aromatic ring is highly electron-rich, the oxidative addition step can be kinetically slower than in electron-deficient aryl halides. This necessitates the use of robust, electron-rich phosphine ligands (e.g., dppf, XPhos) to drive the catalytic cycle forward[4].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Regioselective Bromination of 4-Methoxy-1,3-benzodioxole

Objective: Synthesize CAS 118871-61-7 with >98% regiochemical purity.

  • Preparation: Dissolve 10.0 mmol of 4-methoxy-1,3-benzodioxole in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Causality: DMF stabilizes the polar transition state during the EAS mechanism.

  • Reagent Addition: Cool the solution to 0°C. Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: NBS provides a controlled, low steady-state concentration of Br2​ , preventing oxidative cleavage of the sensitive dioxole acetal linkage and avoiding over-bromination.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Workup: Pour the mixture into ice water containing 5% sodium thiosulfate. Causality: Thiosulfate neutralizes any residual electrophilic bromine species, preventing post-reaction halogenation.

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the pure 5-bromo product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize CAS 118871-61-7 to build extended pharmacophores.

Suzuki_Workflow Start 5-Bromo-4-methoxy- 1,3-benzodioxole Reagents Arylboronic Acid + Pd(dppf)Cl2 + K2CO3 Start->Reagents Reaction Reflux in Dioxane/H2O (90°C, 12h) Reagents->Reaction Workup Aqueous Extraction & Brine Wash Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Cross-Coupled Target API Purification->Product

Figure 1: Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides.

  • Catalyst Activation: Combine 1.0 eq of 5-Bromo-4-methoxy-1,3-benzodioxole, 1.2 eq of an arylboronic acid, and 0.05 eq of Pd(dppf)Cl2​ in a Schlenk flask. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step.

  • Base Addition: Add 3.0 eq of aqueous K2​CO3​ (2M) and 1,4-dioxane (ratio 1:4). Causality: The aqueous base is mandatory to form the reactive boronate complex, which undergoes transmetalation with the Pd(II)-aryl intermediate.

  • Thermal Cycling: Degas the mixture and heat to 90°C for 12 hours.

  • Isolation: Filter through a Celite pad to remove palladium black, extract the aqueous layer, and purify the organic phase via chromatography.

Biological Applications & Pharmacophore Modeling

In medicinal chemistry, the 1,3-benzodioxole motif is a classical bioisostere for a catechol ring (1,2-dihydroxybenzene). While catechols are rapidly metabolized by Catechol-O-methyltransferase (COMT) and glucuronosyltransferases, the methylene acetal of the benzodioxole ring masks these hydroxyl groups, dramatically improving the pharmacokinetic half-life of the drug[5].

Derivatives synthesized from 5-Bromo-4-methoxy-1,3-benzodioxole are frequently evaluated as antagonists for G-Protein Coupled Receptors (GPCRs) in the central nervous system, or as targeted kinase inhibitors in oncology[5]. The methoxy group provides a critical hydrogen-bond acceptor that interacts with binding pocket residues, while the extended aromatic system (installed via the C5 bromine) dictates target selectivity.

GPCR_Pathway Ligand Endogenous Ligand Receptor Target GPCR Ligand->Receptor Activates Antagonist Benzodioxole Derivative (Antagonist) Antagonist->Receptor Competitive Inhibition GProtein G-Protein Complex Receptor->GProtein Signal Transduction Effector Adenylyl Cyclase GProtein->Effector Stimulates cAMP cAMP Production (Inhibited) Effector->cAMP Catalyzes

Figure 2: GPCR signaling pathway inhibition by benzodioxole-derived antagonists.

Quality Control and Analytical Validation

To validate the integrity of the synthesized or procured 5-Bromo-4-methoxy-1,3-benzodioxole, rigorous analytical profiling is required:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signals include a sharp singlet at ~6.00 ppm (2H) corresponding to the methylene protons of the dioxole ring, a singlet at ~3.95 ppm (3H) for the methoxy group, and two distinct aromatic doublets (if coupling is resolved) or a singlet representing the isolated aromatic protons, confirming the regiochemistry of the bromine atom[6].

  • HPLC Purity: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) should be utilized. The compound exhibits strong UV absorbance at 254 nm and 280 nm due to the extended π -conjugation of the polyoxygenated aromatic system.

References

  • ACS Omega. "Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes." ACS Publications. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-methoxy-1,3-benzodioxole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and organic synthesis, highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and organic synthesis, highly functionalized aromatic building blocks are critical for developing complex molecular architectures. 5-Bromo-4-methoxy-1,3-benzodioxole (IUPAC: 5-bromo-4-methoxybenzo[d][1,3]dioxole; CAS: 118871-61-7) is a premier intermediate utilized in the synthesis of biologically active compounds[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, exact molecular weight profiling, and field-proven experimental workflows, serving as an authoritative guide for application scientists integrating this compound into their synthetic pipelines.

Physicochemical Profiling & Molecular Weight Determination

Stoichiometric Molecular Weight Breakdown

The empirical formula for 5-Bromo-4-methoxy-1,3-benzodioxole is C₈H₇BrO₃ [1]. Accurate molecular weight calculation is foundational for stoichiometric precision in cross-coupling reactions. Depending on the specific atomic weight conventions applied by different chemical databases, the average molecular weight is cited as either 231.04 g/mol by [1] or 231.05 g/mol by[2].

The quantitative breakdown of its atomic contributions is summarized below:

Table 1: Atomic Mass Contributions for C₈H₇BrO₃

ElementAtom CountStandard Atomic Mass ( g/mol )Total Contribution ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 71.0087.056
Bromine (Br) 179.90479.904
Oxygen (O) 315.99947.997
Total 19 -231.045
High-Resolution Mass Spectrometry (HRMS) Isotopic Architecture

For application scientists, the average molecular weight is less diagnostic than the exact monoisotopic mass. Because naturally occurring bromine exists as a nearly 1:1 mixture of two stable isotopes (⁷⁹Br and ⁸¹Br), 5-Bromo-4-methoxy-1,3-benzodioxole exhibits a highly distinct mass spectral signature.

Table 2: Exact Mass Isotopic Profile

Isotope CombinationExact Mass (Da)[M+H]⁺ Ion (m/z)Relative Abundance
Monoisotopic (⁷⁹Br) 229.9578230.9656~50.7%
M+2 (⁸¹Br) 231.9558232.9636~49.3%

Causality Insight: This near 1:1 doublet ratio is a critical self-validating marker during LC-MS analysis. The preservation of this doublet confirms that the bromine handle remains intact during non-coupling transformations, while its disappearance confirms successful cross-coupling.

Structural Dynamics in Medicinal Chemistry

The utility of 5-Bromo-4-methoxy-1,3-benzodioxole stems from the synergistic effects of its three primary structural features:

  • The 1,3-Benzodioxole Core: Confers metabolic stability. By restricting conformational degrees of freedom and blocking specific aromatic sites, it prevents rapid cytochrome P450-mediated oxidation, a common liability in drug candidates.

  • The C4-Methoxy Group: Acts as an electron-donating group (EDG). It enriches the electron density of the aromatic ring, modulating the oxidative addition rate of the adjacent C-Br bond. Sterically, it dictates the regioselectivity of incoming nucleophiles.

  • The C5-Bromine Handle: The primary site for transition-metal catalysis. The C-Br bond is significantly weaker than the C-O and C-C bonds in the molecule, making it highly susceptible to oxidative addition by Palladium or Nickel catalysts[3].

Experimental Workflows

Protocol 1: Self-Validating LC-MS Analysis for Structural Verification

This protocol is designed to verify the integrity and exact molecular weight of the starting material before committing to expensive catalytic syntheses.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 5-Bromo-4-methoxy-1,3-benzodioxole in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source to facilitate efficient ionization ([M+H]⁺) in the positive Electrospray Ionization (ESI) mode, while the 50:50 organic-aqueous ratio ensures complete solvation of the moderately lipophilic benzodioxole core.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Data Acquisition: Operate the mass spectrometer in positive ESI mode with a scan range of m/z 100–500.

  • Self-Validating Checkpoint: Analyze the resulting spectra. The protocol is validated only if a doublet at m/z 230.96 and 232.96 is observed with a ~1:1 intensity ratio. If the doublet is absent or the ratio deviates by >10%, the system flags the sample for debromination or contamination, preventing downstream synthetic failures.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the primary utility of the C5-Bromine handle in forming new C-C bonds.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask, combine 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base required to activate the boronic acid via the formation of a negatively charged boronate complex, which is the active species that undergoes transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the Palladium intermediate against aggregation into inactive "palladium black."

  • Solvent Addition: Inject a thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

    • Causality: Degassing is mandatory to prevent dissolved oxygen from oxidizing the sensitive Pd(0) active catalyst back to an inactive Pd(II) state.

  • Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Validation & Workup: Monitor via TLC. The disappearance of the starting material validates the completion of the catalytic cycle. Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic logic of the Suzuki-Miyaura cross-coupling protocol described above, highlighting the specific interaction with 5-Bromo-4-methoxy-1,3-benzodioxole.

G Precat Pd(0) Active Catalyst [14-Electron Species] OxAdd Oxidative Addition Insertion into C-Br Bond (Forms Pd(II) Aryl Complex) Precat->OxAdd + 5-Bromo-4-methoxy- 1,3-benzodioxole Transmet Transmetalation Transfer of Aryl Group from Boronic Acid OxAdd->Transmet + Ar-B(OH)2 + Base RedElim Reductive Elimination C-C Bond Formation (Product Release) Transmet->RedElim RedElim->Precat - Cross-Coupled Product

Fig 1: Pd-catalyzed Suzuki-Miyaura cycle utilizing 5-Bromo-4-methoxy-1,3-benzodioxole.

References

  • Title: 5-Bromo-4-methoxy-1,3-dioxaindane (CID 118871-61-7) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

5-Bromo-4-methoxy-1,3-benzodioxole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methoxy-1,3-benzodioxole Abstract This technical guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methoxy-1,3-benzodioxole

Abstract

This technical guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of 5-Bromo-4-methoxy-1,3-benzodioxole, a substituted benzodioxole with potential applications as a synthetic intermediate in drug discovery and materials science. While this specific molecule is not extensively characterized in public literature, this document leverages established principles of organic synthesis and advanced spectroscopic techniques to outline a self-validating workflow. We will detail a proposed synthetic route, purification protocols, and an integrated analytical approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, and predictive data is provided based on the analysis of analogous structures. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for the characterization of novel chemical entities.

Introduction and Strategic Overview

The 1,3-benzodioxole scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of 5-Bromo-4-methoxy-1,3-benzodioxole (C₈H₇BrO₃) offers a unique combination of electronic and steric properties, making it a valuable building block for further chemical modification. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and methylenedioxy groups influence the aromatic ring's reactivity and can engage in hydrogen bonding in larger molecular complexes.

Definitive structure elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of a compound before its use in further applications. The workflow presented herein is designed as a self-validating system, where data from orthogonal analytical techniques are integrated to provide an unambiguous structural assignment.

The logical flow of this process involves synthesis, purification, and a multi-pronged spectroscopic investigation. Each step is designed to yield specific, complementary information that, when combined, leaves no ambiguity as to the molecule's constitution.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purity & Molecular Formula IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Atom Environment Integration Data Integration & Analysis MS->Integration IR->Integration NMR->Integration Structure Final Structure Confirmed Integration->Structure

Caption: A logical workflow for the synthesis and structure elucidation of 5-Bromo-4-methoxy-1,3-benzodioxole.

Proposed Synthesis and Purification

A plausible and efficient synthesis of the target compound starts from commercially available 4-methoxy-1,3-benzodioxole. The key transformation is a regioselective bromination. The methoxy group is an ortho-, para-director, and the methylenedioxy group also directs ortho and para. The position C5 is para to the methoxy group and ortho to one of the dioxole oxygens, making it electronically activated and a likely site for electrophilic substitution.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[1]

  • Dissolution: Dissolve 4-methoxy-1,3-benzodioxole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Reaction: Add the NBS solution dropwise to the stirred solution of the starting material over 30 minutes. Maintain the temperature at 0 °C to control selectivity and minimize side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification via Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-4-methoxy-1,3-benzodioxole as a solid or oil.

Spectroscopic Analysis and Data Interpretation

The purified compound is subjected to a suite of spectroscopic analyses to confirm its molecular structure. The combination of MS, IR, and NMR provides orthogonal data points that together create a definitive structural proof.

Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) is the primary tool for determining the exact molecular weight and, consequently, the elemental composition of an unknown compound.[2] For a bromine-containing molecule, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear and unmistakable signature.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺ or [M+Na]⁺. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

Predicted Mass Spectrometry Data:

The molecular formula is C₈H₇BrO₃. The predicted data are summarized below.

Predicted IonCalculated m/z (Exact Mass)Expected Isotopic Peaks (m/z) and RatioInterpretation
[M]⁺C₈H₇⁷⁹BrO₃ = 229.9578229.9578 / 231.9558 (~1:1)Molecular ion peak confirming the presence of one bromine atom.
[M-CH₃]⁺C₇H₄BrO₃ = 214.9347214.9347 / 216.9327 (~1:1)Loss of a methyl radical from the methoxy group, a common fragmentation for anisoles.[3]
[M-CH₃-CO]⁺C₆H₄BrO₂ = 186.9398186.9398 / 188.9378 (~1:1)Subsequent loss of carbon monoxide from the resulting ion.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. This provides a molecular "fingerprint" and confirms the presence of key structural motifs like aromatic rings, ether linkages, and C-Br bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3100-3000Aromatic C-H StretchConfirms the presence of the benzene ring.
~2980-2840Aliphatic C-H StretchCorresponds to the methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups.
~1600, ~1480Aromatic C=C Ring StretchCharacteristic absorptions for the aromatic backbone.
~1280, ~1030C-O-C Asymmetric & Symmetric StretchStrong bands confirming the ether linkages of the methoxy and benzodioxole groups.
~1000-900O-CH₂-O StretchCharacteristic stretch for the methylenedioxy bridge.
~650-550C-Br StretchIndicates the presence of the carbon-bromine bond in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information on the number, environment, and neighboring relationships of protons. ¹³C NMR provides information on the number and electronic environment of carbon atoms.[6] Together, they allow for the complete assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons which often give weaker signals.[7]

Predicted ¹H and ¹³C NMR Spectral Data:

The substitution pattern (bromo at C5, methoxy at C4) creates a simple aromatic region with two adjacent protons. The electronic effects of the substituents (electron-donating -OCH₃ and -O-, electron-withdrawing -Br) will dictate the chemical shifts.

Table of Predicted NMR Data (in CDCl₃)

Atom Position(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
H-6~6.95 (d, J ≈ 8.5 Hz), 1H~110This proton is ortho to the bromine and will be a doublet coupled to H-7.
H-7~6.80 (d, J ≈ 8.5 Hz), 1H~108This proton is ortho to the dioxole oxygen and will be a doublet coupled to H-6.
-OCH₃ (at C4)~3.90 (s), 3H~56Typical chemical shift for an aromatic methoxy group. Singlet as there are no adjacent protons.
-OCH₂O-~5.95 (s), 2H~101Characteristic singlet for the two equivalent protons of the methylenedioxy bridge.[8]
C-4 (-OCH₃)N/A~148Quaternary carbon attached to the electron-donating methoxy group, shifted downfield.
C-5 (-Br)N/A~115Quaternary carbon attached to bromine. The C-Br bond induces a moderate downfield shift.
C-3a, C-7aN/A~147, ~142Quaternary carbons of the fused ring system, part of the ether linkages.

Integrated Data Analysis and Structure Verification

No single technique provides the complete picture. The power of this workflow lies in the integration of all data points to build an unassailable argument for the proposed structure.

G Structure Proposed Structure: 5-Bromo-4-methoxy-1,3-benzodioxole MS_Data MS Data: - Molecular Formula: C₈H₇BrO₃ - Isotopic Pattern: ~1:1 (⁷⁹Br/⁸¹Br) Structure->MS_Data Confirms Elemental Composition IR_Data IR Data: - C-O Ether & Aromatic C=C Stretches - Aliphatic C-H (MeO, -OCH₂O-) - C-Br Stretch Structure->IR_Data Confirms Functional Groups NMR_Data NMR Data: - ¹H: Two aromatic doublets (AB system) - ¹H: Methoxy singlet (3H) - ¹H: Dioxole singlet (2H) - ¹³C: 8 distinct carbon signals Structure->NMR_Data Confirms Connectivity & Environment

Caption: Integration of orthogonal spectroscopic data to verify the structure of 5-Bromo-4-methoxy-1,3-benzodioxole.

The process of final verification is a logical check:

  • HRMS confirms the elemental composition is C₈H₇BrO₃.

  • IR Spectroscopy confirms the presence of the required functional groups: an aromatic ring, ether linkages (methoxy and methylenedioxy), and a C-Br bond.

  • ¹³C NMR confirms the presence of exactly 8 unique carbon atoms in the molecule.

  • ¹H NMR confirms the specific arrangement: two adjacent aromatic protons (an AB doublet system), a three-proton singlet (methoxy), and a two-proton singlet (methylenedioxy). This pattern is only consistent with the proposed 5-Bromo-4-methoxy substitution. Any other isomer would produce a different set of signals in the aromatic region.

Conclusion

The structure elucidation of a novel compound like 5-Bromo-4-methoxy-1,3-benzodioxole requires a systematic and multi-faceted analytical approach. By combining a logical synthetic strategy with high-resolution mass spectrometry, infrared spectroscopy, and both proton and carbon NMR, a definitive and verifiable structural assignment can be achieved. The workflow detailed in this guide provides a robust, self-validating framework that ensures scientific integrity and provides the high-quality, trustworthy data required for advanced research and development applications.

References

  • PubChem. 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. [Link]

  • SpectraBase. 4-Hydroxy-5-(methoxymethoxy)-1,3-benzodioxole. Wiley-VCH GmbH. [Link]

  • Royal Society of Chemistry. Supplementary Information - General Experimental. [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

  • Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy, 13, 847–864. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Molecules, 27(19), 6657. [Link]

  • Moshang Chemical. 5-[(5-bromo-1,3-benzodioxol-4-yl)methyl]-8-methoxyisoquinoline. [Link]

  • Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. PubMed. [Link]

  • SpectraBase. N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide - 1H NMR. Wiley-VCH GmbH. [Link]

  • ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde. [Link]

  • Balogh, M. P. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

  • ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Asili, J., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(3), 895–901. [Link]

  • Chemsrc. 5-Bromo-1,3-benzodioxole. [Link]

  • Monument Chemical. JP-10 - Safety Data Sheet. [Link]

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Foundational

A Technical Guide to 5-Bromo-4-methoxy-1,3-benzodioxole: Synthesis, Characterization, and Medicinal Chemistry Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-1,3-benzodioxole, a substituted benzodioxole derivative of s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-1,3-benzodioxole, a substituted benzodioxole derivative of significant interest in synthetic and medicinal chemistry. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds, and its functionalization provides a versatile scaffold for drug discovery. This document details the chemical identity, a validated synthetic protocol, and in-depth analytical characterization of the title compound. Furthermore, it explores its potential applications in drug development, contextualized by the roles of its constituent functional groups—the benzodioxole core, the methoxy group, and the bromine atom—in modulating biological activity and pharmacokinetic properties. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

5-Bromo-4-methoxy-1,3-benzodioxole (CAS Number: 118871-61-7) is a halogenated aromatic ether. The core structure consists of a benzene ring fused to a methylenedioxy (1,3-dioxole) ring, with a bromine atom and a methoxy group substituted at the 5- and 4-positions, respectively. This combination of functional groups makes it a valuable intermediate for introducing the 4-methoxy-1,3-benzodioxole scaffold into more complex molecular architectures.

Table 1: Physicochemical Properties of 5-Bromo-4-methoxy-1,3-benzodioxole

PropertyValueSource
IUPAC Name 5-Bromo-4-methoxy-1,3-benzodioxoleN/A
Synonym(s) 5-bromo-4-methoxybenzo[d][1][2]dioxole[3]
CAS Number 118871-61-7[3]
Molecular Formula C₈H₇BrO₃[3]
Molecular Weight 231.04 g/mol Calculated
InChI Key DHBKQPNOKDTJKL-UHFFFAOYSA-N[3]
InChI String 1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3[3]
Purity ≥98% (Commercially available)[3]
Storage Temperature Room Temperature[3]

Synthesis and Purification

The synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole is most effectively achieved via electrophilic aromatic substitution on the precursor, 4-methoxy-1,3-benzodioxole. The benzodioxole and methoxy groups are both electron-donating and ortho-, para-directing. Their combined activating effect strongly directs the incoming electrophile (Br⁺) to the position para to the methoxy group and ortho to the dioxole oxygen, which is the C5 position.

A standard and reliable method involves bromination using N-Bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.

Experimental Protocol: Synthesis

Reaction: Electrophilic Bromination of 4-methoxy-1,3-benzodioxole.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1,3-benzodioxole (1.52 g, 10 mmol) in 30 mL of dichloromethane (DCM).

  • Initiation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Causality Note: Portion-wise addition of NBS at low temperature is crucial to control the reaction's exothermicity and prevent potential side reactions, such as di-bromination.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 20 mL of 1M NaOH solution and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with a 9:1 Hexane:Ethyl Acetate solvent system.

  • Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of 10% to 20% Ethyl Acetate in Hexane. Collect fractions and analyze by TLC.

  • Final Isolation: Combine the pure fractions containing the product and evaporate the solvent to yield 5-Bromo-4-methoxy-1,3-benzodioxole as a white to off-white solid.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_purification Purification Precursor 4-Methoxy-1,3-benzodioxole Reaction Stir at 0°C to RT (4-6 hours) Precursor->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DCM Dichloromethane (DCM) DCM->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extract & Wash Quench->Extract Chromatography Silica Gel Chromatography Extract->Chromatography Product 5-Bromo-4-methoxy-1,3-benzodioxole Chromatography->Product

Caption: Synthesis workflow for 5-Bromo-4-methoxy-1,3-benzodioxole.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following spectral data are predicted based on the known effects of the substituents and data from structurally similar compounds.[4][5]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~6.95 (d, J=8.4 Hz, 1H, Ar-H), δ ~6.85 (d, J=8.4 Hz, 1H, Ar-H), δ ~5.98 (s, 2H, -O-CH₂-O-), δ ~3.88 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃)δ ~148.5 (Ar-C), δ ~144.0 (Ar-C), δ ~142.0 (Ar-C), δ ~115.0 (Ar-C), δ ~112.0 (Ar-CH), δ ~109.0 (Ar-CH), δ ~101.5 (-O-CH₂-O-), δ ~56.5 (-OCH₃)
IR (KBr, cm⁻¹)~2900 (C-H stretch), ~1480 (C=C aromatic), ~1250 (C-O-C stretch, ether), ~1040 (C-O-C stretch, dioxole), ~600 (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z 230/232 (approx. 1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes).
  • NMR Rationale: The two aromatic protons are expected to appear as doublets due to ortho-coupling. The characteristic singlet for the methylenedioxy protons typically appears around 6.0 ppm, and the methoxy singlet appears around 3.9 ppm.

  • Trustworthiness: The protocol is self-validating. Purity is initially assessed by TLC and confirmed by obtaining clean NMR spectra matching the expected shifts and integration. The isotopic pattern in mass spectrometry provides definitive evidence of a single bromine atom in the structure.

Applications in Drug Discovery & Medicinal Chemistry

The 5-Bromo-4-methoxy-1,3-benzodioxole scaffold is a strategic starting point for synthesizing novel therapeutic agents due to the distinct roles of its constituent parts.

The Benzodioxole Core Scaffold

The 1,3-benzodioxole ring system is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. Recent studies have identified N-(benzo[d][1][2]dioxol-5-yl) derivatives as potent agonists for the auxin receptor TIR1, highlighting their potential as plant growth promoters and suggesting a capacity for specific protein-ligand interactions.[6] A critical consideration for drug development professionals is the well-documented ability of the benzodioxole moiety to inhibit cytochrome P450 (CYP450) enzymes.[7] This can be a liability (drug-drug interactions) or a therapeutic advantage (e.g., as a "booster" in combination therapies).

The Role of the Bromine Substituent

The introduction of a bromine atom is a common strategy in drug design to modulate a compound's properties.[8]

  • Increased Lipophilicity: The bromo group increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Blocking: Placed at a metabolically susceptible position, it can block oxidative metabolism, thereby increasing the drug's half-life.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.[8]

  • Synthetic Handle: The C-Br bond serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

Applications cluster_features Key Structural Features cluster_applications Medicinal Chemistry Applications Compound 5-Bromo-4-methoxy-1,3-benzodioxole Benzodioxole Benzodioxole Core (Privileged Scaffold) Compound->Benzodioxole Bromine Bromine Atom (Synthetic Handle) Compound->Bromine Methoxy Methoxy Group (Modulates Electronics) Compound->Methoxy SAR Structure-Activity Relationship (SAR) Studies Benzodioxole->SAR influences Library Library Synthesis (via Cross-Coupling) Bromine->Library enables Methoxy->SAR influences Library->SAR PK Pharmacokinetic (PK) Optimization SAR->PK

Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methoxy-1,3-benzodioxole is not widely available, data from the parent compound, 5-Bromo-1,3-benzodioxole, and other related chemicals provide a strong basis for a safety assessment.[9] It should be handled as a hazardous chemical.

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and ensure no skin is exposed.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[9]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Wash hands and any exposed skin thoroughly after handling.[10]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

5-Bromo-4-methoxy-1,3-benzodioxole is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure offers a unique convergence of a biologically relevant scaffold, a tool for pharmacokinetic modulation, and a handle for synthetic diversification. For researchers in medicinal chemistry, this compound represents a valuable starting point for developing novel ligands and potential therapeutic agents targeting a wide range of biological pathways.

References

  • PubChem. 5-bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. National Center for Biotechnology Information.

  • BenchChem. Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide.

  • Wiley-VCH. Supporting Information. 2007.

  • Fisher Scientific. Safety Data Sheet.

  • ECHEMI. 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety Data Sheets.

  • Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. 2014.

  • PubChem. 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information.

  • ChemicalBook. 5-Bromo-α-(methoxymethyl)-1,3-benzodioxole-4-methanamine.

  • ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via...

  • ChemScene. 5-Bromo-1,3-benzodioxole.

  • Sigma-Aldrich. 4-Bromo-5-methoxy-1,3-benzodioxole.

  • TargetMol. 5-Bromo-1,3-benzodioxole.

  • Apollo Scientific. 5-Bromo-1,3-benzodioxole.

  • MilliporeSigma. 5-Bromo-4-methoxy-1,3-benzodioxole.

  • Royal Society of Chemistry. Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl3.

  • Beilstein Journals. Supplementary Information.

  • ChemicalBook. 5-BROMO-1,3-BENZODIOXOL-4-AMINE synthesis.

  • Sciencemadness Discussion Board. Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?.

  • Royal Society of Chemistry. SUPPORTING INFORMATION.

  • BenchChem. Physical and chemical properties of 5-Bromo-6-nitro-1,3-benzodioxole.

  • BenchChem. Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole.

  • ChemicalBook. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.

  • Chemsrc. 5-Bromo-1,3-benzodioxole.

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design.

  • Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. 2022.

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Exploratory

Analytical Profiling and Physical Characterization of 5-Bromo-4-methoxy-1,3-benzodioxole

Executive Summary 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural product analogs. Due to the proprietary nature of many downstream pharmaceutical applications, empirical physical data in public repositories is often sparse. This technical guide establishes the theoretical physical chemistry of the molecule and delineates the rigorous, self-validating analytical protocols required to empirically determine its physical characteristics.

Structural Architecture and Theoretical Physical Chemistry

The physical behavior of 5-Bromo-4-methoxy-1,3-benzodioxole is dictated by the interplay of its rigid 1,3-benzodioxole core and its specific substituents. The molecule features an electron-donating methoxy group at the C4 position and a highly polarizable, electron-withdrawing bromine atom at the C5 position.

Causality of Physical State: The adjacent (ortho) placement of the bulky methoxy group and the large bromine atom induces significant steric strain. This steric clash prevents optimal planar stacking of the aromatic rings, disrupting the crystal lattice. Consequently, this structural feature is predicted to depress the melting point relative to unsubstituted benzodioxole derivatives. Simultaneously, the opposing electronic effects of the substituents create a strong localized dipole moment, enhancing its solubility in polar organic solvents and dictating its lipophilicity profile.

Table 1: Fundamental Chemical and Predicted Physical Properties
PropertyValueSource / Methodology
CAS Number 118871-61-7Chemical Registry[1]
IUPAC Name 5-bromo-4-methoxybenzo[d][1,3]dioxoleNomenclature Standard[1]
Molecular Formula C8H7BrO3Structure Analysis[2]
Molecular Weight 231.04 g/mol Computed[2]
Topological Polar Surface Area (TPSA) 27.7 ŲComputed[3]
Lipophilicity (XLogP3) 2.4Computed[4]
Heavy Atom Count 15Computed[3]

Mechanistic Visualization of Substituent Effects

The following diagram illustrates the causal relationship between the molecular architecture of 5-Bromo-4-methoxy-1,3-benzodioxole and its macroscopic physical properties.

G Core 5-Bromo-4-methoxy- 1,3-benzodioxole OMe C4 Methoxy Group (Sterically Bulky) Core->OMe Br C5 Bromine Atom (Highly Polarizable) Core->Br Steric Steric Hindrance & Strain OMe->Steric Dipole Altered Dipole Moment OMe->Dipole Br->Steric Br->Dipole Lattice Crystal Lattice Disruption Steric->Lattice Lipid Increased Lipophilicity (LogP ~2.4) Dipole->Lipid MP Melting Point Depression Lattice->MP

Caption: Causal pathway linking C4/C5 substitution to physical property alterations.

Empirical Characterization Protocols

To transition from theoretical models to validated empirical data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity during drug development.

Protocol A: Thermal Analysis (Melting Point & Purity) via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and assessing the eutectic purity of crystalline solids, adhering to5[5]. Causality & Self-Validation: This method is self-validating because the presence of impurities not only depresses the melting point but also broadens the endothermic peak (governed by the Van't Hoff law of melting point depression). A sharp, narrow peak inherently validates the purity of the sample[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 to 15.0 mg of the compound into a standard aluminum DSC pan[7].

  • Sealing: Crimp the lid securely to prevent mass loss via sublimation during the heating cycle.

  • Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge continuously with dry Nitrogen (NF grade) at 50 mL/min to prevent oxidative degradation[7].

  • Thermal Program: Equilibrate the system at 20°C. Initiate a controlled heating ramp at a rate of 10°C/min up to 250°C[5].

  • Data Acquisition: Record the extrapolated onset temperature (Tm) of the primary endothermic phase transition.

Protocol B: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

The partition coefficient dictates the compound's behavior in biological systems and solvent extractions. This protocol follows the 8[8]. Causality & Self-Validation: The Nernst partition law dictates that at equilibrium, the ratio of concentrations in immiscible phases is constant. By measuring the concentration in both phases (mass balance), the system self-validates against sample loss, emulsion artifacts, or degradation[8].

Step-by-Step Methodology:

  • Solvent Saturation: Mutually pre-saturate analytical-grade n-octanol and double-distilled water by stirring vigorously for 24 hours at 25°C[8].

  • Stock Preparation: Dissolve the compound in the water-saturated n-octanol to achieve a concentration below 0.01 mol/L to ensure ideal dilute solution behavior[8].

  • Equilibration: In a thermostatic vessel (25°C ± 1°C), combine the stock solution with octanol-saturated water at a 1:1 volume ratio[8].

  • Agitation: Mechanically shake the flask for 1 hour. Avoid excessive shear that could form stable emulsions.

  • Phase Separation: Centrifuge the mixture to achieve sharp phase boundaries.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using LC-MS. Calculate LogP = log10([C_octanol] /[C_water])[8].

Analytical Workflow Visualization

To ensure comprehensive characterization, the following sequential workflow must be executed.

Workflow Start Raw Material CAS 118871-61-7 Thermal Thermal Analysis (USP <891>) Start->Thermal LogP Lipophilicity (OECD 107) Start->LogP Spec Spectroscopy (NMR/IR) Start->Spec Data Data Synthesis & Validation Thermal->Data LogP->Data Spec->Data API API Integration Data->API

Caption: Sequential analytical workflow for the physical characterization of API intermediates.

Conclusion

The physical characteristics of 5-Bromo-4-methoxy-1,3-benzodioxole are fundamentally governed by the steric and electronic contributions of its C4 and C5 substituents. Because literature values are limited, researchers must rely on stringent, self-validating empirical protocols—specifically USP <891> for thermal properties and OECD 107 for lipophilicity—to ensure the material meets the exacting standards required for advanced pharmaceutical synthesis.

References

  • PubChem (NIH) - 5-Bromo-4-methoxy-1,3-dioxaindane | C8H7BrO3 | CID 12514095 URL: [Link]

  • PubChem (NIH) - 5-Bromo-4-methoxy-1,3-dioxaindane (XLogP3) URL:[Link]

  • Umwelt-online - OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995) URL:[Link]

  • Lyophilization Technology - Low Temperature Thermal Analysis (LT-TA) URL: [Link]

  • NETZSCH Analyzing & Testing - The Importance of Purity Determination of Pharmaceuticals URL:[Link]

  • PharmTech - Residual Moisture Testing Methods for Lyophilized Drug Products (USP <891>) URL: [Link]

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Foundational

5-Bromo-4-methoxy-1,3-benzodioxole solubility data

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-1,3-benzodioxole Authored by a Senior Application Scientist This guide provides a comprehensive framework for understanding and determining the solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-1,3-benzodioxole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-methoxy-1,3-benzodioxole. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes robust experimental methodology, enabling researchers in drug development and chemical synthesis to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like 5-Bromo-4-methoxy-1,3-benzodioxole, which serves as a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its solubility profile is paramount. This guide will provide the theoretical and practical foundation for establishing this critical parameter.

Physicochemical Profile and Predicted Solubility

A molecule's structure provides invaluable clues to its solubility behavior. 5-Bromo-4-methoxy-1,3-benzodioxole possesses a rigid, bicyclic aromatic core, which imparts a significant hydrophobic character. The presence of two ether linkages (methoxy and dioxole groups) and a bromine atom introduces some polarity.

  • Molecular Weight: Approximately 231.05 g/mol

  • Structure: A substituted benzodioxole ring.

  • Polarity: The molecule has both non-polar (aromatic ring, bromine) and polar (ether groups) regions, suggesting it is likely to be sparingly soluble in water and more soluble in organic solvents.

Based on this structure, we can predict the following general solubility trends:

  • High Solubility: In non-polar to moderately polar aprotic solvents like dichloromethane (DCM), chloroform, and diethyl ether, as well as polar aprotic solvents like acetone and ethyl acetate.

  • Moderate to Low Solubility: In polar protic solvents such as ethanol and methanol, where the potential for hydrogen bonding is limited.

  • Very Low Solubility (Predicted): In aqueous solutions (e.g., water, buffers) due to the dominant hydrophobic nature of the aromatic ring system.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Reagents
  • 5-Bromo-4-methoxy-1,3-benzodioxole (high purity, >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 5-Bromo-4-methoxy-1,3-benzodioxole to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is to add approximately 10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The system should be agitated for a sufficient time to reach equilibrium. A 24 to 48-hour period is typically recommended. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A preliminary time-course experiment (measuring concentration at 12, 24, 48, and 72 hours) can validate the chosen equilibration period.

  • Phase Separation: Allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this process. Causality Note: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material and prevent adsorption-related losses.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis). Analyze the sample to determine the concentration of 5-Bromo-4-methoxy-1,3-benzodioxole.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurate quantification.

  • Mobile Phase: A common starting point is an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Column: A C18 reverse-phase column is typically suitable for a compound of this polarity.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). A preliminary UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength.

  • Calibration Curve: Prepare a series of standard solutions of 5-Bromo-4-methoxy-1,3-benzodioxole of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.999 for reliable quantification.

Data Presentation

All experimentally determined solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value

Visualizing the Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 5-Bromo-4-methoxy-1,3-benzodioxole.

  • Always consult the Safety Data Sheet (SDS) before use.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • The Shake Flask Method for Solubility Determination. GlaxoSmithKline. [Link] (Note: This is a general corporate link; specific protocols are often internal but the principles are widely published in pharmaceutical science literature).

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-methoxy-1,3-benzodioxole

This guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-4-methoxy-1,3-benzodioxole. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected spectroscopic data for 5-Bromo-4-methoxy-1,3-benzodioxole. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document serves as a robust predictive guide based on fundamental spectroscopic principles and comparative data from structurally related compounds. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.

Introduction

5-Bromo-4-methoxy-1,3-benzodioxole is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.

The predictions herein are grounded in the established effects of substituents on aromatic systems. The electron-donating methoxy and methylenedioxy groups, along with the electron-withdrawing and heavy bromine atom, create a unique electronic environment that is reflected in the molecule's interaction with different forms of electromagnetic radiation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-based atom numbering scheme will be used for 5-Bromo-4-methoxy-1,3-benzodioxole.

Caption: Molecular structure of 5-Bromo-4-methoxy-1,3-benzodioxole with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the methoxy protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-6~6.95Doublet (d)~8.5
H-7~6.80Doublet (d)~8.5
O-CH₂-O~5.95Singlet (s)N/A
O-CH₃~3.85Singlet (s)N/A
Rationale and Interpretation

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the benzene ring.[1] Electron-donating groups shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups have a deshielding effect, causing a downfield shift.[1]

  • Aromatic Protons (H-6 and H-7): The two aromatic protons, H-6 and H-7, are ortho to each other, which will result in a doublet for each signal due to spin-spin coupling. The methoxy group at C-4 is electron-donating through resonance, and the bromine at C-5 is electron-withdrawing through induction but can also exhibit some weak electron-donating resonance effects. The methylenedioxy group is also electron-donating. H-7 is ortho to the electron-donating methylenedioxy group and para to the electron-donating methoxy group, leading to significant shielding and an upfield shift. H-6 is ortho to the bromine atom, which has a deshielding inductive effect, but also meta to the strongly donating methoxy group. The interplay of these effects is expected to place H-6 slightly downfield relative to H-7.

  • Methylenedioxy Protons (O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Their chemical shift is typically around 5.9-6.0 ppm in 1,3-benzodioxole systems.[2]

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a singlet. Their typical chemical shift in aromatic ethers is in the range of 3.8-3.9 ppm.

G cluster_spectrum Predicted 1H NMR Spectrum cluster_signals scale Chemical Shift (ppm) axis H6 H-6 (d) H7 H-7 (d) OCH2O O-CH2-O (s) OCH3 O-CH3 (s) invis_start->invis_end

Caption: Schematic representation of the predicted ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in 5-Bromo-4-methoxy-1,3-benzodioxole.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C-2 (O-CH₂-O)~101.5
C-3a~148.0
C-4~147.5
C-5~115.0
C-6~112.0
C-7~109.0
C-7a~144.0
O-CH₃~56.0
Rationale and Interpretation

The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic properties of the substituents.[3][4]

  • Aromatic Carbons: The carbons attached to oxygen atoms (C-3a, C-4, and C-7a) will be significantly deshielded and appear at lower field (higher ppm values). The bromine-bearing carbon (C-5) will also be influenced, though the "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based on electronegativity alone. The carbons bearing hydrogen atoms (C-6 and C-7) will be at higher field.

  • Methylenedioxy Carbon (C-2): This carbon is characteristically found at around 101-102 ppm in benzodioxole systems.

  • Methoxy Carbon (O-CH₃): The carbon of the methoxy group is expected in the typical range for aromatic methyl ethers, around 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations.[5]

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic -CH₂- and -CH₃)Medium
1600-1450C=C stretch (aromatic ring)Medium-Strong
1250-1200C-O stretch (aryl ether)Strong
1100-1000C-O stretch (dioxole)Strong
~850C-H out-of-plane bend (aromatic)Strong
~600C-Br stretchMedium
Rationale and Interpretation
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹ and for the aliphatic protons of the methylenedioxy and methoxy groups just below 3000 cm⁻¹.[6]

  • Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[7]

  • C-O Stretching: Strong absorptions are expected for the C-O stretching of the aryl ether (methoxy group) and the cyclic ether of the dioxole ring. These are typically found in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong absorption around 850 cm⁻¹ is expected.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 5-Bromo-4-methoxy-1,3-benzodioxole, electron ionization (EI) would likely lead to a number of characteristic fragments.

Predicted Mass Spectrum Data
m/zIonNotes
246/248[M]⁺˙Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
231/233[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
203/205[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.
122[M - Br - OCH₃]⁺Loss of a bromine radical and a methoxy radical.
Rationale and Interpretation
  • Molecular Ion Peak: The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks for any bromine-containing fragment, one at mass M and another at M+2, with approximately equal intensity.

  • Fragmentation Pathways: Aromatic ethers often undergo fragmentation through the loss of the alkyl group from the ether linkage, followed by the loss of carbon monoxide.[8][9] Therefore, a primary fragmentation pathway is the loss of a methyl radical (CH₃) from the methoxy group to form a stable cation. This can be followed by the elimination of a neutral CO molecule. Another plausible fragmentation involves the cleavage of the C-Br bond.

G Predicted MS Fragmentation Pathway M [M]+• (m/z 246/248) M_minus_CH3 [M - CH3]+ (m/z 231/233) M->M_minus_CH3 - •CH3 M_minus_CH3_minus_CO [M - CH3 - CO]+ (m/z 203/205) M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A simplified predicted fragmentation pathway for 5-Bromo-4-methoxy-1,3-benzodioxole in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-methoxy-1,3-benzodioxole in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupling sequence) should be used to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal. If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Pay close attention to the isotopic patterns of bromine-containing fragments.

References

  • J. B. Stothers. (1972). Carbon-13 NMR Spectroscopy. Academic Press.
  • Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Santa Cruz. (n.d.). Simplified Infrared Correlation Chart. [Link]

  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 1). Infrared spectroscopy correlation table. [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole. [Link]

  • The Journal of Organic Chemistry. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole. [Link]

  • HETEROCYCLES. (2005). 1,3-BENZODIOXOLE-BASED β- AND γ-PEPTIDE LINKAGES EXHIBITING UNIQUE FLUORESCENCE, CONFORMATION, AND SELF-ASSOCIATION PROPERTIES. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. [Link]

  • PubChem. (n.d.). Benzene, 4-bromo-1,2-dimethoxy-. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole, 2-(2-propenyloxy)-. [Link]

  • mzCloud. (2016). 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole. [Link]

  • Magnetic Resonance in Chemistry. (1993). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole. [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole, 2-propoxy-. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Dalton Transactions. (2021). Not So Inert Mer-Tris-Chelate Cobalt(III) complex of Hydroxypyridine Functionalized NHC ligand for cyclic carbonates synthesis - Supporting Information. [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxol-5-ol. [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • NIST WebBook. (n.d.). Benzene, 4-bromo-1,2-dimethoxy-. [Link]

  • SpectraBase. (n.d.). N-(3,3-diphenylpropyl)-1,3-benzodioxole-5-carboxamide. [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-. [Link]

  • MDPI. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. [Link]

Sources

Foundational

Advanced Research Applications of 5-Bromo-4-methoxy-1,3-benzodioxole in Medicinal Chemistry and Organic Synthesis

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate molecular building blocks that offer both structural novelty and synthetic reliability. 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate molecular building blocks that offer both structural novelty and synthetic reliability. 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) has emerged as a privileged scaffold in the design of advanced therapeutics[1]. Characterized by its electron-rich aromatic core, strategically positioned methoxy group, and a highly reactive bromine handle, this compound serves as a critical linchpin for synthesizing complex biaryls, natural product analogs, and central nervous system (CNS) active agents. This technical guide explores the mechanistic causality behind its reactivity and provides validated workflows for its application in research.

Structural Significance & Physicochemical Profiling

The architectural design of 5-Bromo-4-methoxy-1,3-benzodioxole (5-BMBD) is not coincidental; it is a masterclass in functional group synergy. The 2 acts as a stable, benzo-fused acetal motif that enhances lipophilicity and metabolic stability, making it highly desirable in medicinal chemistry[2].

The addition of the 4-methoxy group introduces critical steric hindrance adjacent to the C5 position. In drug design, this steric bulk can dictate the conformation of resulting biaryl systems (inducing beneficial atropisomerism) while simultaneously acting as a hydrogen bond acceptor to improve target binding affinity. The 5-bromo substituent acts as the primary synthetic vector, primed for transition-metal-catalyzed cross-couplings and halogen-metal exchange.

Table 1: Physicochemical Properties & Impact on Drug Design
PropertyValueCausality / Impact on Drug Design
Molecular Weight 231.04 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
Estimated LogP ~2.5Optimal lipophilicity for passive membrane permeability and CNS penetration.
Hydrogen Bond Acceptors 3Enhances binding affinity via interactions with target kinase or tubulin residues.
Hydrogen Bond Donors 0Prevents excessive desolvation penalties during target binding.
Topological Polar Surface Area 27.7 ŲWell within the < 90 Ų threshold required for blood-brain barrier (BBB) crossing.

Core Synthetic Workflows & Mechanistic Causality

The true value of 5-BMBD lies in its divergent reactivity. By exploiting the C5-bromine atom, chemists can access a vast chemical space.

Workflow A 5-Bromo-4-methoxy- 1,3-benzodioxole (CAS: 118871-61-7) B Pd-Catalyzed Cross-Coupling A->B Pd(0), Ligand Base, Heat C Halogen-Metal Exchange A->C n-BuLi, THF -78 °C D Biaryl Scaffolds (Tubulin Inhibitors) B->D Aryl Boronic Acids (Suzuki) E Aryl Amines (CNS Targets) B->E Amines (Buchwald-Hartwig) F Formylated/Alkylated Intermediates C->F Electrophilic Trapping (e.g., DMF)

Figure 1: Divergent synthetic workflows utilizing 5-Bromo-4-methoxy-1,3-benzodioxole as a scaffold.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 5-BMBD

To demonstrate the causality behind reaction optimization, consider the following empirical data matrix for coupling 5-BMBD with a standard arylboronic acid. The3 mechanism requires careful tuning of the catalyst to overcome the steric hindrance of the 4-methoxy group[3].

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O9045%Sluggish transmetalation; steric hindrance from 4-OMe group impedes reaction.
Pd(OAc)2 / SPhosK3PO4Toluene10068%Improved oxidative addition, but protodeboronation competes with product formation.
Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O 90 92% Optimal bite angle accelerates reductive elimination; biphasic system stabilizes boronate.

Applications in Medicinal Chemistry

Anticancer Agents: Podophyllotoxin & Etoposide Analogs

The 1,3-benzodioxole moiety is famously present in 4, which are potent antineoplastic agents[4]. 5-BMBD acts as a perfect synthetic precursor for the A/B ring system of these natural products. Studies on 5 demonstrate that the rigid geometry of the benzodioxole ring is critical for inserting the drug into the colchicine binding site of the tubulin heterodimer[5]. Furthermore, incorporating the 4-methoxy group enhances the electron density, mimicking the highly oxygenated rings of natural lignans and improving binding affinity[6].

MOA Ligand Benzodioxole Derivative (Podophyllotoxin Analog) Target1 Tubulin Heterodimer (Colchicine Binding Site) Ligand->Target1 High-Affinity Binding Target2 Topoisomerase II Enzyme Complex Ligand->Target2 Intercalation/Stabilization Effect1 Inhibition of Microtubule Polymerization Target1->Effect1 Effect2 DNA Double-Strand Breaks (Apoptosis Induction) Target2->Effect2

Figure 2: Dual mechanism of action for benzodioxole-derived antineoplastic agents.

CNS Agents & Isoquinoline Alkaloids

Because the benzodioxole ring masks hydrogen bond donors (catechols) as a lipophilic acetal, derivatives of 5-BMBD exhibit excellent blood-brain barrier permeability. Through halogen-metal exchange and subsequent functionalization, 5-BMBD is routinely utilized to synthesize the isoquinoline core found in neuroprotective alkaloids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized biaryl precursor. Reagents: 5-BMBD (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1).

  • Degassing (Crucial for Pd(0) stability): Charge a Schlenk flask with 5-BMBD, arylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II), leading to unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Solvent Introduction: Add sparged 1,4-Dioxane and H₂O.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating the formation of the reactive palladium-ate complex required for the transmetalation step.

  • Heating: Stir at 90 °C for 12 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the 5-BMBD spot and the appearance of a highly UV-active product spot validates successful oxidative addition and transmetalation. Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Halogen-Metal Exchange and Formylation

Objective: Generate 4-methoxy-1,3-benzodioxole-5-carbaldehyde. Reagents: 5-BMBD (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), Anhydrous DMF (1.5 equiv), Anhydrous THF.

  • Cryogenic Setup: Dissolve 5-BMBD in anhydrous THF under Argon. Cool to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control is mandatory. The electron-donating nature of the benzodioxole ring destabilizes the resulting aryl lithium species. Elevated temperatures will lead to rapid proton abstraction from the solvent or the formation of aryne byproducts.

  • Lithiation: Add n-BuLi dropwise. Stir for 30 minutes at -78 °C.

    • Causality: The bromine atom undergoes rapid exchange driven by the thermodynamic formation of the more stable aryl lithium species.

  • Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for 1 hour, allowing the mixture to slowly warm to 0 °C.

    • Causality: DMF acts as the formylating agent. Warming allows the tetrahedral intermediate to form completely.

  • Validation & Quench: Quench with saturated aqueous NH₄Cl.

    • Causality: A mild acidic quench breaks down the tetrahedral intermediate to release the aldehyde without cleaving the acid-sensitive benzodioxole acetal ring.

References

  • Title: 118871-61-7 | 5-Bromo-4-methoxy-1,3-benzodioxole Source: AiFChem URL
  • Title: Understanding 1,3-Benzodioxole Source: ChemicalBook URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin Source: PubMed URL
  • Source: Nuph.edu.
  • Title: Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents Source: Arabian Journal of Chemistry URL

Sources

Exploratory

The Discovery, History, and Synthetic Utility of 5-Bromo-4-methoxy-1,3-benzodioxole: A Technical Guide

Abstract The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged structural scaffold in medicinal chemistry, prominently featured in numerous natural products and active pharmaceutical ingredients (APIs). The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged structural scaffold in medicinal chemistry, prominently featured in numerous natural products and active pharmaceutical ingredients (APIs). The compound[1] represents a highly specialized, regioselectively functionalized building block. This whitepaper explores the historical context, structural causality, and experimental methodologies surrounding this critical intermediate, providing drug development professionals with a comprehensive guide to its synthetic utility.

Historical Context and Discovery

Historically, the functionalization of the benzodioxole core was limited by the harsh acidic conditions required for electrophilic aromatic substitution, which frequently led to the cleavage of the sensitive acetal linkage. Early syntheses of polyoxygenated aromatic systems—such as myristicin and croweacin derivatives—relied on multi-step, low-yield de novo ring constructions.

The formal registry and commercial emergence of[2] in the late 1980s marked a significant milestone in synthetic organic chemistry. As methodologies advanced—particularly the advent of mild halogenation techniques and transition-metal-catalyzed cross-coupling—this specific brominated intermediate became highly sought after. It provided researchers with a pre-functionalized, stable electrophile capable of bypassing complex synthetic bottlenecks, directly enabling the development of novel alkaloid and lignan analogs[3].

Structural Chemistry and Regioselectivity

The synthesis of 5-bromo-4-methoxy-1,3-benzodioxole relies on the precise electronic mapping of its precursor, 4-methoxy-1,3-benzodioxole. Understanding the causality behind its regioselective bromination requires an analysis of the synergistic directing effects of its substituents:

  • The Methoxy Group (-OCH₃) at C4: Acts as a powerful electron-donating group (EDG) via resonance (+M effect), heavily activating the ortho (C5) and para (C7) positions on the aromatic ring.

  • The Dioxole Oxygens (C1 and C3): The O1 oxygen (attached to C7a) directs electrophiles ortho (C7) and para (C5). The O3 oxygen (attached to C3a) directs ortho (C4, which is sterically occupied) and para (C6).

  • Synergistic Activation (The C5 Sweet Spot): The C5 position is simultaneously ortho to the powerful C4 methoxy group and para to the C7a dioxole oxygen. This dual electronic activation makes C5 the absolute most nucleophilic site on the aromatic ring. Consequently, electrophilic bromination occurs with near-exclusive regioselectivity at C5, lowering the activation energy required to form the Wheland intermediate.

Quantitative Data Summary

Table 1: Physico-Chemical Properties of the Target Intermediate

PropertyValue
IUPAC Name 5-Bromo-4-methoxybenzo[d][1,3]dioxole[2]
CAS Registry Number 118871-61-7[2]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
PubChem CID 12514095[1]
SMILES COC1=C2OCOC2=CC=C1Br[2]
Structural Role Halogenated API Intermediate / Cross-Coupling Electrophile

Experimental Protocols: Synthesis and Validation

To ensure high trustworthiness and reproducibility, the following protocol outlines the regioselective bromination of 4-methoxy-1,3-benzodioxole. N-Bromosuccinimide (NBS) is strictly utilized over elemental bromine (Br₂) to prevent polybromination and to protect the acid-sensitive methylenedioxy bridge from cleavage by hydrobromic acid (HBr) byproducts.

Protocol: Regioselective Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,3-benzodioxole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition state of the electrophilic aromatic substitution, accelerating the reaction while maintaining homogeneity.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

    • Causality: Strict temperature control (0 °C) suppresses radical pathways (such as benzylic bromination at the dioxole -CH₂- bridge) and maximizes the thermodynamic preference for C5 aromatic substitution.

  • Reaction Monitoring & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 9:1) and LC-MS.

    • Self-Validating System: The reaction is deemed complete (typically 2-4 hours) when TLC shows the total disappearance of the starting material spot and the emergence of a single, less polar UV-active spot. The lack of multiple spots validates the regioselectivity of the NBS reagent.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing oxidative side reactions during workup.

  • Extraction & Purification: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure 5-bromo-4-methoxy-1,3-benzodioxole as a crystalline solid.

BrominationMechanism SM 4-Methoxy-1,3-benzodioxole (EDG Activated) Intermediate Wheland Intermediate (C5 Attack) SM->Intermediate π-electron attack Reagent N-Bromosuccinimide (NBS) Electrophilic Br+ Reagent->Intermediate Br+ transfer Product 5-Bromo-4-methoxy- 1,3-benzodioxole Intermediate->Product Rearomatization (-H+)

Regioselective electrophilic bromination workflow yielding 5-bromo-4-methoxy-1,3-benzodioxole.

Downstream Applications in Drug Development

The strategic placement of the bromine atom at the C5 position transforms the otherwise inert benzodioxole into a highly reactive electrophile for transition-metal catalysis. In modern drug discovery, this intermediate is heavily utilized to build complex three-dimensional architectures.

  • Suzuki-Miyaura Coupling: Reacting 5-bromo-4-methoxy-1,3-benzodioxole with various arylboronic acids yields biaryl systems. These scaffolds are ubiquitous in synthetic lignans and podophyllotoxin analogs, which are actively investigated for their antineoplastic (anti-cancer) properties.

  • Buchwald-Hartwig Amination: Coupling the brominated core with primary or secondary amines generates complex aniline derivatives. This pathway is critical for synthesizing alkaloid analogs that target the central nervous system (CNS), leveraging the inherent lipophilicity of the benzodioxole ring to enhance blood-brain barrier (BBB) penetration.

CrossCoupling Core 5-Bromo-4-methoxy- 1,3-benzodioxole PdCat Pd(0) Catalyst Oxidative Addition Core->PdCat Activation Suzuki Suzuki-Miyaura (Arylboronic Acids) PdCat->Suzuki Transmetalation Buchwald Buchwald-Hartwig (Amines) PdCat->Buchwald Amine Binding Biaryl C5-Aryl Derivatives (Lignans/Alkaloids) Suzuki->Biaryl Reductive Elimination Aniline C5-Amino Derivatives (Target APIs) Buchwald->Aniline Reductive Elimination

Downstream functionalization of the 5-bromo moiety via palladium-catalyzed cross-coupling.

Conclusion

The discovery and subsequent commercial availability of 5-bromo-4-methoxy-1,3-benzodioxole have provided medicinal chemists with a powerful, regioselectively pre-functionalized building block. By understanding the electronic causality that governs its synthesis and leveraging its reactivity in cross-coupling paradigms, researchers continue to unlock new chemical space in the pursuit of novel therapeutics and complex natural product total syntheses.

References

  • National Center for Biotechnology Information. "5-Bromo-4-methoxy-1,3-dioxaindane | C8H7BrO3 | CID 12514095". PubChem.[Link]

Sources

Foundational

5-Bromo-4-methoxy-1,3-benzodioxole: Comprehensive Safety, Handling, and Application Guide

Executive Summary 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly specialized halogenated aromatic building block widely utilized in advanced organic synthesis and pharmaceutical development[1][2]. Feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly specialized halogenated aromatic building block widely utilized in advanced organic synthesis and pharmaceutical development[1][2]. Featuring a rigid benzodioxole core substituted with both an electron-donating methoxy group and a reactive bromine atom, it serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides a rigorous, causality-driven guide to its physicochemical properties, mechanistic toxicology, safe handling protocols, and synthetic utility.

Physicochemical Profiling & Hazard Assessment

Understanding the baseline properties of 5-Bromo-4-methoxy-1,3-benzodioxole is critical for predicting its behavior in both biological systems and synthetic matrices.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value Causality / Significance
CAS Number 118871-61-7 Unique identifier for regulatory compliance[1].
Molecular Formula C8H7BrO3 Indicates a high degree of oxygenation and halogenation[2].
Molecular Weight 231.04 g/mol Low molecular weight facilitates rapid solvation in organic solvents.

| Physical State | Solid | Requires mechanical disruption (weighing) which can generate hazardous dust. |

Table 2: GHS Hazard and Precautionary Statements Based on structurally analogous brominated benzodioxoles, the following hazard profiles apply[3]:

Code Statement Mechanistic Rationale
H302 Harmful if swallowed Halogenated aromatics can induce hepatic stress upon first-pass metabolism.
H315 Causes skin irritation Lipophilic nature allows stratum corneum penetration, leading to localized inflammation.
H319 Causes serious eye irritation Direct contact disrupts the lipid bilayer of corneal epithelial cells.

| H335 | May cause respiratory irritation | Inhalation of fine particulates triggers mucosal immune responses. |

Mechanistic Toxicology: The Benzodioxole Pharmacophore

For drug development professionals, the safety profile of 5-Bromo-4-methoxy-1,3-benzodioxole extends beyond acute exposure; it encompasses the metabolic fate of the benzodioxole (methylenedioxybenzene) moiety.

Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, are responsible for the oxidative metabolism of xenobiotics[4]. Benzodioxole derivatives act as potent mechanism-based inhibitors (MBIs) of CYP450s. The catalytic cycle oxidizes the methylenedioxy ring carbon, generating a highly reactive N-heterocyclic carbene intermediate[5]. This carbene acts as a strong σ-donor, tightly coordinating to the heme iron (Fe2+) in the enzyme's active site[6]. This coordination forms a stable complex (often exhibiting a distinct Soret band at ~455 nm), effectively inactivating the enzyme and leading to severe Drug-Drug Interactions (DDIs) if incorporated unchanged into an Active Pharmaceutical Ingredient (API)[5].

CYP450_Metabolism Substrate 5-Bromo-4-methoxy- 1,3-benzodioxole CYP450 Cytochrome P450 (e.g., CYP3A4) Substrate->CYP450 Binds active site Oxidation NADPH / O2 Oxidation CYP450->Oxidation Catalysis Carbene Reactive Carbene Intermediate Oxidation->Carbene Ring cleavage Heme Heme Iron (Fe2+) Coordination Carbene->Heme Strong coordination Inhibition Mechanism-Based Inhibition (MBI) Heme->Inhibition Enzyme inactivation

CYP450-mediated oxidation of the benzodioxole ring to a reactive carbene, causing enzyme inhibition.

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the risks outlined above, the following self-validating handling protocols must be strictly enforced:

  • Engineering Controls: All manipulations (weighing, transferring, dissolving) must be performed inside a certified Class II fume hood. Causality: The compound's potential to cause respiratory irritation (H335) necessitates a constant negative-pressure airflow to capture aerosolized particulates[3].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), splash-proof safety goggles, and a flame-retardant lab coat. Causality: Nitrile provides a superior barrier against lipophilic halogenated aromatics compared to latex, preventing H315-related dermal absorption.

  • Spill Response: In the event of a solid spill, do NOT sweep dry. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to suppress dust formation, then wipe with absorbent pads. Dispose of as halogenated organic waste.

Synthetic Utility & Experimental Protocols

The primary utility of 5-Bromo-4-methoxy-1,3-benzodioxole lies in its reactivity as an aryl electrophile. The bromine atom is highly activated for oxidative addition, making it an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling to build complex biaryl scaffolds.

Suzuki_Workflow Prep 1. Reagent Preparation (Aryl Bromide + Boronic Acid) Catalyst 2. Catalyst Addition (Pd(PPh3)4 + Base) Prep->Catalyst Degas 3. Degassing (Argon Purge x3) Catalyst->Degas Prevent Pd oxidation Reaction 4. Heating (80°C, 12-24h) Degas->Reaction Cross-coupling Workup 5. Aqueous Workup (EtOAc Extraction) Reaction->Workup Quench & separate Purify 6. Purification (Silica Gel Column) Workup->Purify Isolate product

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of aryl bromides.

Step-by-Step Suzuki-Miyaura Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq), an arylboronic acid (1.2 eq), and a weak base such as K2CO3 (2.0 eq).

    • Causality: The base is mandatory; it coordinates with the boronic acid to form an electron-rich boronate complex, which is necessary to drive the transmetalation step with the Pd(II) intermediate.

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/EtOH/H2O (2:1:1). Subject the flask to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Degassing ensures a robust, self-sustaining reaction.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh3)4 (0.05 eq). Seal the flask and heat to 80°C.

  • Reaction Monitoring (Self-Validation): After 12 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).

    • Validation: The complete disappearance of the starting aryl bromide spot and the emergence of a new, highly UV-active biaryl spot confirms the successful execution of the oxidative addition, transmetalation, and reductive elimination steps.

  • Quenching & Workup: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Storage and Stability

Halogenated aromatics are susceptible to photo-induced degradation. Exposure to ambient UV light can trigger homolytic cleavage of the C-Br bond, generating reactive aryl radicals that lead to polymerization or degradation[3].

  • Storage Conditions: Store in a tightly sealed amber glass vial at 2-8°C.

  • Atmosphere: Backfill the vial with inert gas (Argon or Nitrogen) after each use to prevent moisture ingress, which can slowly hydrolyze the methoxy group over extended periods.

References

  • Title: Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Source: frontiersin.org URL: [Link]

  • Title: N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 Source: nih.gov URL: [Link]

  • Title: A brief history of the contribution of metalloporphyrin models to cytochrome P450 chemistry and oxidation catalysis Source: academie-sciences.fr URL: [Link]

Sources

Exploratory

Advanced Material Safety &amp; Application Profiling: 5-Bromo-4-methoxy-1,3-benzodioxole in Drug Development

Executive Summary: Redefining the MSDS Standard Material Safety Data Sheets (MSDS) often reduce complex molecular behaviors to generic hazard pictograms and boilerplate text. For researchers, synthetic chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining the MSDS

Standard Material Safety Data Sheets (MSDS) often reduce complex molecular behaviors to generic hazard pictograms and boilerplate text. For researchers, synthetic chemists, and drug development professionals handling 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) , a deeper mechanistic understanding is required. This technical guide transcends the traditional 16-section MSDS. As a Senior Application Scientist, I have structured this whitepaper to integrate physicochemical profiling, mechanistic toxicology, and field-proven synthetic workflows. The goal is to ensure that your laboratory safety protocols and experimental designs are driven by fundamental chemical logic rather than rote compliance.

Physicochemical Architecture & Structural Implications

The utility and the specific hazard profile of 5-Bromo-4-methoxy-1,3-benzodioxole stem directly from its highly functionalized aromatic core. The molecule features a methylenedioxyphenyl (MDP) ring system, a sterically demanding methoxy group at the C4 position, and a reactive bromine atom at the C5 position.

Physicochemical Properties & Structural Causality
PropertyValue / DescriptionStructural Implication & Causality
IUPAC Name 5-bromo-4-methoxybenzo[d][1,3]dioxoleDefines the core scaffold and functional group topology.
CAS Number 118871-61-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C8H7BrO3Indicates the presence of a heavy halogen; dictates specific waste disposal.
Molecular Weight 231.04 g/mol Standard mass for precise stoichiometric calculations[2].
Appearance Off-white to pale yellow solidColor shifts (darkening) indicate photo-oxidative degradation of the electron-rich core.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in H2OHigh lipophilicity dictates extraction solvents and implies rapid dermal absorption.
Reactivity Handle C5-BrominePrime electrophilic site for Palladium-catalyzed cross-coupling reactions.

The proximity of the electron-donating methoxy group to the bromine atom enriches the electron density of the aromatic ring. This specific electronic tuning directly influences the oxidative addition rate during transition-metal catalysis, making it a highly efficient building block for complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Toxicology: The Methylenedioxyphenyl (MDP) Liability

Traditional safety sheets list this compound under general skin and eye irritants. However, the true toxicological liability in drug development lies in its MDP moiety.

MDP compounds are well-documented mechanism-based inactivators of hepatic Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2D6 isoforms[3][4]. When exposed to hepatic metabolism, the methylene carbon of the dioxole ring undergoes oxidation. This generates a highly reactive carbene intermediate. Instead of being safely cleared, this carbene coordinates tightly to the ferrous iron of the CYP heme prosthetic group, forming a quasi-irreversible complex[4][5].

This mechanism dictates our safety protocols. Inhalation or accidental ingestion does not merely cause acute irritation; it poses a risk of profound drug-drug interactions (DDIs) by shutting down primary metabolic clearance pathways[6].

Toxicology A 5-Bromo-4-methoxy- 1,3-benzodioxole B Hepatic CYP450 Metabolism A->B Oxidation C Carbene Intermediate Formation B->C Catalytic Cycle D Quasi-Irreversible Heme Binding C->D Covalent Adduct E CYP Inhibition & Toxicity Risk D->E Enzyme Inactivation

Fig 1: CYP450-mediated metabolic activation and quasi-irreversible inhibition pathway.

Self-Validating Safety Protocols
  • Engineering Controls: All handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates that could lead to systemic CYP inhibition.

  • PPE Causality: Nitrile gloves (double-gloved) are mandatory. Causality: The high lipophilicity of the benzodioxole core allows rapid dermal absorption. If the outer glove is compromised by an organic solvent, the inner glove provides a critical temporal buffer to remove PPE before skin exposure occurs.

Experimental Workflows: Safe Handling & Catalytic Cross-Coupling

In drug discovery, 5-Bromo-4-methoxy-1,3-benzodioxole is primarily utilized as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to build complex polyaromatic scaffolds. The following protocol is a self-validating system designed to maximize synthetic yield while mitigating the hazards of the MDP core.

Workflow S1 1. Substrate Preparation S2 2. Pd-Catalyst Activation S1->S2 S3 3. Oxidative Addition S2->S3 S4 4. Transmetalation S3->S4 S5 5. Reductive Elimination S4->S5 S6 6. Product Isolation S5->S6

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling workflow utilizing the C-Br bond.

Step-by-Step Methodology: Suzuki-Miyaura Coupling
  • Substrate & Solvent Preparation (Degassing): Dissolve 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Water is required to dissolve the inorganic base, while Dioxane solubilizes the lipophilic MDP substrate. The solvent must be sparged with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative degradation of the electron-rich Pd(0) active catalytic species.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: The base is essential for the activation of the boronic acid, converting it into a more reactive, electron-rich boronate complex, which facilitates the critical transmetalation step.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides specific steric bulk that accelerates the reductive elimination step, preventing unwanted homocoupling side reactions of the benzodioxole.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Quenching and Isolation: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine.

    • Safety Check: The aqueous layer will contain heavy metal (Palladium) complexes. It must be segregated into a dedicated heavy-metal aqueous waste stream, strictly separated from standard halogenated organic waste.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Storage, Stability, and Disposal

The integrity of the chemical and the safety of the laboratory depend on strict lifecycle management.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: Halogenated, electron-rich aromatics are highly susceptible to slow photo-oxidation and ambient moisture degradation. The compound must be kept in an amber glass vial to protect it from UV light degradation.

  • Disposal: Do not mix with general organic waste.

    • Causality: Due to the covalently bound bromine atom, this compound and its solutions must be disposed of in strictly labeled Halogenated Organic Waste containers. This prevents explosive reactions with incompatible solvents (e.g., acetone/base mixtures) and ensures compliance with environmental high-temperature incineration regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12514095, 5-Bromo-4-methoxy-1,3-dioxaindane" PubChem.[Link]

  • Murray, M. "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 2000. Ingenta Connect.[Link]

  • Kaku, T., et al. "Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds." Xenobiotica, 2004. Taylor & Francis.[Link]

  • Barnaba, C., et al. "Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole

Abstract This document provides a detailed protocol for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis is achieved through the regioselective electrophilic bromination of 4-methoxy-1,3-benzodioxole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step protocol, safety guidelines, and methods for product purification and characterization.

Introduction and Significance

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activity.[1] Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances. 5-Bromo-4-methoxy-1,3-benzodioxole, in particular, serves as a functionalized building block, where the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the methoxy and methylenedioxy groups influence the molecule's electronic properties and steric profile. Understanding the controlled synthesis of this compound is crucial for its application in complex molecule construction.[2]

This application note details a reliable and efficient method for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole via the electrophilic aromatic substitution of 4-methoxy-1,3-benzodioxole using N-Bromosuccinimide (NBS).

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. The benzodioxole ring is electron-rich, making it susceptible to attack by electrophiles.[3] The methoxy and methylenedioxy groups are both ortho-, para-directing activators. The bromination is expected to occur at the C5 position, which is para to the methoxy group and ortho to the methylenedioxy bridge, and is the most sterically accessible and electronically favorable position.

Choice of Reagents:

  • Starting Material: 4-methoxy-1,3-benzodioxole (sesamol methyl ether) is the logical precursor. Its synthesis from sesamol is a standard Williamson ether synthesis.

  • Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine, NBS is a solid, making it safer and easier to handle. It provides a slow, controlled release of electrophilic bromine, which often leads to higher regioselectivity and fewer side products, such as dibromination.[4]

  • Solvent: Dichloromethane (CH₂Cl₂) is an excellent choice as it is relatively inert under the reaction conditions and effectively dissolves both the starting material and NBS.[5]

Reaction Mechanism Visualization

The following diagram illustrates the accepted mechanism for electrophilic bromination using NBS, which is activated by trace amounts of HBr or an acid catalyst.

reaction_mechanism NBS NBS Br2 Br₂ NBS->Br2 Activation HBr HBr (trace) HBr->Br2 Succinimide Succinimide Br2->Succinimide Sigma_Complex Arenium Ion (Sigma Complex) Br2->Sigma_Complex Br⁺ source Substrate 4-Methoxy-1,3-benzodioxole Substrate->Sigma_Complex Electrophilic Attack (Rate-Determining) Product 5-Bromo-4-methoxy-1,3-benzodioxole Sigma_Complex->Product Deprotonation (Fast) H_ion H⁺ Sigma_Complex->H_ion H_ion->HBr Regenerates catalyst

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
4-methoxy-1,3-benzodioxole≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Chemical
Sodium thiosulfate, anhydrousACS Reagent, ≥98%VWR Chemicals
Sodium bicarbonate, saturated solutionACS GradeLabChem
Brine (Saturated NaCl solution)ACS GradeLabChem
Magnesium sulfate, anhydrous≥99.5%Acros Organics
Silica Gel60 Å, 230-400 meshDavisil
Ethyl AcetateHPLC GradeJ.T.Baker
HexanesHPLC GradeJ.T.Baker

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Safety Precautions
  • 5-Bromo-1,3-benzodioxole derivatives may cause skin, eye, and respiratory irritation.[6][7]

  • N-Bromosuccinimide (NBS) is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.

  • All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable), must be worn at all times.[6]

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,3-benzodioxole (e.g., 5.0 g, 32.8 mmol, 1.0 eq).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the flask in an ice-water bath with stirring for 15 minutes until the internal temperature reaches 0-5 °C.

2. Addition of Brominating Agent:

  • In a separate beaker, weigh out N-Bromosuccinimide (NBS) (5.9 g, 33.1 mmol, 1.01 eq).

  • Add the NBS to the cooled solution of the starting material in small portions over 20-30 minutes.

  • Rationale: Portion-wise addition is crucial to maintain the low temperature and control the exothermic reaction, preventing the formation of over-brominated byproducts.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it by adding 50 mL of a saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.[5]

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove acidic byproducts like succinimide) and 50 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

5. Purification:

  • The crude product can be purified by silica gel column chromatography.[8]

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain 5-Bromo-4-methoxy-1,3-benzodioxole as a white to off-white solid.

Experimental Workflow Diagram

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-methoxy-1,3-benzodioxole in anhydrous DCM B Cool to 0-5 °C A->B C Add NBS in portions B->C D Stir and monitor by TLC C->D E Quench with Na₂S₂O₃ D->E Reaction Complete F Wash with NaHCO₃ and Brine E->F G Dry organic layer (MgSO₄) F->G H Concentrate via Rotovap G->H I Column Chromatography (Silica Gel) H->I J Combine pure fractions I->J K Evaporate solvent J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Overall experimental workflow for the synthesis.

Data, Results, and Characterization

Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-methoxy-1,3-benzodioxole152.155.0032.81.00
N-Bromosuccinimide (NBS)177.985.9033.11.01
Product (Theoretical) 231.04 7.58 32.8 -
  • Expected Yield: 75-85%

  • Appearance: White to off-white solid.

Spectroscopic Characterization

The identity and purity of the synthesized 5-Bromo-4-methoxy-1,3-benzodioxole should be confirmed using standard spectroscopic methods.[9]

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks (δ, ppm): ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), 5.95 (s, 2H, -O-CH₂-O-), 3.9 (s, 3H, -OCH₃). The two aromatic protons will appear as doublets due to ortho coupling.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected Peaks (δ, ppm): ~149, ~144, ~139 (aromatic C-O), ~115 (aromatic C-Br), ~112, ~109 (aromatic C-H), 101.5 (-O-CH₂-O-), 56.5 (-OCH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • Expected Peaks (cm⁻¹): ~2900 (C-H stretch), ~1480, ~1450 (C=C aromatic stretch), ~1250, ~1040 (C-O stretch, characteristic of aryl ethers and the methylenedioxy bridge).

  • Mass Spectrometry (EI-MS):

    • Expected m/z: A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ at m/z 230 and 232 with approximately equal intensity, which is definitive for a monobrominated compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Loss during work-up/purificationExtend reaction time and monitor by TLC; Ensure efficient extraction and careful column chromatography.
Presence of Starting Material Insufficient brominating agent or reaction time.Ensure accurate weighing of NBS; Increase reaction time at room temperature.
Formation of Dibrominated Product Reaction temperature too high; Excess NBS.Maintain temperature strictly at 0-5 °C during NBS addition; Use no more than 1.05 equivalents of NBS.
Tarry/Dark Mixture Reaction too exothermic; Impure starting material.Add NBS more slowly; Recrystallize or distill starting material before use.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole. By carefully controlling the reaction temperature and stoichiometry, the desired product can be obtained in good yield and high purity. The detailed mechanistic explanations and troubleshooting guide serve to empower researchers to confidently execute and adapt this procedure for applications in medicinal chemistry and materials science.

References

  • 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole | C10H11BrO4 | CID 85947762. PubChem. [Link]

  • Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Sciencemadness Discussion Board. [Link]

  • Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. [Link]

  • Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Royal Society of Chemistry. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • Improved procedure for the synthesis of methyl ethers from alcohols. Indian Academy of Sciences. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • 5-Bromo-1,3-benzodioxole | CAS#:2635-13-4. Chemsrc. [Link]

  • GENERATION AND USE OF CHLOROMETHYL METHYL ETHER FOR THE PROTECTION OF THE HYDROXYL FUNCTIONAL GROUP. Organic Syntheses. [Link]

  • Preparation method of aromatic methyl ether compound.
  • Bromomethyl methyl ether. NIST WebBook. [Link]

  • Preparation method of 2-bromoethyl methyl ether.

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Application

Application Note: Mechanistic Insights and Protocols for 5-Bromo-4-methoxy-1,3-benzodioxole Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reaction Mechanisms, Causality-Driven Protocols, and Yield Optimization Introduction & Chemical Profile 5-Bromo-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reaction Mechanisms, Causality-Driven Protocols, and Yield Optimization

Introduction & Chemical Profile

5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly versatile building block utilized in the synthesis of complex natural products, substituted phenethylamines, and advanced pharmaceutical intermediates [1]. Structurally, it features a fused 1,3-dioxole ring and a methoxy group adjacent to a brominated aromatic carbon.

The unique electronic topology of this molecule dictates its reactivity. The electron-donating nature of both the methoxy and the dioxole oxygen atoms significantly enriches the electron density of the aromatic ring. While this stabilizes reactive intermediates (such as aryllithium species), it also reduces the electrophilicity of the C-Br bond, necessitating carefully optimized catalytic systems for cross-coupling reactions.

Mechanistic Overview (The "Why")

To successfully functionalize 5-bromo-4-methoxy-1,3-benzodioxole, researchers must account for the steric and electronic microenvironment surrounding the C-Br bond.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction relies on the oxidative addition of a Pd(0) catalyst into the C-Br bond [2]. Because the aromatic ring of 5-bromo-4-methoxy-1,3-benzodioxole is highly electron-rich, the oxidative addition step is kinetically slower than it would be for an unfunctionalized bromobenzene.

  • Causality of Catalyst Choice: Bulky, electron-rich phosphine ligands (e.g., dppf or Buchwald ligands like SPhos) are required to increase the electron density on the palladium center, thereby accelerating oxidative addition.

  • Causality of Base Selection: The base (e.g., K₂CO₃) is not merely an acid scavenger; it coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex, which is mandatory for the transmetalation step [4].

Directed Halogen-Metal Exchange (Lithiation)

Halogen-metal exchange using n-butyllithium (n-BuLi) is an equilibrium-driven process that favors the formation of the more stable organolithium species [3].

  • Causality of Cryogenic Temperatures (-78 °C): The resulting 5-lithio-4-methoxy-1,3-benzodioxole is highly basic. Cryogenic conditions kinetically trap this intermediate, preventing it from abstracting protons from the THF solvent or undergoing unwanted ring-opening side reactions.

  • Coordination Effects: The adjacent methoxy oxygen provides weak intramolecular coordination to the lithium cation, slightly stabilizing the intermediate and directing subsequent electrophilic attack exclusively to the C5 position.

Mandatory Visualizations

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II) Intermediate] Insertion into C-Br Pd0->OxAdd 5-Bromo-4-methoxy- 1,3-benzodioxole BaseEx Base Exchange Ligand Substitution OxAdd->BaseEx Base (e.g., K2CO3) TransMet Transmetalation Transfer of Aryl Group from Boronate BaseEx->TransMet Arylboronic Acid RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (e.g., Biaryl Derivative) RedElim->Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the Pd(II) intermediate.

LithiationWorkflow Start 5-Bromo-4-methoxy- 1,3-benzodioxole in dry THF Lithiation Addition of n-BuLi (-78 °C, Ar atm) Halogen-Metal Exchange Start->Lithiation Intermediate 5-Lithio-4-methoxy- 1,3-benzodioxole (Stabilized Aryllithium) Lithiation->Intermediate Electrophile Addition of DMF (Electrophilic Trapping) Intermediate->Electrophile Quench Aqueous NH4Cl Quench & Workup Electrophile->Quench Final 4-Methoxy-1,3-benzodioxole- 5-carbaldehyde Quench->Final

Caption: Workflow of cryogenic halogen-metal exchange and subsequent electrophilic formylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl derivative via C-C bond formation.

  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-methoxy-1,3-benzodioxole (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition and Degassing:

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the mixture using the freeze-pump-thaw method (3 cycles).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) oxide species and to prevent homocoupling of the boronic acid. Water is strictly required to dissolve the base and facilitate the formation of the reactive boronate species.

  • Catalyst Introduction:

    • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). The solution will take on a deep orange/red hue.

  • Heating and In-Process Control:

    • Heat the mixture to 85 °C for 12 hours.

    • Self-Validation: Monitor via TLC (20% EtOAc in Hexanes). The starting bromide (UV active, Rf ~0.6) should disappear, replaced by a highly fluorescent biaryl product spot (Rf ~0.4). The reaction mixture will gradually darken, indicating the eventual precipitation of Pd black as the catalyst degrades upon reaction completion.

  • Workup:

    • Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Halogen-Metal Exchange and Formylation

Objective: Convert the aryl bromide into an aryl aldehyde (4-Methoxy-1,3-benzodioxole-5-carbaldehyde).

  • Substrate Solvation:

    • Dissolve 5-bromo-4-methoxy-1,3-benzodioxole (1.0 equiv, 10.0 mmol) in anhydrous THF (40 mL) in a flame-dried flask under a strict argon atmosphere.

    • Causality: THF acts as a coordinating solvent, breaking down n-BuLi hexamers into more reactive dimers/tetramers, which drastically accelerates the exchange rate.

  • Cryogenic Cooling:

    • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation (Halogen-Metal Exchange):

    • Dropwise, add n-BuLi (1.6 M in hexanes, 1.1 equiv, 11.0 mmol) over 10 minutes.

    • Self-Validation: A pale yellow/orange tint will develop, visually confirming the formation of the 5-lithio-4-methoxy-1,3-benzodioxole intermediate. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping:

    • Add anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 20.0 mmol) dropwise.

    • Causality: The highly nucleophilic aryllithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that prevents over-addition.

  • Quenching and Workup:

    • Allow the reaction to warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl (20 mL).

    • Causality: The mild acid hydrolyzes the hemiaminal intermediate, collapsing it to release the final aldehyde and dimethylamine.

    • Extract with diethyl ether (3 x 30 mL), dry over MgSO₄, and concentrate. The resulting aldehyde can be verified by a distinct singlet in ¹H-NMR around ~10.2 ppm.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromo-4-methoxy-1,3-benzodioxole

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801862%Sluggish oxidative addition due to electron-rich substrate.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O851289%Bidentate ligand prevents catalyst deactivation; high efficiency.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100894%Buchwald ligand perfectly accommodates steric bulk and accelerates cycle.

Table 2: Electrophilic Trapping Efficiency of 5-Lithio-4-methoxy-1,3-benzodioxole

Electrophile AddedTarget Functional GroupEquivalentsTemp ProfileIsolated Yield (%)
DMFAldehyde (-CHO)2.0-78 °C to 0 °C88%
CO₂ (Solid/Dry Ice)Carboxylic Acid (-COOH)Excess-78 °C to RT91%
Iodine (I₂)Iodide (-I)1.2-78 °C to RT85%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12514095, 5-Bromo-4-methoxy-1,3-dioxaindane" PubChem, [Link]

  • Wikipedia contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia, [Link]

  • Wikipedia contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia, [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, [Link]

Method

Application Notes and Protocols for the Strategic Use of 5-Bromo-4-methoxy-1,3-benzodioxole in Advanced Organic Synthesis

Foreword: Unveiling the Synthetic Potential of a Versatile Benzodioxole Building Block 5-Bromo-4-methoxy-1,3-benzodioxole is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Synthetic Potential of a Versatile Benzodioxole Building Block

5-Bromo-4-methoxy-1,3-benzodioxole is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its substituents: the benzodioxole and methoxy groups provide a stable, electron-rich core characteristic of many natural products, while the bromine atom acts as a versatile synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science.

The benzodioxole moiety itself is a key structural feature in numerous biologically active compounds.[1] The strategic placement of a bromine atom on this scaffold allows for its elaboration into more complex structures through powerful and well-established synthetic transformations. This document will focus on the most impactful of these reactions, providing both the theoretical underpinnings and practical guidance necessary for successful implementation in a laboratory setting.

Core Applications in Modern Synthetic Chemistry

The synthetic utility of 5-Bromo-4-methoxy-1,3-benzodioxole is primarily centered on reactions that leverage the reactivity of the aryl-bromide bond. These transformations are foundational to modern organic synthesis and offer reliable pathways to molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are ideal substrates for these transformations.[2][3] These reactions provide a powerful platform for constructing complex biaryl systems and introducing diverse functional groups.[4][5]

  • Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates.[8]

  • Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.[9][10] This reaction is instrumental in synthesizing styrenyl compounds and other vinylated aromatics. The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precursor like palladium(II) acetate.[11]

  • Sonogashira Coupling: This reaction enables the formation of a C(sp²)–C(sp) bond through the coupling of the aryl bromide with a terminal alkyne. It is a highly efficient method for synthesizing aryl alkynes, which are valuable intermediates in the synthesis of heterocycles and natural products.[2][12]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine. It has become a go-to method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]

Formation and Reactivity of Organometallic Intermediates

Beyond palladium catalysis, the bromo-substituent allows for the generation of highly reactive organometallic intermediates, which serve as potent carbon nucleophiles.

  • Grignard Reagent Formation: The reaction of 5-Bromo-4-methoxy-1,3-benzodioxole with magnesium metal in an anhydrous ether solvent produces the corresponding Grignard reagent.[13][14] This organometallic species is a strong nucleophile and a strong base, readily reacting with electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters), to form new C-C bonds and alcohols upon acidic workup.[15][16]

  • Organolithium Reagent via Halogen-Metal Exchange: Treatment with a strong organolithium base, such as n-butyllithium, can induce a bromine-lithium exchange, forming the corresponding aryllithium species. This transformation is typically performed at low temperatures to prevent side reactions. The resulting organolithium reagent is an exceptionally powerful nucleophile, useful for reactions with a wide range of electrophiles.

Application in Natural Product Synthesis: The Case of Galanthamine

The structural motif of 5-Bromo-4-methoxy-1,3-benzodioxole is closely related to intermediates used in the total synthesis of various alkaloids and other bioactive molecules.[17][18][19][20] A prominent example is the synthesis of (–)-Galanthamine, a drug used to treat Alzheimer's disease.[21] While many syntheses start from isovanillin, subsequent bromination and functionalization lead to intermediates structurally analogous to the topic compound.[21][22] For instance, key steps in several reported syntheses of Galanthamine involve an intramolecular Heck reaction of an aryl halide precursor to construct the tetracyclic core of the molecule.[22][23] This underscores the strategic importance of the aryl bromide functionality in building complex, polycyclic natural product scaffolds.[24][25]

Experimental Protocols and Methodologies

The following protocols are generalized procedures based on established methodologies. Researchers should optimize conditions for their specific substrates and setups. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling 5-Bromo-4-methoxy-1,3-benzodioxole with an arylboronic acid.

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%)[8]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)[6]

  • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane, or DMF)[6]

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-methoxy-1,3-benzodioxole, the arylboronic acid, the palladium catalyst/ligand system, and the base.[26]

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.[12]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[5]

  • Ligand: Bulky, electron-rich phosphine ligands (like SPhos or XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for less reactive aryl bromides.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8075-85[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[8]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane8090-98[8]

Visualization: Generalized Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification reagents 1. Combine Aryl Bromide, Boronic Acid, Catalyst, Base purge 2. Purge with Inert Gas (Ar/N₂) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool & Quench; Aqueous Workup monitor->quench extract 7. Extract & Dry Organic Layer quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol: Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of 5-Bromo-4-methoxy-1,3-benzodioxole with an alkene.

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[11]

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, MeCN, or Toluene)

  • Sealed reaction vessel (e.g., Schlenk tube or pressure vessel).

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-Bromo-4-methoxy-1,3-benzodioxole, the palladium catalyst, and the ligand (if used).

  • Add the solvent, followed by the base and the alkene.

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[11]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water. If a solid base like K₂CO₃ was used, filter the mixture first.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualization: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert L₂Pd(II)(Alkyl)Br PdII_Alkene->PdII_Insert Migratory Insertion PdII_Hydride L(H)Pd(II)Br PdII_Insert->PdII_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Insert->Product Product Release PdII_Hydride->Pd0 Reductive Elimination (+ Base, -HBr) ArBr Ar-Br Alkene Alkene

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Protocol: Grignard Reagent Formation and Reaction

This protocol describes the formation of the Grignard reagent from 5-Bromo-4-methoxy-1,3-benzodioxole and its subsequent reaction with a ketone.

CAUTION: Grignard reagents are extremely sensitive to moisture and protic solvents (water, alcohols) and can react violently. All glassware must be rigorously dried, and anhydrous solvents must be used.[13]

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 equiv)

  • Magnesium turnings (1.1-1.2 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (for activation)

  • Ketone (e.g., acetone, cyclohexanone) (1.0 equiv) in anhydrous ether/THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, condenser, inert gas supply.

Procedure: Part A - Grignard Reagent Formation

  • Place the magnesium turnings in a flame-dried three-neck flask equipped with a stir bar, condenser, and dropping funnel.

  • Add a small crystal of iodine. Assemble the apparatus and flush with inert gas.

  • Dissolve 5-Bromo-4-methoxy-1,3-benzodioxole in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[16]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Procedure: Part B - Reaction with Ketone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent. This reaction is exothermic.[14]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture again to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Visualization: Grignard Reagent Formation and Reaction

Grignard_Reaction cluster_formation Part A: Grignard Formation cluster_reaction Part B: Reaction & Workup ArBr Ar-Br (Aryl Bromide) Grignard Ar-MgBr (Grignard Reagent) ArBr->Grignard Mg Mg Metal Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Alkoxide Ar-C(R₂)₂-O⁻MgBr⁺ (Alkoxide Intermediate) Grignard->Alkoxide Nucleophilic Attack Ketone R₂C=O (Ketone) Ketone->Alkoxide Workup Aqueous Workup (e.g., NH₄Cl) Alkoxide->Workup Alcohol Ar-C(R₂)₂-OH (Tertiary Alcohol) Workup->Alcohol

Caption: Workflow for Grignard reagent formation and subsequent reaction with a ketone.

Conclusion and Future Outlook

5-Bromo-4-methoxy-1,3-benzodioxole is a powerful and versatile building block in organic synthesis. Its true potential is unlocked through a range of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions and the formation of classical organometallic reagents. The protocols and insights provided in this guide serve as a foundation for researchers aiming to construct complex molecules for applications ranging from pharmaceuticals to materials science. As synthetic methods continue to advance, the strategic use of such highly functionalized intermediates will remain a cornerstone of innovation, enabling the efficient and creative assembly of novel molecular entities with desired functions.

References

  • University of Colorado Boulder. (n.d.). Grignard Reaction.
  • Nugent, J., & Banwell, M. G. (2016). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials. Australian National University.
  • Jordis, U., et al. (n.d.). Synthesis of galanthamine. Academia.edu. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2007). Stereocontrolled synthesis of (-)-galanthamine. PubMed. Retrieved from [Link]

  • Various Authors. (2012). Galanthamine total synthesis. Wikidoc. Retrieved from [Link]

  • de la Cruz, C., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Rinner, U. (n.d.). GALANTHAMINE. Rinner Group. Retrieved from [Link]

  • Waikato. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • De Kimpe, N., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Retrieved from [Link]

  • Rueping, M., et al. (2021). Unified Synthesis of Polycyclic Alkaloids by Complementary Carbonyl Activation. PMC. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Ahluwalia, V. K. (n.d.). Grignard Reaction. Cambridge University Press. Retrieved from [Link]

  • Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Sella, E., et al. (n.d.). UTAS Research Repository Cover Sheet. Retrieved from [Link]

  • Uozumi, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Retrieved from [Link]

  • Al-Zoubi, R. M. (2023). Methods of Alkaloids Synthesis. IntechOpen. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • University of West Florida. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chambers, R. D., et al. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Vaskelis, G., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Retrieved from [Link]

Sources

Application

Application Note: 5-Bromo-4-methoxy-1,3-benzodioxole as a Versatile Building Block in Medicinal Chemistry

Executive Summary 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7), also known as 5-bromo-4-methoxybenzo[d][1,3]dioxole, is a highly privileged structural motif in modern drug discovery. The benzodioxole (methylened...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7), also known as 5-bromo-4-methoxybenzo[d][1,3]dioxole, is a highly privileged structural motif in modern drug discovery. The benzodioxole (methylenedioxybenzene) core acts as a bioisostere for catechol and benzothiazole rings, restricting the conformational flexibility of oxygen lone pairs to enhance target binding affinity while improving metabolic stability against CYP450 enzymes.

The strategic placement of a methoxy group at the C4 position and a bromine atom at the C5 position transforms this molecule into an ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions. This application note details the physicochemical rationale, strategic applications, and field-proven protocols for utilizing this building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Structural Rationale & Medicinal Chemistry Applications

Physicochemical Profiling

The reactivity of 5-bromo-4-methoxy-1,3-benzodioxole (BMB) is dictated by the strong electron-donating resonance (+M) effects of both the methylenedioxy ring and the C4-methoxy group. This increases the electron density of the aromatic ring, making the C-Br bond highly electron-rich.

Causality in Catalyst Selection: Because the C-Br bond is electron-rich, the oxidative addition of a Palladium(0) catalyst into this bond is thermodynamically less favorable compared to electron-deficient aryl halides [3]. Consequently, traditional phosphine ligands (like PPh₃) often result in sluggish kinetics and poor yields. To overcome this, electron-rich, sterically demanding dialkylbiarylphosphines (such as SPhos or XPhos) must be employed. These ligands increase the electron density on the Pd center to facilitate oxidative addition, while their steric bulk accelerates the subsequent reductive elimination step.

Strategic Applications in Drug Discovery

BMB serves as a critical divergence point for synthesizing various therapeutic classes:

  • CNS Modulators: Benzodioxole derivatives are frequently explored as AMPA receptor modulators and monoamine oxidase B (MAO-B) inhibitors for Parkinson's and Alzheimer's diseases [1].

  • Anti-Infective Agents: The scaffold is heavily utilized in designing potent synergists against fluconazole-resistant Candida albicans and other pathogenic fungi [4].

  • Alkaloid Synthesis: The 4-methoxy-1,3-benzodioxole core is a direct precursor to aporphine and isoquinoline alkaloids, which exhibit broad-spectrum biological activities.

Workflow BMB 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) BMB->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) BMB->Buchwald Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed) BMB->Sonogashira Biaryl Biaryl Derivatives (Alkaloid Precursors) Suzuki->Biaryl Aniline N-Aryl Amines (CNS Modulators) Buchwald->Aniline Alkyne Aryl Alkynes (Fluorescent Probes) Sonogashira->Alkyne

Fig 1. Synthetic divergence of 5-Bromo-4-methoxy-1,3-benzodioxole in medicinal chemistry.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of ligand selection when working with the electron-rich BMB, the following table summarizes the optimization of a standard Suzuki-Miyaura cross-coupling between BMB and phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling for BMB

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9035
2Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O9042
3Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O9088
4 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 90 95
5Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane/H₂O9091

Note: SPhos (Entry 4) provides the optimal balance of electronic enrichment and steric bulk required for this specific substrate.

Key Experimental Protocols

Protocol A: Suzuki-Miyaura Biaryl Synthesis

This protocol describes the synthesis of biaryl compounds, which are direct precursors to complex alkaloid frameworks.

Self-Validation Checkpoints: The reaction is self-validating through LC-MS monitoring. BMB exhibits a distinct isotopic pattern at m/z 231/233 (1:1 ratio due to ⁷⁹Br/⁸¹Br). The disappearance of this doublet and the emergence of the product mass confirm successful transmetalation and reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 mmol, 231.04 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized H₂O (1 mL) via syringe. The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture in a pre-warmed oil bath at 90 °C for 4–6 hours under vigorous stirring.

  • Monitoring: Sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze. Look for the complete consumption of the m/z 231/233 peak.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)Lₙ] OxAdd 2. Oxidative Addition [Pd(II)(BMB)(Br)Lₙ] Pd0->OxAdd + BMB TransMet 3. Transmetalation [Pd(II)(BMB)(Ar')Lₙ] OxAdd->TransMet + Ar'-B(OH)₂ + Base Product 4. Reductive Elimination [Biaryl Product] TransMet->Product Product->Pd0 - Product Regenerates Pd(0)

Fig 2. Palladium-catalyzed Suzuki-Miyaura cycle for 5-Bromo-4-methoxy-1,3-benzodioxole.

Protocol B: Buchwald-Hartwig Amination

This protocol is designed for the synthesis of N-aryl amines, which are highly relevant for CNS-active library generation [2].

Causality in Base & Ligand Choice: When coupling BMB with secondary amines, β-hydride elimination is a major competing side reaction that yields reduced arene byproducts. Using RuPhos strictly favors reductive elimination over β-hydride elimination. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine; however, if the amine contains base-sensitive functional groups (e.g., esters), Cs₂CO₃ must be substituted.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube, add BMB (1.0 mmol, 231.04 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), RuPhos (0.04 mmol, 18.7 mg), and NaOtBu (1.5 mmol, 144.2 mg).

  • Degassing: Evacuate and backfill with Argon (3 times).

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed Toluene (5 mL) via syringe. If the amine is a solid, it should be added in Step 1 prior to degassing.

  • Reaction: Stir the mixture at 85 °C for 8–12 hours.

  • Monitoring: Check by TLC (visualized with UV and ninhydrin stain). The primary amine spot should disappear, confirming conversion.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with ethyl acetate. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience.[Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega.[Link]

  • Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters.[Link]

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-4-methoxy-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 5-Bromo-4-methoxy-1,3-benzodioxole as t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 5-Bromo-4-methoxy-1,3-benzodioxole as the aryl halide substrate. The 1,3-benzodioxole motif is a privileged scaffold in medicinal chemistry and natural product synthesis. This protocol offers a robust and versatile method for the synthesis of novel 4-methoxy-5-aryl-1,3-benzodioxole derivatives. Detailed experimental procedures, mechanistic insights, and troubleshooting advice are provided to enable researchers to successfully implement this powerful carbon-carbon bond-forming reaction.

Introduction: The Significance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the cross-coupling of an organoboron species (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4]

The 1,3-benzodioxole core, present in numerous natural products and biologically active molecules, is a key target in drug discovery.[1] The ability to functionalize this scaffold at specific positions through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide focuses on the use of 5-Bromo-4-methoxy-1,3-benzodioxole, an electron-rich aryl bromide, as a versatile building block for the synthesis of a diverse range of biaryl and heteroaryl compounds.

Characterization of 5-Bromo-4-methoxy-1,3-benzodioxole

A thorough understanding of the starting material is crucial for successful reaction development. While specific experimental data for 5-Bromo-4-methoxy-1,3-benzodioxole is not widely published, data for the closely related compound, 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole, can provide valuable insights into its expected physicochemical properties.[5]

PropertyEstimated Value/InformationSource
Molecular Formula C8H7BrO3-
Molecular Weight 231.04 g/mol -
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Likely soluble in common organic solvents such as dioxane, THF, toluene, and DMF[3]
Reactivity As an electron-rich aryl bromide, oxidative addition to the palladium catalyst may be slower compared to electron-deficient systems, potentially requiring more electron-rich and bulky ligands to facilitate this key step.[3][6]-

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[1][3][6] Understanding this cycle is key to rationalizing the choice of reagents and conditions, and for troubleshooting.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)(X)Ln A->B Ar-X C Transmetalation Ar-Pd(II)(R)Ln B->C R-B(OR')2 Base C->A Ar-R D Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 5-Bromo-4-methoxy-1,3-benzodioxole to form a Pd(II) intermediate. For electron-rich aryl bromides, this step can be rate-limiting. The use of electron-rich and sterically bulky phosphine ligands on the palladium center can accelerate this process.[3]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-1,3-benzodioxole with a variety of aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents
ReagentPurposeTypical Purity/Grade
5-Bromo-4-methoxy-1,3-benzodioxoleAryl Halide Substrate>97%
Aryl/Heteroaryl Boronic Acid or EsterCoupling Partner>95%
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))CatalystSee specific protocol
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic AcidAnhydrous, >99%
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Reaction MediumAnhydrous, degassed
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentReagent Grade
Silica GelStationary Phase for Chromatography230-400 mesh
Recommended Reaction Conditions

The following table outlines a set of starting conditions that can be adapted for various coupling partners.

ParameterRecommended ConditionRationale
Aryl Bromide 1.0 equivalentLimiting Reagent
Boronic Acid/Ester 1.1 - 1.5 equivalentsTo ensure complete consumption of the aryl bromide.
Palladium Catalyst 1-5 mol%A balance between reaction efficiency and cost.
Base 2.0 - 3.0 equivalentsTo ensure complete activation of the boronic acid.
Solvent Anhydrous and degassedTo prevent catalyst deactivation and side reactions.
Temperature 80 - 110 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the catalyst and ligands.[8]
Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation (Flame-dried flask, weigh reagents) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent Addition (Add degassed solvent via syringe) B->C D 4. Reaction (Heat and stir, monitor by TLC/LC-MS) C->D E 5. Work-up (Cool, quench, and extract) D->E F 6. Purification (Dry, concentrate, and chromatograph) E->F G 7. Characterization (NMR, MS, etc.) F->G

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.[1] This step is critical to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions such as the homocoupling of the boronic acid.[8]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via a syringe. The addition of a small amount of water can sometimes be beneficial for the solubility of the base and can accelerate the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents (base, solvent)- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvent.- Use anhydrous and high-purity base and solvent.- Increase the reaction temperature in increments.[8]
Dehalogenation of Starting Material - Presence of a hydride source (e.g., certain bases or solvents)- Interruption of the catalytic cycle- Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.- Use an aprotic solvent like toluene or dioxane.[9]
Homocoupling of Boronic Acid - Presence of oxygen- Excess Pd(II) species- Improve degassing procedures.- Use a pre-activated Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precursor.[8]
Protodeboronation of Boronic Acid - Aqueous basic conditions, especially at high temperatures- Use a more stable boronic ester (e.g., pinacol ester).- Consider using anhydrous conditions with a fluoride source as the base.[9]

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Bases: Strong bases such as potassium carbonate and cesium carbonate are corrosive and can cause severe skin and eye damage. Handle with caution.

    • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-1,3-benzodioxole is a powerful and reliable method for the synthesis of a wide array of 5-aryl-4-methoxy-1,3-benzodioxole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purities. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and materials science.

References

  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. Retrieved from [Link]

  • Ali, K. F., & Abd-Alrazzak, A. A. (2019). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 28(1), 89-98.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(39), 28267-28271.
  • Royal Society of Chemistry. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]

  • MDPI. (2022, October 31). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

Sources

Application

Advanced Purification Protocols for 5-Bromo-4-methoxy-1,3-benzodioxole: Strategies for High-Fidelity Isolation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Preparation of high-purity aryl halide precursors for transition-metal-catalyzed cross-coupling (e.g., Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Preparation of high-purity aryl halide precursors for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

Introduction & Chemical Context

5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a highly valuable building block utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials. As a precursor for palladium-catalyzed cross-coupling reactions, the compound must be isolated with exceptional purity (>98%). Trace impurities—particularly regioisomers and polybrominated species—can severely poison transition-metal catalysts, alter reaction stoichiometry, or lead to inseparable downstream mixtures .

This Application Note provides a comprehensive, self-validating methodology for the purification of 5-Bromo-4-methoxy-1,3-benzodioxole from crude bromination mixtures. Rather than merely listing steps, this guide details the mechanistic causality behind each chromatographic and physical separation choice, ensuring a robust and reproducible workflow.

Impurity Profiling & Mechanistic Causality

The synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole typically involves the electrophilic aromatic bromination of 4-methoxy-1,3-benzodioxole using N-bromosuccinimide (NBS) or molecular bromine (Br₂). Understanding the crude matrix is the foundational step in designing an effective purification system .

Causality of Impurity Formation:
  • Unreacted Starting Material (4-Methoxy-1,3-benzodioxole): Incomplete conversion is often deliberately maintained to prevent over-bromination. It has a slightly lower polarity than the target.

  • Regioisomers (e.g., 6-Bromo-4-methoxy-1,3-benzodioxole): The oxygen atoms on the benzodioxole ring and the methoxy group compete for ortho/para direction during electrophilic aromatic substitution, leading to minor regioisomeric byproducts.

  • Over-Bromination (5,6-Dibromo-4-methoxy-1,3-benzodioxole): Extended reaction times or excess reagent leads to di-brominated species, which are significantly more lipophilic due to the heavy halogen atoms.

  • Succinimide/Acidic Byproducts: If NBS is utilized, succinimide is generated in stoichiometric amounts, alongside trace hydrobromic acid (HBr).

ImpurityProfile Target Target Product 5-Bromo-4-methoxy-1,3-benzodioxole OverBrom Over-Bromination 5,6-Dibromo... Target->OverBrom Excess Reagent SM Starting Material 4-Methoxy-1,3-benzodioxole SM->Target Bromination (NBS/Br2) Regio Regioisomer 6-Bromo... SM->Regio Minor Pathway

Fig 1: Mechanistic causality of impurity formation during benzodioxole bromination.

Quantitative Data Presentation

To facilitate fraction identification during chromatography, the expected chromatographic behavior is summarized below. The purification system exploits these subtle differences in dipole moments and lipophilicity.

Table 1: Relative Retention Times (RRT) and R_f Values

CompoundR_f (Hexane:EtOAc 95:5)RRT (HPLC, C18)Polarity Driver
4-Methoxy-1,3-benzodioxole (SM)0.450.85Least polar; lacks heavy halogen
5-Bromo-4-methoxy-1,3-benzodioxole 0.38 1.00 Target Molecule
6-Bromo Regioisomer0.361.05Similar dipole; requires slow gradient
5,6-Dibromo Impurity0.551.30Highly lipophilic; elutes rapidly
Succinimide (Byproduct)0.050.20Highly polar; removed in aqueous wash

Experimental Purification Protocols

The following self-validating workflow ensures that each step chemically or physically verifies the success of the previous one.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Aqueous Quench (10% Na2S2O3 + Brine) Crude->Quench Stop Reaction Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Organic Organic Phase (Target + Isomers) Extraction->Organic Top Layer Aqueous Aqueous Phase (Succinimide + Salts) Extraction->Aqueous Bottom Layer (Discard) Drying Drying & Concentration (MgSO4, Rotovap) Organic->Drying Chromatography Flash Chromatography (Silica Gel, Hexane:EtOAc) Drying->Chromatography Load Column Pure Purified Target (>98% Purity) Chromatography->Pure Fraction Pooling

Fig 2: Self-validating purification workflow for 5-Bromo-4-methoxy-1,3-benzodioxole.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Terminate electrophilic activity and remove polar byproducts. Causality: Unquenched active bromine species can continue to react during solvent evaporation, artificially inflating the concentration of dibrominated impurities. Sodium thiosulfate reduces residual electrophilic halogens to inert halide salts.

  • Quenching: Cool the crude reaction mixture to 0–5 °C. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/orange color of active bromine completely dissipates.

  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the reaction solvent.

  • Phase Separation: Transfer to a separatory funnel. Extract and retain the upper organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 × 50 mL) to remove water-soluble succinimide.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1 × 50 mL) to neutralize acidic byproducts (e.g., HBr).

    • Saturated brine (1 × 50 mL) to pre-dry the organic phase.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35 °C to prevent thermal degradation of the methylenedioxy ring .

Protocol B: High-Resolution Flash Column Chromatography

Objective: Isolate 5-Bromo-4-methoxy-1,3-benzodioxole from regioisomers and over-brominated species. Causality: The subtle ΔR_f between the 5-bromo and 6-bromo isomers (0.38 vs 0.36) necessitates a high-resolution stationary phase and an isocratic or very shallow gradient mobile phase to prevent co-elution.

  • Column Preparation: Pack a glass column with high-purity silica gel (230–400 mesh, 40–63 µm particle size) using a slurry method in 100% Hexane. Use a silica-to-crude mass ratio of at least 50:1.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) or toluene. Apply evenly to the top of the silica bed.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 100% Hexane (Elutes the highly lipophilic 5,6-dibromo impurity).

    • CV 4-8: Hexane:EtOAc (98:2). (Elutes unreacted starting material).

    • CV 9-15: Hexane:EtOAc (95:5). (Target compound elutes. Collect in small, 15–20 mL fractions to avoid cross-contamination with the closely trailing 6-bromo isomer).

  • Fraction Analysis: Spot fractions on silica-backed TLC plates. Visualize using UV light (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Pooling: Combine fractions containing only the pure target spot. Evaporate under high vacuum to yield a pale yellow oil or low-melting solid .

Protocol C: Polishing via High-Vacuum Distillation (Optional)

Objective: Remove trace solvent and highly colored polymeric tars. Causality: Benzodioxole derivatives are sensitive to thermal cracking ("frying") at atmospheric pressure. High-vacuum distillation lowers the boiling point, preserving the structural integrity of the molecule.

  • Transfer the chromatographed product to a micro-distillation apparatus (e.g., Kugelrohr).

  • Apply a high vacuum (< 1.0 mmHg).

  • Gradually increase the oven temperature. The target compound will typically distill between 110–130 °C at 0.5 mmHg.

  • Collect the clear, colorless distillate in a chilled receiver flask.

Analytical Validation

To validate the integrity of the purification system, the isolated material must be subjected to analytical verification:

  • GC-MS: Ensures the absence of the dibrominated species (m/z ~309 for dibromo vs. m/z ~231 for the target).

  • ¹H NMR (CDCl₃): The defining feature of pure 5-bromo-4-methoxy-1,3-benzodioxole is the distinct aromatic proton splitting pattern, the integration of the methylenedioxy protons (singlet, ~6.0 ppm, 2H), and the methoxy protons (singlet, ~3.9 ppm, 3H). The absence of extraneous methoxy peaks confirms the successful removal of the 6-bromo regioisomer.

References

  • PubChem, National Center for Biotechnology Information. "5-Bromo-4-methoxy-1,3-benzodioxole, CID 12514095". URL:[Link]

  • American Chemical Society (ACS) Publications. "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding". URL:[Link]

Method

Derivatization of 5-Bromo-4-methoxy-1,3-benzodioxole for biological assays

Application Notes & Protocols Abstract The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive framework for the chemical derivatization of 5-Bromo-4-methoxy-1,3-benzodioxole, a versatile starting material, to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Furthermore, we provide step-by-step protocols for a suite of primary biological assays—including cytotoxicity, antioxidant, and antimicrobial screens—to enable the initial pharmacological characterization of the synthesized derivatives. This document is designed to empower researchers, scientists, and drug development professionals to efficiently synthesize and evaluate new chemical entities based on the promising 5-Bromo-4-methoxy-1,3-benzodioxole core.

Introduction: The Strategic Value of the 1,3-Benzodioxole Core

The 1,3-benzodioxole moiety is a key structural feature in a multitude of compounds exhibiting a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[1] Its prevalence in nature and its synthetic tractability make it an attractive starting point for drug discovery campaigns. The subject of this guide, 5-Bromo-4-methoxy-1,3-benzodioxole, is an ideal precursor for library synthesis. The molecule possesses two key features for strategic derivatization:

  • A Reactive Bromine Handle: The aryl bromide at the 5-position is a prime site for modern cross-coupling reactions, allowing for the controlled and predictable introduction of diverse chemical functionalities.

  • A Modulating Methoxy Group: The methoxy group at the 4-position influences the electronic properties of the aromatic ring, which can in turn modulate the biological activity of the resulting derivatives.

This guide focuses on leveraging the reactivity of the C-Br bond to build molecular diversity and subsequently screen for biological function.

Synthetic Derivatization Strategies via Palladium Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, celebrated for their broad functional group tolerance and reliability in forming new bonds.[2] We will focus on two of the most robust and versatile of these transformations.

Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester.[3][4] This reaction is exceptionally powerful for synthesizing bi-aryl structures or introducing alkyl and vinyl groups.

Reaction Principle: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] A base is required to activate the organoboron reagent for the transmetalation step.[3]

ArBr R-Br (Aryl Bromide) ArPdBr R-Pd(II)L_n-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)L_n ArPdR R-Pd(II)L_n-R' ArPdBr->ArPdR Transmetalation Boronic R'-B(OR)_2 ActivatedBoron [R'-B(OR)_2(Base)]⁻ Boronic->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron ActivatedBoron->ArPdR Product R-R' (Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole

  • Aryl- or Alkyl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq), the boronic acid reagent (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. A common system is a 4:1 mixture of Dioxane:Water.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.[5]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[2]

Table 1: Representative Boronic Acids for Derivatization

Reagent Name R' Group Introduced Potential Biological Relevance
Phenylboronic acid Phenyl Core structure in many drugs
4-Fluorophenylboronic acid 4-Fluorophenyl Fluorine can enhance metabolic stability
Thiophene-2-boronic acid 2-Thienyl Common heteroaromatic in pharmaceuticals
Methylboronic acid Methyl Simple modification to probe steric effects

| Vinylboronic acid pinacol ester | Vinyl | Handle for further synthetic elaboration |

Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[6] This reaction opens the door to a vast chemical space of anilines, amides (after N-acylation), and other nitrogen-containing heterocycles, which are of paramount importance in pharmacology.

Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Amine Coordination & Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[7]

ArBr R-Br (Aryl Bromide) ArPdBr R-Pd(II)L_n-Br ArBr->ArPdBr Oxidative Addition Pd0 Pd(0)L_n PdAmido R-Pd(II)L_n-NR'₂ ArPdBr->PdAmido Amine Coordination & Deprotonation Amine R'₂NH Amine->ArPdBr Base Base (e.g., NaOtBu) Base->ArPdBr Product R-NR'₂ (Arylamine) PdAmido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig. 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and base (e.g., NaOt-Bu, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent via syringe. Add the amine (1.2 eq), followed by 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq).

  • Inert Atmosphere: Ensure the reaction mixture is kept under a positive pressure of inert gas.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[7]

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the desired N-arylated product.[8]

Table 2: Representative Amines for Derivatization

Reagent Name Amine Group Introduced Potential Biological Relevance
Morpholine Morpholinyl Common motif in CNS-active drugs
Aniline Phenylamino Precursor for many bioactive compounds
Benzylamine Benzylamino Introduces flexibility and aromatic ring
Piperidine Piperidinyl Privileged scaffold in medicinal chemistry

| Pyrrolidine | Pyrrolidinyl | Five-membered nitrogen heterocycle |

Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized and purified, the next critical phase is to screen them for biological activity. The following protocols outline fundamental assays used in early-stage drug discovery.[9]

Assay 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a primary screen to determine a compound's effect on cell viability and proliferation. It is essential for identifying potential anti-cancer agents and for assessing general toxicity against normal cell lines.[10][11]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[12]

Start Seed cells in 96-well plate Incubate1 Incubate 24h (cell adherence) Start->Incubate1 Treat Add serially diluted Test Compounds Incubate1->Treat Incubate2 Incubate 24-72h (treatment period) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability and IC₅₀ Value Read->Analyze

Fig. 3: Standard Workflow for an MTT-based Cytotoxicity Assay.

Protocol 3.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multi-channel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration should be <0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[13]

Table 3: Template for Presenting Cytotoxicity Data

Compound ID Cell Line Incubation Time (h) IC₅₀ (µM)
Derivative 1 HeLa 48 [Value]
Derivative 1 HEK293 48 [Value]

| Positive Control | HeLa | 48 | [Value] |

Assay 2: Antioxidant Activity (DPPH Radical Scavenging)

This assay is a rapid and simple method to screen compounds for their ability to act as free radical scavengers.[14]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DP.P.H. radical is reduced to the non-radical form, diphenylpicrylhydrazine. This causes the color to change from violet to pale yellow, a change that can be quantified by measuring the decrease in absorbance at ~517 nm.[15]

Protocol 3.2: DPPH Scavenging Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compounds (in methanol) to different wells.

  • Initiate Reaction: Add 150 µL of the DPPH solution to each well. Mix well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound. The IC₅₀ value can be determined by plotting % inhibition against compound concentration.[16]

Assay 3: Antimicrobial Susceptibility (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration of the compound that shows no turbidity is recorded as the MIC.

Protocol 3.3: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to ~5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Table 4: Template for Presenting Antimicrobial Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 1 [Value] [Value]
Derivative 2 [Value] [Value]

| Ciprofloxacin | [Value] | [Value] |

Conclusion and Future Directions

The synthetic and biological protocols detailed in this guide provide a robust and integrated platform for the discovery of novel bioactive molecules derived from 5-Bromo-4-methoxy-1,3-benzodioxole. By employing powerful C-C and C-N bond-forming reactions, researchers can rapidly generate chemical diversity. The subsequent screening cascade, from general cytotoxicity to more specific antioxidant and antimicrobial assays, allows for the efficient identification of "hit" compounds. Promising hits can then be advanced to more complex secondary assays, such as specific enzyme inhibition assays or mechanism-of-action studies, to further elucidate their therapeutic potential.[18][19] This systematic approach of synthesis and screening is fundamental to modern medicinal chemistry and drug discovery.

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Application

The Versatile Building Block: Application of 5-Bromo-4-methoxy-1,3-benzodioxole in Advanced Materials Science

The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. In this context, the strategic design and synthesis of functional molecular build...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. In this context, the strategic design and synthesis of functional molecular building blocks are of paramount importance. 5-Bromo-4-methoxy-1,3-benzodioxole emerges as a molecule of significant interest, offering a unique combination of reactive sites and electronic features. This application note provides an in-depth guide for researchers, scientists, and professionals in drug development and materials science on the potential applications and synthetic manipulation of this versatile compound. While direct, large-scale applications are still under exploration, its structural motifs strongly suggest its utility in the creation of next-generation organic electronic materials and functional polymers.

The Strategic Advantage of the Benzodioxole Core

The 1,3-benzodioxole moiety is a well-established pharmacophore in medicinal chemistry and a recognized structural component in various natural products.[1] In materials science, this rigid, electron-rich heterocyclic system offers a stable scaffold that can be functionalized to tune the electronic properties of a molecule. The presence of the methoxy group further enhances the electron-donating nature of the ring system, a desirable characteristic for hole-transporting materials in organic electronics.[2] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems.[3]

Core Application: A Gateway to Conjugated Systems via Suzuki-Miyaura Cross-Coupling

The most immediate and powerful application of 5-Bromo-4-methoxy-1,3-benzodioxole in materials science is its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages which are fundamental to many organic semiconductors.[4][5] By coupling 5-Bromo-4-methoxy-1,3-benzodioxole with various aryl or heteroaryl boronic acids or esters, a diverse library of extended conjugated molecules can be synthesized. These new molecules can be investigated for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methoxy-1,3-benzodioxole

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-1,3-benzodioxole with a generic arylboronic acid. Optimization of the catalyst, base, and solvent system may be required for specific substrates.

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-methoxy-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for cross-coupling of aryl bromides.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[5]
Solvent 1,4-Dioxane, Toluene, DMFHigh boiling point and good solubility for reactants.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification A 5-Bromo-4-methoxy- 1,3-benzodioxole E Add Degassed Solvent A->E B Arylboronic Acid B->E C Palladium Catalyst C->E D Base D->E F Heat under Inert Atmosphere E->F G Monitor by TLC/LC-MS F->G H Cool and Dilute G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Arylated Benzodioxole Product K->L

Caption: Workflow for the synthesis of arylated benzodioxoles.

Potential Downstream Applications in Materials Science

The true potential of 5-Bromo-4-methoxy-1,3-benzodioxole is realized in the materials synthesized from its derivatives.

Organic Semiconductors

The arylated benzodioxole derivatives synthesized via Suzuki-Miyaura coupling can be designed to have specific electronic properties. For instance, coupling with electron-accepting moieties can create donor-acceptor structures, which are crucial for applications in organic solar cells and as emitters in OLEDs.[8][9] The methoxy and benzodioxole groups provide electron-donating character, which is beneficial for hole transport in OFETs.[10] The planarity and potential for intermolecular interactions of these extended aromatic systems are key factors in achieving high charge carrier mobility.[11]

Diagram 2: Conceptual Design of a Donor-Acceptor Organic Semiconductor

G cluster_donor Electron Donor Unit cluster_acceptor Electron Acceptor Unit A 5-Aryl-4-methoxy- 1,3-benzodioxole C Conjugated Linker (e.g., Thiophene) A->C B e.g., Benzothiadiazole, Naphthalimide C->B

Caption: Donor-Acceptor structure for organic electronics.

Functional Polymers

5-Bromo-4-methoxy-1,3-benzodioxole can also be envisioned as a monomer or a precursor to a monomer for polymerization. For example, it could be converted to a vinyl-substituted benzodioxole, which could then undergo polymerization to yield a functional polymer.[12] Such polymers could find applications as dielectric materials, charge-transporting layers, or in sensor applications. The benzodioxole unit within the polymer backbone would impart specific electronic and physical properties to the resulting material.

Diagram 3: Hypothetical Polymerization Pathway

G A 5-Bromo-4-methoxy- 1,3-benzodioxole B Functionalization (e.g., Stille or Sonogashira Coupling) A->B C Vinyl-substituted Benzodioxole Monomer B->C D Polymerization (e.g., Radical or Anionic) C->D E Functional Polymer with Pendant Benzodioxole Units D->E

Caption: Pathway to benzodioxole-containing polymers.

Conclusion

5-Bromo-4-methoxy-1,3-benzodioxole represents a promising, yet underexplored, platform for the synthesis of novel organic materials. Its strategic combination of an electron-rich core and a versatile reactive handle makes it an ideal starting material for creating a diverse range of functional molecules and polymers. The protocols and conceptual pathways presented here, based on well-established chemical principles, provide a solid foundation for researchers to unlock the potential of this valuable building block in the development of next-generation materials for a variety of advanced applications.

References

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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. BenchChem.
  • 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole | C10H11BrO4 | CID - PubChem. (n.d.).
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  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022, June 22).
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Method

Application Notes and Protocols for the Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole Derivatives

Introduction: The Versatility of the Benzodioxole Scaffold The 1,3-benzodioxole moiety is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational rigidity make it an attractive scaffold for modulating biological activity. The targeted introduction of functional groups onto this core structure is a cornerstone of modern medicinal chemistry. 5-Bromo-4-methoxy-1,3-benzodioxole, in particular, serves as a highly versatile and valuable building block. The presence of a methoxy group and a bromine atom at specific positions allows for a dual approach to molecular elaboration: the methoxy group electronically activates the ring system, while the bromo substituent provides a reactive handle for a multitude of cross-coupling reactions.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole and its subsequent derivatization via the powerful Suzuki-Miyaura cross-coupling reaction. The methodologies are designed for practical application in a standard research laboratory, with a focus on explaining the chemical principles behind each step to empower researchers in their synthetic endeavors.

Overall Synthetic Workflow

The synthesis is approached in a logical three-stage sequence: first, the preparation of the methoxylated precursor; second, the regioselective bromination to install the reactive handle; and third, the diversification of the core structure through palladium-catalyzed cross-coupling.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Derivatization A Sesamol (4-Hydroxy-1,3-benzodioxole) B 4-Methoxy-1,3-benzodioxole A->B Methylation (e.g., DMS, K2CO3) C 5-Bromo-4-methoxy-1,3-benzodioxole B->C Regioselective Bromination (NBS, Acetonitrile) E Target Derivatives C->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Aryl/Heteroaryl Boronic Acid D->E

Caption: Overall workflow for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives.

Part 1: Synthesis of the Precursor, 4-Methoxy-1,3-benzodioxole

The journey begins with the synthesis of the key precursor, 4-methoxy-1,3-benzodioxole. A reliable method involves the methylation of the commercially available natural product, sesamol (5-hydroxy-1,3-benzodioxole).[1] The hydroxyl group of sesamol is phenolic and thus requires a base to be deprotonated before methylation.

Protocol 1: Methylation of Sesamol

Principle: This is a classic Williamson ether synthesis. A moderately strong base, potassium carbonate, is sufficient to deprotonate the phenolic hydroxyl group. Dimethyl sulfate (DMS) serves as an efficient and cost-effective methylating agent. Acetone is a suitable polar aprotic solvent for this reaction.

Materials:

  • Sesamol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Dimethyl Sulfate (DMS) (1.2-1.5 eq)

  • Anhydrous Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sesamol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approximately 10 mL of solvent per gram of sesamol).

  • Reagent Addition: Begin vigorous stirring. Slowly add dimethyl sulfate (1.3 eq) to the mixture dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The starting material (sesamol) is polar and will have a lower Rf than the less polar product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted sesamol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-methoxy-1,3-benzodioxole can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Part 2: Regioselective Bromination

This is the pivotal step to generate the target building block. The key challenge is to control the position of bromination on the electron-rich aromatic ring. The combined activating and directing effects of the methoxy group and the methylenedioxy bridge favor electrophilic substitution at the 5-position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.[2]

Protocol 2: Bromination of 4-Methoxy-1,3-benzodioxole

Principle of Regioselectivity: The 1,3-benzodioxole system is strongly activating. The methoxy group at the 4-position is also a strong ortho-, para-director. The position para to the methoxy group is the 7-position, and the two ortho positions are the 3a- (bridgehead) and 5-positions. Steric hindrance from the methoxy group disfavors substitution at the 3a-position. The 5-position is therefore highly activated by both the methoxy group (ortho) and the dioxole oxygen (para), making it the most nucleophilic site for electrophilic aromatic substitution.[3]

Materials:

  • 4-Methoxy-1,3-benzodioxole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-methoxy-1,3-benzodioxole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-1,3-benzodioxole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture.

Part 3: Derivatization via Suzuki-Miyaura Cross-Coupling

With the bromo-substituted core in hand, a vast array of derivatives can be synthesized. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, and it is one of the most powerful tools in modern organic synthesis.[4][5][6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex oxidative_add ar_r Ar-R (Product) pd0->ar_r oxidative_add Oxidative Addition pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex transmetal transmetal Transmetalation pd_r_complex->pd0 reductive_elim reductive_elim Reductive Elimination arbr Ar-Br (5-Bromo-4-methoxy-1,3-benzodioxole) arbr->pd_complex r_boronic R-B(OH)₂ (Boronic Acid) + Base r_boronic->pd_r_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-4-methoxy-1,3-benzodioxole, forming a Pd(II) complex.[4]

  • Transmetalation: The organic group (R) from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the bromide. This is often the rate-determining step.[6]

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4]

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq)

  • Aryl or Heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The product will be less polar than the boronic acid and will have a different Rf from the starting aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent is crucial for optimizing the Suzuki-Miyaura coupling. The following table provides starting points for optimization based on common literature conditions for similar aryl bromides.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/EtOH/H₂O901275-90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane100880-95
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME851685-98

Yields are representative and will vary based on the specific boronic acid used.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Bromination: Low Yield or No Reaction Inactive NBS.Use a fresh bottle of NBS or recrystallize old reagent from water.
Starting material is not sufficiently activated.This is unlikely for this substrate, but ensure the precursor is pure.
Bromination: Multiple Products (Di-bromination) Reaction run for too long or at elevated temperature.Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Use exactly 1.0 eq of NBS.
Suzuki Coupling: Low or No Yield Inactive catalyst (Pd(0) oxidized).Ensure the reaction is set up under a strictly inert atmosphere. Use properly degassed solvents.
Insufficiently active base.Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous and finely powdered.
Decomposition of boronic acid.Boronic acids can dehydrate to form unreactive boroxines upon heating. Use a slight excess (1.2-1.5 eq).
Suzuki Coupling: Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure for the solvent and inert atmosphere technique.
Catalyst system is not optimal.Screen different palladium catalysts and ligands (see Data Presentation table).

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone: Synthetic Communications - Taylor & Francis. [Link]

  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. [Link]

  • regioselective bromination: an approach to the d-ring of the gilvocarcins. [Link]

  • Synthesis of 4-hydroxy-2-methoxy-1,3-benzodioxole - PrepChem.com. [Link]

  • Process for the preparation of aromatic compounds containing a heterocyclic system - European Patent Office. [Link]

  • 1,3-Benzodioxole - Wikipedia. [Link]

  • CN102766131A - Synthetic method of 1, 3-benzodioxole - Google P
  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. [Link]

  • Diphenyl-benzo[8][4]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines - FAO AGRIS. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. [Link]

  • Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive - PMC. [Link]

Sources

Application

Application Notes &amp; Protocols for the Recrystallization of 5-Bromo-4-methoxy-1,3-benzodioxole

Abstract These application notes provide a comprehensive, field-proven guide for the purification of 5-Bromo-4-methoxy-1,3-benzodioxole via recrystallization. This document is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive, field-proven guide for the purification of 5-Bromo-4-methoxy-1,3-benzodioxole via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require high-purity materials for their work. The protocols herein are designed to be a self-validating system, explaining the causality behind experimental choices to ensure both efficacy and reproducibility. We will explore solvent selection strategies, detailed step-by-step procedures for single-solvent and solvent-pair recrystallization, and a guide to troubleshooting common issues.

Introduction: The Imperative for Purity

5-Bromo-4-methoxy-1,3-benzodioxole is a substituted benzodioxole derivative, a class of compounds that are significant intermediates in the synthesis of various specialty chemicals and pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain in the "mother liquor" (the cold solvent).[4] This process, when executed correctly, effectively excludes impurities from the growing crystal structure, resulting in a significant increase in purity.

Physicochemical Profile & Data

A thorough understanding of the physicochemical properties of 5-Bromo-4-methoxy-1,3-benzodioxole is essential for developing a robust recrystallization protocol. While experimental data for this specific molecule is not widely published, we can infer its properties from structurally similar compounds.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₈H₇BrO₃Based on chemical structure
Molecular Weight 231.04 g/mol Calculated from molecular formula
Appearance White to off-white or light yellow crystalline powderInferred from similar benzodioxole derivatives[5]
Melting Point Not available. Will be determined experimentally.The melting point of the purified compound should be sharp. For comparison, the related compound 5-Bromo-4-iodo-1,3-benzodioxole has a melting point of 90-92 °C.[6]
Polarity Moderately polarInferred from the presence of ether and dioxole functional groups and the aromatic ring.

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[4] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or cold temperatures.[4][7]

The Guiding Principles for Solvent Selection are:

  • "Like Dissolves Like" : The polarity of the solvent should be comparable to that of the solute.[4] Given the moderately polar nature of 5-Bromo-4-methoxy-1,3-benzodioxole, solvents of intermediate polarity are excellent starting points.

  • Temperature Coefficient : The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]

  • Inertness : The solvent must not react with the compound.[7]

  • Volatility : The solvent should have a relatively low boiling point (ideally < 100-120 °C) to be easily removed from the purified crystals during drying.

Solvent Screening Protocol

Due to the lack of specific solubility data, an empirical screening process is required. This is a standard and necessary step in methods development.

  • Place approximately 20-30 mg of the crude 5-Bromo-4-methoxy-1,3-benzodioxole into several small test tubes.

  • To each tube, add a different potential solvent (see Table 2) dropwise at room temperature, swirling after each addition. Note the solubility. A good candidate will show low solubility.

  • If the compound does not dissolve in ~1 mL of the cold solvent, gently heat the test tube in a water bath towards the solvent's boiling point.

  • A promising solvent will completely dissolve the compound when hot.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

Table 2: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78Polar ProticOften an excellent choice for moderately polar aromatic compounds.[6] Likely to show a good solubility gradient.
Methanol 65Polar ProticSimilar to ethanol but more polar and with a lower boiling point. May be too effective a solvent, leading to lower recovery.
Isopropanol 82Polar ProticLess polar than ethanol; may provide a better yield if the compound is too soluble in ethanol.
Ethyl Acetate 77Polar AproticA moderately polar solvent that is a good candidate for compounds with ether functionalities.
Toluene 111Non-polarMay be a suitable solvent, but its high boiling point can sometimes lead to "oiling out". Use with caution.
Hexanes 69Non-polarLikely a poor solvent on its own, but could be an excellent "anti-solvent" in a solvent-pair system with a more polar solvent like ethyl acetate or ethanol.
Water 100Very PolarThe compound is expected to be insoluble in water. It can be used as an anti-solvent.

Experimental Protocols

Safety First
  • Always perform recrystallizations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Never heat organic solvents with an open flame. Use a hot plate with a stirrer or a heating mantle.[4]

  • Be aware of the flammability and toxicity of the solvents being used.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a strong temperature-solubility dependence is identified (e.g., Ethanol).

Methodology:

  • Dissolution: Place the crude 5-Bromo-4-methoxy-1,3-benzodioxole (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 20 mL of ethanol) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Bring the solvent to a gentle boil. Continue to add the hot solvent in small portions until the solid has just completely dissolved. Causality : Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.[4][6] An excess of solvent will keep more of the product dissolved at low temperatures.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality : The activated charcoal adsorbs colored impurities onto its surface.[4]

  • Hot Filtration (If Necessary): If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated funnel (stemless or short-stemmed) with fluted filter paper, and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[6]

  • Induce Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality : Using cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Solvent-Pair Recrystallization

This method is employed when no single solvent is ideal. It uses a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant swirling.

  • Induce Saturation: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of cloudiness is the saturation point.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization & Isolation: Allow the solution to cool slowly, as described in steps 5-9 of Protocol 1. The crystals will form as the solubility of the compound decreases in the mixed solvent system.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for a typical recrystallization experiment.

Recrystallization_Workflow Recrystallization Procedure Workflow crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter Hot Filtration insoluble_check->hot_filter Yes cool Cool Slowly to Room Temperature insoluble_check->cool No hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too rapidly; high concentration of impurities depressing the melting point.Reheat the solution to dissolve the oil. Add more solvent to lower the saturation temperature. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated (too much solvent was added); the compound is very soluble even in cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed crystal" of the pure compound. If still unsuccessful, boil off some of the solvent to increase concentration and re-cool.
Poor Recovery / Low Yield Too much solvent was used; crystals were washed with too much cold solvent or with solvent that was not cold enough; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Use only a small amount of ice-cold solvent for washing. Ensure the filtration apparatus for hot filtration is pre-heated.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal step (Protocol 1, Step 3).

Assessment of Purity

The success of the recrystallization must be validated by analytical methods.

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography can give a quick qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be used to determine the purity level and identify any remaining impurities.

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of any structurally different impurities.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • PatSnap. (2026, March 5). How to Extract Aromatic Compounds for High Purity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Purifying 5-Bromo-4-methoxy-1,3-benzodioxole via Column Chromatography

Authored by: Your Senior Application Scientist Introduction: 5-Bromo-4-methoxy-1,3-benzodioxole is a substituted benzodioxole derivative, a class of compounds with applications in the synthesis of pharmaceuticals and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: 5-Bromo-4-methoxy-1,3-benzodioxole is a substituted benzodioxole derivative, a class of compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules.[1] Effective purification of this target molecule is crucial for ensuring the integrity of downstream applications. This document provides a comprehensive guide to the purification of 5-Bromo-4-methoxy-1,3-benzodioxole using column chromatography, a fundamental technique for the separation of organic compounds.[2] The protocol herein is developed based on established principles of chromatography and data from structurally related molecules, offering a robust starting point for researchers, scientists, and drug development professionals.

Physicochemical Properties and Rationale for Method Selection

Column chromatography is the ideal purification technique as it separates compounds based on differences in their polarity.[2] By using a polar stationary phase, such as silica gel, and a less polar mobile phase, non-polar impurities will travel through the column more quickly, while more polar impurities will be more strongly retained. Our target compound, with its intermediate polarity, is expected to elute at a moderate rate, allowing for effective separation from both less polar and more polar contaminants.

Table 1: Estimated Physicochemical Properties of 5-Bromo-4-methoxy-1,3-benzodioxole and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted PolarityRationale for Polarity Estimation
5-Bromo-4-methoxy-1,3-benzodioxole C₈H₇BrO₃~231.04ModeratePresence of polar ether (methoxy and dioxole) groups and a less polar aromatic ring with a bromine substituent.
5-Bromo-1,3-benzodioxoleC₇H₅BrO₂201.02ModerateThe benzodioxole moiety imparts some polarity.[4][5][6]
4-Bromo-5-methoxy-1,3-benzodioxoleC₈H₇BrO₃~231.04ModerateStructurally isomeric to the target compound, likely exhibiting similar polarity.

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[7] The goal is to find a solvent system that provides good separation between the target compound and any impurities, with a retention factor (Rƒ) of approximately 0.3-0.4 for the desired product.[7]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude 5-Bromo-4-methoxy-1,3-benzodioxole

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Spotting capillaries

  • A range of solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm) for visualization

  • Pencil

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[8]

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.[8]

  • Spotting: Use a capillary tube to apply a small spot of the dissolved crude mixture onto the baseline.[3][8]

  • Developing: Prepare a series of developing chambers with different solvent systems. Start with a non-polar mixture and gradually increase the polarity. Suggested starting systems include:

    • 9:1 Hexane:EtOAc

    • 4:1 Hexane:EtOAc[3]

    • 2:1 Hexane:EtOAc

    • 1:1 Hexane:EtOAc[3]

  • Place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.[9][10] Cover the chamber and allow the solvent to ascend the plate by capillary action.[10][11]

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[8][11]

  • Visualization: Allow the plate to dry, then visualize the spots under a UV lamp.[8][11] Aromatic compounds will typically appear as dark spots.[11] Circle the visible spots with a pencil.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]

  • Optimization: The ideal solvent system will show the spot for 5-Bromo-4-methoxy-1,3-benzodioxole well-separated from other spots, with an Rƒ value between 0.3 and 0.4.[7]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Sample Prepare Crude Sample Solution Spot Spot Sample on Baseline Prep_Sample->Spot Prep_Plate Prepare & Mark TLC Plate Prep_Plate->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Visualize Spots (UV Lamp) Develop->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Optimize Select Optimal Solvent System Calculate_Rf->Optimize Column_Chromatography_Workflow cluster_setup Column Setup cluster_elution Elution & Collection cluster_isolation Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Load_Sample Load Crude Sample onto Column Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect Collect->Elute Continuous Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole. This valuable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole. This valuable intermediate requires a nuanced approach to achieve high yield and purity. This document provides direct answers to common challenges encountered during its synthesis via electrophilic aromatic substitution.

Reaction Overview: Electrophilic Aromatic Bromination

The synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole is achieved by the electrophilic bromination of 4-methoxy-1,3-benzodioxole. The methoxy (-OCH₃) and methylenedioxy (-OCH₂O-) groups are both electron-donating and ortho-, para-directing. However, the position para to the strongly activating methoxy group is the most sterically accessible and electronically favored site for substitution.

The most common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers advantages in handling and selectivity over liquid bromine.[1][2][3]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. NBS, often activated by a catalytic amount of acid or a polar solvent, serves as the source of the electrophilic bromine (Br⁺).

Electrophilic Aromatic Bromination Figure 1. Reaction Mechanism START 4-methoxy-1,3-benzodioxole INTERMEDIATE Sigma Complex (Wheland Intermediate) START->INTERMEDIATE Nucleophilic Attack on Brδ+ NBS N-Bromosuccinimide (NBS) ACTIVATION Activation (e.g., H+ or polar solvent) NBS->ACTIVATION Reacts with ELECTROPHILE Electrophilic Bromine (Brδ+) ACTIVATION->ELECTROPHILE Generates ELECTROPHILE->INTERMEDIATE PRODUCT 5-Bromo-4-methoxy-1,3-benzodioxole INTERMEDIATE->PRODUCT Deprotonation (Restores Aromaticity) SUCCINIMIDE Succinimide INTERMEDIATE->SUCCINIMIDE Proton Transfer

Caption: Figure 1. Mechanism of NBS bromination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.

Possible Cause 1: Reagent Quality

  • Insight: N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to light and moisture, forming succinimide and bromine, which can lead to side reactions. The purity of the starting 4-methoxy-1,3-benzodioxole is also critical, as impurities can consume the brominating agent.

  • Solution: Use freshly recrystallized NBS for best results.[2] Ensure the starting material is pure by checking its melting point or NMR spectrum. Store NBS in a dark, dry environment.

Possible Cause 2: Incomplete Reaction

  • Insight: The reaction may not have reached completion due to insufficient time, low temperature, or poor activation of the brominating agent. While 4-methoxy-1,3-benzodioxole is an electron-rich aromatic, the reaction still requires overcoming an activation energy barrier.[4]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Temperature Control: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[3] However, be cautious as higher temperatures can decrease selectivity.

    • Solvent Choice: A polar aprotic solvent like acetonitrile or DMF can help stabilize the charged intermediate (sigma complex) and promote the reaction.[1][3]

Possible Cause 3: Product Loss During Workup

  • Insight: The workup procedure is critical for isolating the product. 5-Bromo-4-methoxy-1,3-benzodioxole is a solid, and improper extraction or purification techniques can lead to significant losses. The workup typically involves quenching the reaction, separating layers, and purifying the crude product.

  • Solution: After quenching with an aqueous solution (e.g., sodium bisulfite or sodium bicarbonate), ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[5][6] For purification, column chromatography on silica gel is often effective.[6][7]

Q2: I am observing a significant amount of a di-brominated byproduct. How can I improve selectivity?

The formation of di-bromo compounds is a classic example of over-bromination, which occurs because the initial product is still activated enough to react with a second equivalent of the brominating agent.[4]

Possible Cause 1: Stoichiometry and Reagent Addition

  • Insight: Using an excess of NBS is the most direct cause of over-bromination. The highly activated nature of the aromatic ring makes it susceptible to a second substitution.

  • Solution:

    • Control Stoichiometry: Use a precise molar ratio of 1.0 to 1.1 equivalents of NBS relative to the starting material.[4][8]

    • Slow Addition: Add the NBS solution dropwise or portion-wise to the solution of the aromatic substrate. This maintains a low concentration of the electrophile, favoring mono-bromination.[4][8]

Possible Cause 2: Reaction Temperature

  • Insight: Higher reaction temperatures increase the rate of both the desired first bromination and the undesired second bromination. However, the activation energy for the second bromination is often higher, meaning high temperatures can disproportionately favor the side reaction.

  • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[8] This enhances selectivity by favoring the kinetically preferred mono-bromination pathway.

Q3: The reaction is not going to completion, even with extended time. What parameters should I adjust?

A stalled reaction points towards insufficient activation of the electrophile or deactivation of the nucleophile.

Possible Cause 1: Insufficient NBS Activation

  • Insight: For some substrates, especially if they are less reactive than anticipated or if impurities are present, NBS may require an activator to increase the electrophilicity of the bromine atom.

  • Solution:

    • Acid Catalysis: The addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can enhance the reaction rate.[9]

    • Activating Additives: Recent literature has shown that additives like lactic acid derivatives can act as halogen-bond acceptors, enhancing the reactivity of NBS under mild conditions.[10]

    • Solvent Effects: Using polar solvents like acetonitrile can facilitate the reaction.[3] For particularly stubborn reactions, employing a stronger acid medium like concentrated sulfuric acid is an option, though this is often reserved for deactivated rings and requires careful handling.[11][12]

Possible Cause 2: Anhydrous Conditions

  • Insight: While some reactions require strictly anhydrous conditions, the presence of a small amount of water can sometimes help in activating NBS. However, excess water can lead to hydrolysis of the desired product or side reactions.[2]

  • Solution: Ensure your primary solvent is anhydrous. If using an activating additive like mandelic acid, an aqueous co-solvent system may be beneficial as described in some modern protocols.[10]

Q4: What is the optimal purification strategy for the final product?

Purification is essential to remove unreacted starting material, succinimide byproduct, and any over-brominated species.

Strategy 1: Recrystallization

  • Insight: If the crude product is relatively clean (>90%), recrystallization is an efficient method for obtaining highly pure material.

  • Procedure: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. Dissolve the crude solid in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Allow it to cool slowly to form well-defined crystals.

Strategy 2: Silica Gel Column Chromatography

  • Insight: This is the most versatile method for separating the product from multiple impurities.[6][7]

  • Procedure:

    • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel.

    • Solvent System: A non-polar to moderately polar eluent system is typically used. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Monitoring: Monitor the fractions by TLC to identify and combine the ones containing the pure product.

Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol and a summary of key reaction parameters.

Experimental Workflow

Sources

Optimization

Common side products in 5-Bromo-4-methoxy-1,3-benzodioxole reactions

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this ver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we will address common challenges, with a specific focus on the identification, mitigation, and troubleshooting of side products in key synthetic transformations. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust and efficient reactions.

General Troubleshooting & FAQs

Before delving into reaction-specific issues, let's address some overarching principles that can significantly impact the outcome of any experiment involving 5-Bromo-4-methoxy-1,3-benzodioxole.

FAQ 1: How critical is the purity of the starting material, and what are the consequences of using impure 5-Bromo-4-methoxy-1,3-benzodioxole?

The purity of your starting material is paramount. Trace impurities can have a cascading effect on your reaction's success.

  • Causality: Impurities can act as catalyst poisons, particularly in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. For instance, residual acids or bases from the synthesis of the starting material can neutralize the base used in the coupling reaction or interfere with the catalytic cycle. Similarly, organometallic residues can lead to unpredictable side reactions. In moisture-sensitive reactions like Grignard formation, even trace amounts of water will quench the reagent as it forms, drastically reducing yields.[1]

  • Troubleshooting:

    • Purity Verification: Always verify the purity of your 5-Bromo-4-methoxy-1,3-benzodioxole via NMR or melting point analysis before use.

    • Purification: If impurities are detected, consider purification by recrystallization or column chromatography.

FAQ 2: My reaction is highly sensitive to air and moisture. What are the best practices for maintaining an inert atmosphere?

Many reactions involving aryl bromides, especially those that proceed via organometallic intermediates, require stringent exclusion of air and water.

  • Causality: Oxygen can lead to oxidative side reactions, such as the homocoupling of Grignard reagents or the degradation of phosphine ligands in palladium-catalyzed reactions. Water is a potent protic source that will protonate and destroy highly basic intermediates like Grignard reagents and lithiated species.[1][2]

  • Best Practices:

    • Glassware: Ensure all glassware is oven-dried overnight (or at a minimum, flame-dried under vacuum) and allowed to cool under a stream of inert gas (Argon or Nitrogen).

    • Reagents & Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Ensure any powdered reagents, like bases, are dried in a vacuum oven prior to use.[3]

    • Inert Gas Manifold: Employ a dual-manifold system for inert gas and vacuum to perform multiple purge-and-fill cycles, ensuring the reaction vessel is free of atmospheric gases.[4]

    • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by using a gas bubbler.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most common applications for 5-Bromo-4-methoxy-1,3-benzodioxole. However, their complexity can often lead to a variety of side products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]

Common Side Products & Troubleshooting
Observed Side Product Potential Cause(s) Recommended Solutions & Mechanistic Rationale
Debrominated Starting Material 1. Protonolysis: Presence of protic impurities (water, alcohols) that quench the organopalladium intermediate. 2. β-Hydride Elimination: If the boronic ester has β-hydrogens, this pathway can occur.1. Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use a base that does not generate water upon reaction (e.g., Cs₂CO₃, K₃PO₄).[4] 2. Ligand Choice: Use bulky electron-rich phosphine ligands that favor reductive elimination over side reactions.
Homocoupling of Boronic Acid (Biaryl) 1. Oxidative Homocoupling: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. 2. Catalyst Decomposition: Decomposition of the Pd(0) catalyst can sometimes lead to pathways that favor homocoupling.1. Thorough Degassing: Degas the reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. 2. Controlled Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.
Unreacted Starting Material 1. Inactive Catalyst: The Pd(0) active species may not have been efficiently generated, or the catalyst may have been poisoned. 2. Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[5]1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that reliably forms the active Pd(0) species. Ensure ligand purity. 2. Base Screening: The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and perform three vacuum/inert gas backfill cycles.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Suzuki-Miyaura Cycle and Side Reactions

Suzuki_Cycle cluster_main Catalytic Cycle cluster_side Side Reactions Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OH)₂ Base Debromination Debromination (Ar-H) Oxidative_Addition->Debromination Protic Source Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Homocoupling Homocoupling (R-R) Transmetalation->Homocoupling O₂ Reductive_Elimination->Pd(0)

Caption: Suzuki-Miyaura catalytic cycle with key side reactions.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6]

Common Side Products & Troubleshooting
Observed Side Product Potential Cause(s) Recommended Solutions & Mechanistic Rationale
Hydrodehalogenation (Debromination) 1. β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a significant side reaction. 2. Reductive Pathways: Certain ligands and reaction conditions can favor reductive elimination of H-Br from the palladium intermediate.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) that sterically hinder β-hydride elimination and promote the desired C-N bond formation.[7] 2. Base Choice: A weaker, non-nucleophilic base might be beneficial in some cases to temper the reactivity.
Formation of Diaryl Ether Reaction with Base: Strong alkoxide bases (like NaOt-Bu) can sometimes act as nucleophiles, especially at high temperatures, leading to ether formation.Use an Alternative Base: Switch to a non-nucleophilic base such as LHMDS or a carbonate base (Cs₂CO₃, K₂CO₃) if ether formation is observed.[6][7]
No Reaction or Low Conversion 1. Steric Hindrance: Highly hindered amines or the aryl halide itself can slow down the reaction. 2. Inappropriate Ligand/Base Combination: The synergy between the ligand and base is crucial for an efficient catalytic cycle.1. Higher Temperatures & Longer Times: For hindered substrates, higher reaction temperatures and extended reaction times may be necessary. 2. Systematic Screening: Perform a systematic screen of different palladium pre-catalysts, ligands, and bases to identify the optimal combination for your specific substrates.[8]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOt-Bu, 1.4 eq.) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Guide: Organometallic Reactions

Grignard Reaction

The formation of a Grignard reagent from 5-Bromo-4-methoxy-1,3-benzodioxole opens up possibilities for introducing a wide range of functional groups.

Common Side Products & Troubleshooting
Observed Side Product Potential Cause(s) Recommended Solutions & Mechanistic Rationale
Homocoupled Biphenyl Product (Wurtz Coupling) Radical Coupling: The formation of the Grignard reagent involves radical intermediates. Coupling of two aryl radicals leads to the biphenyl side product.[2]Slow Addition & Temperature Control: Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the aryl radical at any given time. Use an initiating agent like iodine or 1,2-dibromoethane to ensure a smooth start to the reaction.[9]
Debrominated Starting Material Reaction with Moisture: Grignard reagents are extremely strong bases and will be quenched by any trace of water in the glassware or solvent.[10]Strict Anhydrous Conditions: As detailed in the general troubleshooting section, all components of the reaction must be scrupulously dry.
Reaction Failure (No Initiation) 1. Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of MgO that prevents the reaction.[2] 2. Inhibitors: Presence of impurities that inhibit the reaction.1. Magnesium Activation: Gently crush the magnesium turnings in the flask with a glass rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 2. Purify Starting Material: Ensure the aryl bromide is pure.
Experimental Protocol: Grignard Reagent Formation and Reaction
  • Setup: Place dry magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a condenser, an addition funnel, and a nitrogen inlet.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium. Add a small crystal of iodine.

  • Grignard Formation: Dissolve 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq.) in anhydrous ether and add it to the addition funnel. Add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed, cool the flask in an ice bath and add the electrophile (e.g., an aldehyde or ketone) dropwise.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by standard methods.

Visualizing Grignard Formation and Troubleshooting

Grignard_Troubleshooting Start Reaction Start Initiation Does the reaction initiate? Start->Initiation Yes_Init Yes Initiation->Yes_Init No_Init No Initiation->No_Init Proceed Proceed with reaction Yes_Init->Proceed Activate_Mg Activate Mg: - Crush turnings - Add I₂ or DIBAL-H No_Init->Activate_Mg Check_Purity Check Ar-Br Purity No_Init->Check_Purity Activate_Mg->Initiation Check_Purity->Initiation Low_Yield Low Yield? Proceed->Low_Yield Yes_Low_Yield Yes Low_Yield->Yes_Low_Yield No_Low_Yield Success! Low_Yield->No_Low_Yield Check_Moisture Strictly Anhydrous Conditions? Yes_Low_Yield->Check_Moisture Check_Side_Products Analyze Side Products Check_Moisture->Check_Side_Products Homocoupling Homocoupling (Ar-Ar) found Check_Side_Products->Homocoupling Slow_Addition Slow addition of Ar-Br Homocoupling->Slow_Addition

Caption: Troubleshooting workflow for Grignard reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole Derivatives.
  • Unknown. (n.d.). Grignard Reaction.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). common side reactions in the synthesis of 5-Bromoindole.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). grignard reactions.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate.

Sources

Troubleshooting

How to improve the purity of 5-Bromo-4-methoxy-1,3-benzodioxole

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the purification of 5-Bromo-4-methoxy-1,3-benzodioxole. Here, we provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the purification of 5-Bromo-4-methoxy-1,3-benzodioxole. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 5-Bromo-4-methoxy-1,3-benzodioxole?

The impurity profile of 5-Bromo-4-methoxy-1,3-benzodioxole is primarily dictated by its synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Residual 4-methoxy-1,3-benzodioxole (sesamol) is a frequent impurity if the bromination reaction does not go to completion.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 5,7-dibromo-4-methoxy-1,3-benzodioxole. The formation of such byproducts is often exacerbated by elevated temperatures or an excess of the brominating agent.[1]

  • Positional Isomers: Depending on the reaction conditions and the brominating agent used, small amounts of other positional isomers may form.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, dichloromethane) and residual brominating agents or their byproducts can also contaminate the final product.

Q2: How can I effectively assess the purity of my 5-Bromo-4-methoxy-1,3-benzodioxole sample?

A multi-faceted approach is recommended for accurate purity assessment. No single technique provides a complete picture.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification procedures like column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A well-developed reverse-phase HPLC method can separate the target compound from closely related impurities and provide accurate area-percent purity.[][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the mass of the desired product. However, care must be taken as some benzodioxole derivatives can be thermally labile.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[][6]

Q3: What is the most effective primary purification method for this compound?

For most lab-scale purifications of solid organic compounds, two methods are paramount:

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[7][8] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Flash Column Chromatography: This technique is essential when recrystallization is ineffective, when impurities have similar solubility profiles to the product, or when purifying oils.[9][10][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

The choice between these methods depends on the nature and quantity of the impurities. Often, a column chromatography step is followed by a final recrystallization "polishing" step to achieve the highest purity.

Q4: My product appears as a persistent oil and fails to crystallize. What steps can I take?

The "oiling out" phenomenon during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit lattice formation.[8]

  • Verify Purity: First, analyze the oil by TLC or HPLC to estimate its purity. If it is highly impure, column chromatography is the necessary first step.

  • Solvent System Adjustment: If the material is reasonably pure, try a two-solvent recrystallization system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allowing this solution to cool slowly can promote crystal formation.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal from a previous pure batch.

  • Final Purification: As a last resort, purify the oil via column chromatography. The resulting pure fractions, once the solvent is evaporated, should have a much higher propensity to crystallize.

Q5: Column chromatography is not providing good separation. What are the key parameters to optimize?

Poor separation on a silica gel column is typically due to an inappropriate mobile phase (eluent) polarity.

  • TLC Optimization: First, find a solvent system that provides good separation on a TLC plate, aiming for an Rf value of ~0.35 for the target compound.[10]

  • Solvent Polarity: If your compound and its impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are sticking to the column (low Rf), increase the eluent polarity.

  • Column Packing and Dimensions: Ensure the column is packed uniformly without air bubbles, which can cause channeling and poor separation.[10] A longer, narrower column generally provides better resolution than a shorter, wider one for a given amount of silica.

  • Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will lead to broad, poorly resolved bands.

Purification & Analysis Workflow

The following diagram outlines the logical workflow for purifying a crude sample of 5-Bromo-4-methoxy-1,3-benzodioxole and validating its purity.

G cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Path cluster_validation Final Validation Crude_Product Crude 5-Bromo-4-methoxy-1,3-benzodioxole TLC_Analysis Initial Purity Check (TLC/HPLC) Crude_Product->TLC_Analysis Purity_Decision Purity > 95%? TLC_Analysis->Purity_Decision Recrystallization Recrystallization Purity_Decision->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Decision->Column_Chromatography No Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Recrystallization Optional Polishing Step Column_Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Purification workflow for 5-Bromo-4-methoxy-1,3-benzodioxole.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - Using too much solvent.- Cooling the solution too quickly.- The compound has significant solubility in the cold solvent.- Use the absolute minimum amount of boiling solvent to dissolve the crude product.[7]- Allow the flask to cool slowly to room temperature before placing it in an ice bath.- Test alternative solvents or use a two-solvent system to decrease final product solubility.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography.- Co-elution of impurities.- Decomposition of the product on the silica gel column.- Re-run the column using a shallower solvent gradient or a less polar eluent system.[10]- Consider using a different stationary phase (e.g., alumina if the compound is acid-sensitive).- Neutralize the silica gel with triethylamine if your compound is base-sensitive.
Product is a Dark-Colored or Tarry Mixture - Presence of impurities in the starting material.- Reaction temperature was too high during synthesis, leading to degradation.- Purify the starting material (4-methoxy-1,3-benzodioxole) before the bromination reaction.- Re-run the synthesis with careful temperature control.- Attempt purification via column chromatography, but be aware that polar, colored impurities may be difficult to remove.
Inconsistent Purity Results Between Batches - Variability in starting material quality.- Lack of precise control over reaction parameters (temperature, time, stoichiometry).- Implement quality control checks on all starting materials before use.- Standardize the synthetic protocol with strict controls on all critical parameters.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This protocol is effective when the crude product is an oil or when a single suitable solvent cannot be identified. A common solvent pair for compounds of this polarity is Ethanol/Water.

  • Dissolution: Place the crude 5-Bromo-4-methoxy-1,3-benzodioxole in an Erlenmeyer flask. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the material with stirring.

  • Induce Saturation: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy. Add another 1-2 drops of hot ethanol to make the solution clear again. This brings the solution to its saturation point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for purifying highly impure samples or oils.

  • Solvent System Selection: Using TLC, determine a mobile phase that gives a target Rf value of ~0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect eluting solvent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Purity Assessment by HPLC

This protocol provides a quantitative measure of product purity.

  • System: Agilent 1260 Infinity II or equivalent with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start at 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, then return to 50% and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or another UV maximum for the compound.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.

Data Summary Tables

Table 1: Comparison of Purity Analysis Techniques

MethodPrincipleAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, versatile for a wide range of compounds.[3]Requires method development, can be destructive.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass-based detection.High sensitivity, provides molecular weight information, excellent for volatile impurities.[5]Not suitable for non-volatile or thermally labile compounds.
qNMR Integration of NMR signals relative to a certified internal standard.Provides absolute purity without a specific reference standard for the analyte, non-destructive.[5]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
TLC Differential migration of compounds on a solid stationary phase via capillary action.Fast, inexpensive, excellent for reaction monitoring and fraction screening.Qualitative only, lower resolution than HPLC.[6]
References
  • Forensic MDMA Impurity Profiling. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • 5-Bromo-1,3-benzodioxole | CAS#:2635-13-4. (n.d.). Chemsrc. Retrieved March 10, 2026, from [Link]

  • Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? (2022, November 27). Sciencemadness Discussion Board. Retrieved March 10, 2026, from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved March 10, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved March 10, 2026, from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved March 10, 2026, from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved March 10, 2026, from [Link]

  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Troubleshooting failed reactions involving 5-Bromo-4-methoxy-1,3-benzodioxole

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. Our goal is to move beyond simple procedural lists and offer a causative understanding of reaction failures, enabling you to optimize your synthetic routes effectively.

Section 1: Foundational Knowledge & Starting Material Integrity

Before troubleshooting complex reactions, it is imperative to validate the quality and handling of your starting material. 5-Bromo-4-methoxy-1,3-benzodioxole is a key intermediate in the synthesis of various complex molecules.[1][2] Its reactivity is primarily defined by the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions, and the electron-rich aromatic ring, which can undergo electrophilic substitution.

Frequently Asked Questions: Starting Material

Q1: How can I verify the purity of my 5-Bromo-4-methoxy-1,3-benzodioxole before starting a reaction?

A1: The purity of your starting material is critical. Impurities can inhibit catalysts or lead to unwanted side reactions. We recommend a multi-technique approach for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's structural integrity and identifying organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of your starting material.[3]

Q2: Are there any specific storage and handling precautions for this compound?

A2: Like many aryl halides, 5-Bromo-4-methoxy-1,3-benzodioxole should be stored in a cool, dry, and dark environment. While generally stable, prolonged exposure to light and air can potentially lead to gradual degradation. For long-term storage, consider an inert atmosphere (Nitrogen or Argon).

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[5][6] However, the electronic nature of 5-Bromo-4-methoxy-1,3-benzodioxole—specifically the electron-donating effects of the methoxy and benzodioxole moieties—can present challenges.[7]

dot

Suzuki_Troubleshooting_Workflow

Troubleshooting workflow for Suzuki-Miyaura coupling.
Frequently Asked Questions: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is failing or giving very low yield. What is the most likely reason?

A1: The primary bottleneck for electron-rich aryl bromides like 5-Bromo-4-methoxy-1,3-benzodioxole is often the initial oxidative addition step.[7] The electron-donating groups increase the electron density on the aromatic ring, making it less reactive towards the Pd(0) catalyst.

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] You should employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands promote the crucial oxidative addition step.

  • Trustworthiness: A reliable starting point is to use a pre-catalyst such as Pd(dppf)Cl₂.[8] This ensures a more consistent generation of the active Pd(0) species.

Q2: I'm observing a significant amount of boronic acid homocoupling. How can I prevent this?

A2: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[9]

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules. If you start with a Pd(II) source (like Pd(OAc)₂), its reduction to Pd(0) can be inefficient, leaving residual Pd(II) to facilitate this side reaction.[9]

  • Solution: Rigorous degassing of your solvent and reaction mixture is critical.[8] Employing several freeze-pump-thaw cycles is more effective than simply bubbling argon or nitrogen through the solvent. Using a well-defined Pd(0) pre-catalyst can also mitigate this issue.

Q3: What role does the base and solvent system play in this specific reaction?

A3: The choice of base and solvent is crucial for both activating the boronic acid and maintaining the stability of the catalytic species.

  • Base Selection: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often a robust choice.[7][8] For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be more effective.[6]

  • Solvent System: Anhydrous ethereal or aromatic solvents like 1,4-dioxane or toluene are common.[8] Interestingly, for couplings using K₃PO₄, a small amount of water can be beneficial, as it's required for the base to function effectively in anhydrous solvents.[7]

Representative Protocol: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Aryl Halide 5-Bromo-4-methoxy-1,3-benzodioxole1.0 equivalent
Boronic Acid Arylboronic acid1.2 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂0.05 - 0.1 equivalents
Base K₃PO₄ (finely ground)2.0 - 3.0 equivalents
Solvent Anhydrous 1,4-Dioxane/Water (e.g., 10:1)Degassed thoroughly
Temperature 80 - 100 °CTo overcome activation energy
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation

Procedure:

  • To a dry, flame-dried flask under an inert atmosphere, add 5-Bromo-4-methoxy-1,3-benzodioxole, the arylboronic acid, and finely ground K₃PO₄.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed solvent mixture.

  • Thoroughly degas the reaction mixture again by performing three freeze-pump-thaw cycles.[8]

  • Heat the reaction to the target temperature with vigorous stirring.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Section 3: Troubleshooting Grignard Reagent Formation

Forming a Grignard reagent (R-MgBr) from 5-Bromo-4-methoxy-1,3-benzodioxole is a common strategy to create a powerful carbon nucleophile. However, the initiation of this reaction is notoriously sensitive to experimental conditions.[10][11]

dot

Grignard_Troubleshooting_Workflow

Troubleshooting workflow for Grignard reaction initiation.
Frequently Asked Questions: Grignard Reagent Formation

Q1: My Grignard reaction won't start. There's no heat, bubbling, or color change. What's wrong?

A1: This is the most common failure mode and is almost always due to two factors: water/protic impurities or an unreactive magnesium surface.

  • Anhydrous Conditions: The Grignard reagent is an extremely strong base and will be instantly quenched by water.[11][12] All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert gas.[10] The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry. THF is often preferred as it can better stabilize the Grignard reagent.[10]

  • Magnesium Activation: Magnesium metal is always coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[11] You must activate the surface to expose fresh magnesium. Common methods include:

    • Adding a small crystal of iodine (the brown color will disappear upon initiation).[10][11]

    • Adding a few drops of 1,2-dibromoethane.[10][12]

    • Gently crushing the magnesium turnings with a glass rod in the flask (under inert gas) before adding the solvent.[13]

Q2: My reaction mixture turns cloudy, but then goes dark brown or black. Is this a problem?

A2: A cloudy or milky appearance is a positive sign that the Grignard reagent is forming.[14] However, a dark brown or black color can indicate decomposition.[14] This is often caused by overheating. The reaction is exothermic, and once initiated, you may need to cool the flask in a water bath to maintain a gentle reflux.[10] Do not apply external heat until the initial exotherm has subsided.[10]

Q3: Does the rate of addition of the 5-Bromo-4-methoxy-1,3-benzodioxole matter?

A3: Absolutely. Add a small portion (~10%) of your aryl bromide solution to initiate the reaction.[14] Once you observe signs of reaction (gentle boiling, cloudiness), add the remainder of the solution dropwise at a rate that maintains a steady, controllable reflux.[10][12] Adding it too quickly can lead to a dangerous exotherm and promote side reactions like Wurtz coupling (formation of a biphenyl byproduct).

Representative Protocol: Grignard Reagent Formation
ParameterRecommended ConditionRationale
Glassware Flame-dried under vacuumTo ensure strictly anhydrous conditions
Magnesium Magnesium turnings1.2 - 1.5 equivalents
Activator 1 small crystal of IodineTo disrupt the MgO layer
Solvent Anhydrous THFFreshly distilled from a suitable drying agent
Addition Rate Slow, dropwiseTo control the exotherm
Atmosphere Inert (Argon or Nitrogen)Prevents quenching by air/moisture

Procedure:

  • Assemble a flame-dried three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings and an iodine crystal to the flask.

  • Gently heat the flask under vacuum with a heat gun to remove any adsorbed water, then cool to room temperature under a positive pressure of nitrogen.

  • Add a portion of the anhydrous THF via cannula or syringe.

  • Dissolve the 5-Bromo-4-methoxy-1,3-benzodioxole in the remaining anhydrous THF in the dropping funnel.

  • Add ~10% of the aryl bromide solution to the magnesium suspension. If the reaction does not initiate, gently warm the flask with a heat gun until the iodine color fades and bubbling begins.

  • Once initiated, add the rest of the aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey, cloudy solution is your Grignard reagent, ready for the next step.

Section 4: Troubleshooting Electrophilic Aromatic Substitution (e.g., Nitration)

While cross-coupling and Grignard formation utilize the C-Br bond, the electron-rich nature of the aromatic ring makes it suitable for electrophilic aromatic substitution, such as nitration. However, control of regioselectivity and reaction conditions is paramount.

Frequently Asked Questions: Nitration

Q1: My nitration reaction resulted in a dark, tarry mixture and a low yield.

A1: This is a classic sign of an uncontrolled, overly aggressive reaction.

  • Temperature Control: Nitration is highly exothermic. The reaction must be maintained at a low temperature (typically 0-10 °C) during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[15] A runaway reaction will lead to decomposition and polymerization, creating tar.

  • Rate of Addition: The nitrating agent must be added dropwise with vigorous stirring to dissipate heat and prevent localized areas of high concentration.[15]

  • Substrate Purity: Impurities in the starting material can be more susceptible to oxidation under the harsh nitrating conditions, contributing to the formation of tar.

Q2: I obtained a mixture of isomeric products. How can I improve the regioselectivity?

A2: The directing effects of the substituents on the ring determine the position of nitration. The methoxy and benzodioxole groups are ortho-, para-directing. The bromo group is also ortho-, para-directing but is a deactivator. The substitution pattern is a result of the interplay between these electronic and steric effects.

  • Controlling Conditions: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Purification: If a mixture of isomers is unavoidable, they often need to be separated by column chromatography or fractional crystallization.

References
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Reddit.
  • Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole. Benchchem.
  • How can I solve my problem with Suzuki coupling?
  • Grignard Reaction. Grignard Reaction.
  • Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. Benchchem.
  • Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol. Benchchem.
  • Grignard Reaction. Web Pages.
  • 5-Bromo-1,3-benzodioxole. TargetMol.
  • A Comparative Purity Analysis of Synthesized 5-Bromo-6-nitro-1,3-benzodioxole. Benchchem.
  • 5-Bromo-1,3-benzodioxole | CAS#:2635-13-4. Chemsrc. (2025, August 21).
  • troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. Chapter 5.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 1).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4-methoxy-1,3-benzodioxole Stability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-methoxy-1,3-benzodioxole. It addresses common stability and degradation issues encount...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-methoxy-1,3-benzodioxole. It addresses common stability and degradation issues encountered during experimentation, offering troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. The protocols and explanations herein are designed to ensure experimental integrity and reproducibility.

Troubleshooting Guide: Navigating Experimental Challenges

This section is dedicated to identifying and resolving specific issues that may arise during the use of 5-Bromo-4-methoxy-1,3-benzodioxole in various experimental settings.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatograms

Question: My team is observing variable purity results and unexpected peaks when analyzing 5-Bromo-4-methoxy-1,3-benzodioxole samples via HPLC, even with freshly prepared solutions. What could be the cause?

Answer: This issue often points to the degradation of the compound. 5-Bromo-4-methoxy-1,3-benzodioxole, like many benzodioxole derivatives, can be susceptible to degradation under certain conditions. The appearance of new peaks suggests the formation of degradation products.

Potential Causes & Solutions:

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

    • Solution: Always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[1][2] When preparing solutions, work in a dimly lit area or use light-blocking glassware. For sensitive experiments, consider using a yellow light in the laboratory.

  • Thermal Instability: Elevated temperatures can accelerate degradation.

    • Solution: Store the solid compound and its solutions at recommended low temperatures, such as 2-8°C or -20°C for long-term storage, to minimize thermal decomposition.[1][3][4] Avoid leaving samples on the benchtop for extended periods. If heating is required for your experiment, conduct a preliminary time and temperature course study to understand the compound's stability under those specific conditions.

  • pH-Dependent Hydrolysis: The benzodioxole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: If your experimental protocol involves acidic or basic solutions, it is crucial to assess the stability of 5-Bromo-4-methoxy-1,3-benzodioxole at the specific pH. Prepare your solutions in appropriate buffers and analyze them at different time points to monitor for degradation. If instability is observed, consider adjusting the pH or minimizing the exposure time.

  • Oxidative Degradation: The presence of oxidizing agents or even atmospheric oxygen can lead to degradation.

    • Solution: When storing the compound, consider purging the container with an inert gas like nitrogen or argon before sealing.[1] For solution-based experiments where oxidation is a concern, deoxygenate your solvents by sparging with an inert gas prior to use.

Issue 2: Poor Yield or Formation of Tarry Byproducts in Synthetic Reactions

Question: We are using 5-Bromo-4-methoxy-1,3-benzodioxole as a starting material for a synthetic transformation, but the reaction is yielding a complex mixture with a significant amount of dark, insoluble material. What is going wrong?

Answer: The formation of tarry byproducts is often indicative of extensive degradation of the starting material or intermediate products under the reaction conditions.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Aggressive reagents or high temperatures can lead to the decomposition of the benzodioxole moiety.

    • Solution: Re-evaluate your reaction conditions. If possible, use milder reagents and lower reaction temperatures. For instance, in nitration reactions, the temperature should be carefully controlled (e.g., 0-10°C) to prevent runaway reactions and byproduct formation. The dropwise addition of reagents can also help manage exothermic processes.

  • Incompatible Solvents or Reagents: Certain solvents or reagents may react with the substrate to cause degradation.

    • Solution: Conduct small-scale compatibility studies with your chosen solvent and reagents before proceeding with the full-scale reaction. Analyze the mixture by TLC or LC-MS after a short period to check for the appearance of degradation products.

  • Impurity-Driven Degradation: The presence of impurities in the starting material can sometimes catalyze degradation pathways.

    • Solution: Ensure the purity of your 5-Bromo-4-methoxy-1,3-benzodioxole before use. If necessary, purify the starting material by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of 5-Bromo-4-methoxy-1,3-benzodioxole.

Q1: What are the ideal storage conditions for 5-Bromo-4-methoxy-1,3-benzodioxole?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber-colored container in a cool, dark, and dry place.[1][3][4] For optimal preservation, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Storage ConditionRecommendationRationale
Temperature -20°C (long-term); 2-8°C (short-term)Minimizes thermal degradation.
Light Protect from light (amber vial/foil)Prevents photodegradation.[2]
Atmosphere Inert gas (Nitrogen/Argon)Prevents oxidation.[1]
Moisture Tightly sealed container in a dry placePrevents hydrolysis.

Q2: How can I assess the stability of 5-Bromo-4-methoxy-1,3-benzodioxole in my specific experimental conditions?

A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[5][6] This involves intentionally subjecting the compound to conditions more severe than it would typically encounter to identify potential degradation products and pathways.[5][7]

Experimental Protocol: Forced Degradation Study

Objective: To determine the degradation profile of 5-Bromo-4-methoxy-1,3-benzodioxole under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-Bromo-4-methoxy-1,3-benzodioxole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.[1] Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.[1] Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark. If no degradation is observed, repeat with 30% H₂O₂.[1]

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat at 70°C for 48 hours.[1] Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH guidelines) for a specified duration. Analyze the sample at various time points.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using a stability-indicating HPLC method.

Q3: What analytical techniques are best suited for monitoring the stability of 5-Bromo-4-methoxy-1,3-benzodioxole?

A3: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the most common and powerful technique for separating the parent compound from its degradation products and quantifying them.[8][9] A stability-indicating HPLC method is one that can resolve all potential degradation products from the parent peak and from each other.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly valuable for identifying the structures of the degradation products by providing molecular weight information.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect changes in the functional groups of the molecule, which can indicate degradation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated degradation products.

Logical Workflow for Stability Assessment

G cluster_0 Initial Assessment cluster_1 Forced Degradation Study cluster_2 Data Interpretation & Protocol Development Compound_Received Receive/Synthesize 5-Bromo-4-methoxy-1,3-benzodioxole Initial_Analysis Initial Purity Analysis (HPLC, NMR) Compound_Received->Initial_Analysis Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Initial_Analysis->Stress_Conditions If pure Stability_Analysis Analyze Stressed Samples (HPLC, LC-MS) Stress_Conditions->Stability_Analysis Identify_Degradants Identify Degradation Products & Pathways Stability_Analysis->Identify_Degradants Develop_Protocols Develop Handling, Storage, & Analytical Protocols Identify_Degradants->Develop_Protocols Routine_Use Routine Experimental Use Develop_Protocols->Routine_Use Implement

Caption: Workflow for assessing the stability of 5-Bromo-4-methoxy-1,3-benzodioxole.

References

  • Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives - Benchchem.
  • 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet.
  • 1,3-Benzodioxole,6-bromo-4-methoxy- SDS, 91511-83-0 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - MarkHerb.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation – A Review.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
  • Stability indicating study by using different analytical techniques - IJSDR.
  • Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide - Benchchem.
  • 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole | C10H11BrO4 | CID - PubChem.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
  • APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. - IJCRT.org.
  • Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • 2635-13-4 | 5-Bromo-1,3-benzodioxole - ChemScene.
  • 5-Bromo-1,3-benzodioxole | CAS#:2635-13-4 | Chemsrc.
  • Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column - Phenomenex.
  • A Comparative Guide to the Synthetic Routes of 5-Bromo-6-nitro-1,3-benzodioxole - Benchchem.
  • Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole. - Benchchem.
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - MDPI.

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Optimization

Preventing byproduct formation in the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives

An official website of the United States government Here's how you know Technical Support Center: Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole Derivatives Welcome to the technical support center for the synthesis of 5...

Author: BenchChem Technical Support Team. Date: March 2026

An official website of the United States government

Here's how you know

Technical Support Center: Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole Derivatives

Welcome to the technical support center for the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. The inherent electronic properties of the 4-methoxy-1,3-benzodioxole scaffold present unique challenges, primarily the formation of undesirable byproducts. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve high yields and purity.

Part 1: Understanding the Root Cause of Byproduct Formation

A successful synthesis begins with a fundamental understanding of the substrate's reactivity. The 4-methoxy-1,3-benzodioxole ring is highly activated towards electrophilic aromatic substitution, which is the primary reason for the challenges encountered.

FAQ 1: Why is this specific aromatic ring so susceptible to side reactions during bromination?

The high reactivity stems from the powerful electron-donating effects of two distinct groups on the benzene ring:

  • Methoxy Group (-OCH₃): This is a strong activating group that donates electron density to the ring through resonance, primarily at the positions ortho and para to itself.

  • Methylenedioxy Group (-OCH₂O-): This group also functions as a potent electron-donating group, activating the positions ortho to its oxygen atoms.

The cumulative effect of these two groups makes the aromatic ring exceptionally electron-rich, rendering it highly susceptible to electrophilic attack. This heightened reactivity can easily lead to multiple brominations or reactions at unintended positions if conditions are not precisely controlled.[1][2]

Caption: Electron-donating effects activating the aromatic ring.

FAQ 2: What are the most common byproducts I should expect to see?
  • Di- and Poly-brominated Products: The most prevalent issue is over-bromination, where a second (or even third) bromine atom is added to the ring. Given the directing effects, the most likely byproduct is the 5,7-dibromo derivative.

  • Isomeric Monobromo Products: While the 5-position is the primary target, bromination can also occur at other activated positions, such as the 7-position, leading to isomeric impurities that can be difficult to separate.

  • Oxidation Products/Tarry Mixtures: The high electron density of the substrate makes it sensitive to oxidation, especially when using harsh brominating agents or reaction conditions. This can result in the formation of dark, tarry material and a significant loss of yield.[1]

  • Benzylic Bromination (for derivatives): If your specific derivative contains a benzylic C-H bond (e.g., an ethyl group on the ring), using radical initiators or exposing the reaction to UV light can cause bromination at that benzylic position instead of the aromatic ring.[2][3][4]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: "My analysis (TLC, LC-MS, NMR) shows significant amounts of a dibromo product."
  • Underlying Cause: This is a classic sign of an overly aggressive reaction. The rate of the second bromination is competing effectively with the first because the monobrominated product is still highly activated.

  • Solutions:

    • Strict Stoichiometric Control: Use no more than 1.0 equivalent of your brominating agent. The most effective method is to add the agent slowly and dropwise as a solution to maintain a low instantaneous concentration.[2]

    • Lower the Reaction Temperature: Reducing the temperature to 0 °C or even -10 °C will dramatically decrease the rate of the second bromination more than the first, improving selectivity.[2]

    • Select a Milder Brominating Agent: The choice of reagent is critical. For highly activated systems like this, harsh reagents like Br₂ with a Lewis acid are unsuitable. N-Bromosuccinimide (NBS) is the industry standard for achieving monobromination on sensitive substrates.[1][2][5]

Brominating Agent Typical Conditions Selectivity for Activated Rings Primary Risks
Br₂ / FeBr₃ Dichloromethane, 0 °C to RTLowExtreme over-bromination, decomposition
Br₂ / Acetic Acid Acetic Acid, RTModerateOver-bromination, potential oxidation
N-Bromosuccinimide (NBS) DMF, Acetonitrile, or THF, 0 °CHighLow risk if stoichiometry/temp controlled
Dibromoisocyanuric acid (DBI) H₂SO₄ (for deactivated rings)Very High (Agent Dependent)Can be too reactive if not controlled
Tetrabutylammonium tribromide (TBABr₃) Dichloromethane, RTHighByproduct removal (Bu₄NBr)
Issue 2: "I'm observing a mixture of monobromo isomers that are difficult to separate."
  • Underlying Cause: The electronic directing effects of the methoxy and methylenedioxy groups are leading to bromination at multiple sites on the ring.

  • Solutions:

    • Optimize the Solvent System: Solvent polarity can influence the regioselectivity of bromination.[1] Non-polar solvents may favor one isomer over another. A solvent screen (e.g., Dichloromethane vs. THF vs. Acetonitrile) is recommended during optimization.

    • Employ a Catalyst for Regiocontrol: Recent literature has shown that certain catalysts can dramatically improve regioselectivity. Mandelic acid, used in catalytic amounts with NBS in an aqueous acetonitrile system, has been reported to provide excellent regioselectivity for brominating activated arenes.[5][6]

    • Utilize Steric Hindrance: If designing a new route, consider a starting material with a bulky protecting group that can sterically block one of the competing positions, directing the bromination to the desired site.

G cluster_issues Common Byproduct Issues cluster_solutions Corrective Actions start Start: Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole over_brom Issue: Over-bromination (Dibromo, Tribromo) start->over_brom isomers Issue: Isomer Formation (e.g., 7-Bromo) start->isomers tar Issue: Low Yield / Tarry Mixture start->tar sol_reagent Use Milder Reagent (e.g., NBS) over_brom->sol_reagent sol_temp Lower Reaction Temperature (0°C) over_brom->sol_temp sol_stoich Control Stoichiometry (Slow Addition) over_brom->sol_stoich sol_solvent Optimize Solvent (Polarity Screen) isomers->sol_solvent sol_catalyst Use Regioselective Catalyst (e.g., Mandelic Acid) isomers->sol_catalyst tar->sol_reagent tar->sol_temp sol_dark Run Reaction in Dark tar->sol_dark goal Goal: High Purity 5-Bromo Product sol_reagent->goal sol_temp->goal sol_stoich->goal sol_solvent->goal sol_catalyst->goal sol_dark->goal

Caption: Troubleshooting workflow for byproduct mitigation.

Issue 3: "My reaction turned black, and the workup yielded a non-characterizable tar."
  • Underlying Cause: This indicates decomposition or oxidation of your starting material or product. The electron-rich ring is being attacked by an overly strong oxidant or conditions are promoting radical pathways.

  • Solutions:

    • Avoid Harsh Reagents: Reiterate the importance of using NBS or another mild brominating source instead of molecular bromine.

    • Exclude Light: When using NBS, it is good practice to run the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent the initiation of radical chain reactions that can lead to decomposition.[2]

    • Purify Starting Material: Ensure your starting 4-methoxy-1,3-benzodioxole is pure. Impurities can sometimes catalyze decomposition pathways.

    • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can help minimize oxidative side reactions.

Part 3: Recommended Protocol for Selective Monobromination

This protocol incorporates the best practices discussed above to maximize the yield and purity of 5-Bromo-4-methoxy-1,3-benzodioxole.

Objective: To synthesize 5-Bromo-4-methoxy-1,3-benzodioxole with high regioselectivity and minimal byproduct formation.

Reagents & Materials:

  • 4-methoxy-1,3-benzodioxole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq, recrystallized if necessary)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-1,3-benzodioxole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF. Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred solution of the starting material over 30-60 minutes. It is critical to maintain the internal reaction temperature at or below 5 °C throughout the addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete once the starting material spot has been consumed (usually 1-3 hours after addition is complete). Do not let the reaction run for an extended period after completion to avoid byproduct formation.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and DCM.

  • Workup:

    • Separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with saturated aq. Na₂S₂O₃ (to quench any remaining bromine), saturated aq. NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired monobromo product from any potential dibromo byproducts and baseline impurities.

Part 4: References

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4). Chemia.[Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal.[Link]

  • A New Regioselective Bromination of Activated Aromatic Rings. ResearchGate.[Link]

  • A New Regioselective Bromination of Activated Aromatic Rings. Academia.edu.[Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications.[Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.[Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Preprints.org.[Link]

  • Catalytic process for selective aromatic bromination. Google Patents.

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Institutes of Health (NIH).[Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega.[Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.[Link]

  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. ACS Publications.[Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR.[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH).[Link]

  • Proposed mechanism for the formation of mono- and dibromo derivatives... ResearchGate.[Link]

Sources

Troubleshooting

Scaling up the synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole

Topic: Scale-Up Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Scaling up the synthesis of 5-br...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Scaling up the synthesis of 5-bromo-4-methoxy-1,3-benzodioxole (a critical intermediate for complex alkaloids and pharmaceutical APIs) requires a delicate balance of thermodynamics, kinetics, and green chemistry. As you transition from discovery-scale vials to pilot-scale reactors, the rules of engagement change.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, regioselective electrophilic aromatic bromination.

Visualizing the Scale-Up Workflow

Workflow Step1 1. Reactor Charging 4-Methoxy-1,3-benzodioxole + NH4Br in Acetic Acid Step2 2. Oxidant Dosing Slow addition of 30% H2O2 (Maintain 15-20 °C) Step1->Step2 Step3 3. Reaction Monitoring Check for pale yellow color (Self-validating state) Step2->Step3 Step3->Step2 If brown, halt feed Step4 4. Quench Add Na2S2O3 (Colorless transition) Step3->Step4 Conversion > 99% Step5 5. Isolation 5-Bromo-4-methoxy-1,3-benzodioxole Step4->Step5

Fig 1. Scale-up workflow for the oxidative bromination of 4-methoxy-1,3-benzodioxole.

Section 1: Troubleshooting & FAQs (The "Why" Behind the "How")

Q1: Why are we moving away from liquid bromine ( Br2​ ) or N-Bromosuccinimide (NBS) for pilot-scale batches? The Causality: In discovery chemistry, NBS is favored for its ease of handling as a benchtop solid. However, upon scale-up, NBS presents a notoriously poor atom economy—only 45% of its mass is transferable bromine[1]. The remaining 55% generates stoichiometric amounts of succinimide waste, which severely complicates downstream purification and inflates the Environmental Factor (E-factor). Liquid bromine ( Br2​ ), while cheaper, is highly corrosive, requires specialized Hastelloy reactors, and only incorporates half of its bromine atoms into the product (the rest is lost as corrosive HBr gas). The Solution: We recommend an oxidative bromination protocol using Ammonium Bromide ( NH4​Br ) and Hydrogen Peroxide ( H2​O2​ ) in Acetic Acid. This system generates the active electrophilic bromine species in situ, utilizing nearly 100% of the bromine atoms and producing water as the primary benign byproduct[2]. Dichloromethane can also be used as a highly effective solvent for oxybromination if solubility is an issue[3].

Q2: I am seeing a significant amount of 6-bromo and 5,6-dibromo impurities. How do I control regioselectivity? The Causality: 4-Methoxy-1,3-benzodioxole is a highly activated, electron-rich arene. The methoxy group at C-4 strongly directs electrophilic attack to the para position (C-5). However, the dioxole oxygens also activate the ring. If the local concentration of the brominating agent is too high, or if the temperature exceeds 25 °C, the activation barrier for the second bromination (at C-6) is easily overcome, leading to the 5,6-dibromo impurity. The Solution: Regioselectivity is kinetically controlled by the dosing rate of the oxidant. Do not charge the oxidant all at once. By dosing 30% H2​O2​ continuously over 3-4 hours, you maintain a "starved" state of the active Br+ species. This ensures it only reacts with the most nucleophilic site (C-5) without accumulating enough chemical potential to dibrominate. Furthermore, recent methodologies utilizing lactic or mandelic acid derivatives as halogen bond acceptors have shown excellent promise in stabilizing the active bromine intermediate, further enhancing regioselectivity[4].

Q3: The reaction mixture turned dark brown and experienced a thermal runaway. What went wrong? The Causality: Electrophilic aromatic bromination is a highly exothermic process. A dark brown color indicates an accumulation of unreacted molecular bromine ( Br2​ ) in the mixture, meaning the generation of bromine outpaced its consumption by the arene. This accumulation acts as a thermal spring; once it triggers, the rapid exothermic substitution causes a dangerous temperature spike. The Solution: Ensure active jacket cooling is set to 15 °C. The reaction is designed to be self-validating : the mixture should remain pale yellow to light orange. If it turns dark red or brown, pause the H2​O2​ feed immediately until the color fades, indicating the active bromine has been safely consumed.

Section 2: Mechanistic Pathway

Mechanism A Activated Arene (C-4 Methoxy directing) C Wheland Intermediate (Sigma Complex at C-5) A->C B Electrophile (Br+ generated in situ) B->C D Aromatization (Deprotonation) C->D E Target Product (5-Bromo derivative) D->E

Fig 2. Electrophilic aromatic substitution mechanism highlighting C-5 regioselectivity.

Section 3: Quantitative Data on Bromination Reagents

To justify the shift in methodology for scale-up, compare the operational metrics of common brominating agents below:

Reagent SystemActive SpeciesAtom Economy (Br)Typical YieldE-Factor ImpactScalability Rating
Liquid Bromine ( Br2​ ) Br2​ / Br+ 50%70-80%High (HBr waste)Low (Corrosive, toxic)
N-Bromosuccinimide (NBS) Br+ (via complex)45%85-90%Very High (Succinimide)Moderate (Solid handling)
NH4​Br / H2​O2​ / AcOH Br+ (in situ)~100%90-95%Low (Water byproduct)High (Green, controlled)
Section 4: Self-Validating Scale-Up Protocol (1-Kilogram Scale)

This protocol utilizes the oxidative bromination method, designed specifically to prevent thermal runaways and ensure high regioselectivity through visual, self-validating checkpoints.

Step 1: System Preparation Charge a 10 L jacketed glass reactor with 4-methoxy-1,3-benzodioxole (1.0 kg, 6.57 mol) and glacial acetic acid (4.0 L). Begin agitation at 150 RPM.

Step 2: Halide Charging Add Ammonium Bromide ( NH4​Br ) (0.71 kg, 7.23 mol, 1.1 eq) to the reactor. Stir until a uniform suspension is achieved. Cool the reactor jacket to 15 °C.

Step 3: Oxidant Dosing (Critical Control Point) Equip the reactor with a precision dosing pump. Begin continuous addition of 30% aqueous H2​O2​ (0.82 kg, 7.23 mol, 1.1 eq) over a period of 4 hours.

  • Self-Validation Check: Monitor the color of the reaction. The mixture must transition to and maintain a pale yellow/orange hue. If the mixture turns dark brown, Br2​ generation is outpacing consumption. Action: Pause the dosing pump immediately until the color returns to pale yellow.

Step 4: Reaction Quench Once dosing is complete, stir the mixture for an additional 1 hour at 20 °C. Monitor conversion via HPLC. Upon achieving >99% conversion, quench the reaction by slowly adding 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (500 mL).

  • Self-Validation Check: The mixture will turn completely colorless. This visual cue guarantees the total neutralization of all active oxidative and electrophilic bromine species, rendering the mixture safe for workup.

Step 5: Isolation Add deionized water (4.0 L) over 30 minutes to precipitate the product. Filter the crude solid via a Nutsche filter, wash thoroughly with cold water to remove acetic acid, and recrystallize from a Heptane/Ethyl Acetate mixture to yield pure 5-bromo-4-methoxy-1,3-benzodioxole.

References
  • Source: National Science Foundation (NSF)
  • Free-radical Bromination Scale-up Source: KiloMentor URL
  • Oxybromination of benzodioxole in different solvents Source: ResearchGate URL
  • Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?

Sources

Optimization

Challenges in the characterization of 5-Bromo-4-methoxy-1,3-benzodioxole

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-4-methoxy-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this compound. The following content is structured in a problem-oriented, question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation, but the specific substitution pattern of this molecule can introduce complexities.

Question 1: My ¹H NMR spectrum shows closely spaced or overlapping aromatic signals. How can I confidently assign the protons?

Root Cause Analysis: The electronic environment of the two aromatic protons on the benzodioxole ring is quite similar, leading to chemical shifts that are very close to each other. The electron-donating effects of the methoxy and dioxole groups, combined with the electron-withdrawing and anisotropic effects of the bromine atom, create this convergence.

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, often resolving the overlapping signals.

  • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment is invaluable here. It will show a cross-peak between the two coupled aromatic protons, confirming their relationship and helping to distinguish them from any impurity signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 1D or 2D NOESY/ROESY experiment can definitively establish spatial relationships. For instance, irradiation of the methoxy protons (-OCH₃) should show an NOE enhancement to the adjacent aromatic proton, confirming its position.

  • Solvent Titration: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the protons differently due to solvent-solute interactions, potentially resolving the overlap.[1]

Question 2: I see unexpected peaks in my spectrum. How do I determine if they are impurities or artifacts?

Root Cause Analysis: Unexpected signals can arise from various sources: synthetic impurities (starting materials, regioisomers), residual solvents, or degradation of the sample. The synthesis of substituted benzodioxoles can sometimes yield isomeric byproducts.[2][3]

Troubleshooting Workflow:

G start Unexpected Peaks in NMR check_solvent Check Residual Solvent Peaks (e.g., CHCl3 ~7.26 ppm) start->check_solvent check_sm Compare with NMR of Starting Materials start->check_sm check_iso Consider Regioisomer Formation (e.g., 6-Bromo isomer) start->check_iso run_2d Run 2D NMR (HSQC/HMBC) to Correlate Protons and Carbons check_solvent->run_2d purity_check Assess Purity via LC-MS or GC-MS check_sm->purity_check check_iso->purity_check conclusion Identify Source: Solvent, Impurity, or Degradation Product run_2d->conclusion purity_check->conclusion

Caption: Workflow for identifying unknown NMR signals.

Step-by-Step Guide:

  • Identify Solvent Peaks: First, rule out common residual solvent peaks (e.g., CHCl₃ at 7.26 ppm in CDCl₃, Acetone at 2.05 ppm in Acetone-d₆).[1]

  • Check Starting Materials: Compare the spectrum to the NMR data of the starting materials used in the synthesis.

  • Consider Isomers: During bromination of 4-methoxy-1,3-benzodioxole, trace amounts of other isomers can form. These will have distinct, though potentially similar, NMR patterns.

  • Perform LC-MS: Liquid Chromatography-Mass Spectrometry can separate the main compound from impurities, and the mass-to-charge ratio will help in their identification.

Table 1: Representative ¹H and ¹³C NMR Data Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is aggregated from similar structures.[4][5][6]

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (HMBC)
Aromatic-H (C6-H)~6.9 - 7.2 (d)~110 - 115C-4, C-5, Methylene-C
Aromatic-H (C7-H)~6.8 - 7.1 (d)~115 - 120C-5, Methylene-C
Methylene (-O-CH₂-O-)~5.9 - 6.1 (s)~101 - 103C-3a, C-7a
Methoxy (-OCH₃)~3.8 - 4.0 (s)~56 - 60C-4
C-Br (C-5)-~90 - 95-
C-OCH₃ (C-4)-~145 - 150-
Part 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and fragmentation patterns, which are key identifiers for this molecule.

Question 1: My molecular ion (M⁺) peak is very weak or absent in the EI-MS spectrum. Is this normal?

Root Cause Analysis: Yes, this can be a common observation. Under high-energy Electron Ionization (EI), the molecular ion of 5-Bromo-4-methoxy-1,3-benzodioxole can be unstable and readily undergo fragmentation.[7] The energy imparted during ionization is often sufficient to break weaker bonds, leading to a spectrum dominated by fragment ions.

Troubleshooting & Confirmatory Steps:

  • Use a "Softer" Ionization Technique: If available, re-analyze the sample using Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods are less energetic and are much more likely to show a strong quasi-molecular ion peak, such as [M+H]⁺ or [M+NH₄]⁺.[8]

  • Look for Characteristic Fragments: Even without a strong M⁺ peak, the fragmentation pattern can provide the necessary evidence. Look for logical neutral losses from the expected molecular weight (230/232 g/mol ).

  • Lower the Ionization Energy: If your instrument allows, reducing the electron energy in EI mode (e.g., from 70 eV to 15-20 eV) can sometimes increase the relative abundance of the molecular ion.

Question 2: What are the expected fragmentation patterns and how do I use the bromine isotope signature?

Root Cause Analysis: Fragmentation in mass spectrometry follows predictable chemical pathways, often involving the loss of stable neutral molecules or radicals.[9] Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This provides a definitive signature for any fragment containing a bromine atom.

Troubleshooting & Analysis Workflow:

G start Analyze MS Spectrum find_M Identify M / M+2 Peak Cluster (m/z 230 & 232) ~1:1 Ratio start->find_M loss_ch3 Look for M-15 / (M+2)-15 (Loss of •CH₃ from methoxy) m/z 215 & 217 find_M->loss_ch3 [Fragment contains Br] loss_co Look for M-28 / (M+2)-28 (Loss of CO) m/z 202 & 204 find_M->loss_co [Fragment contains Br] loss_ch2o Look for M-30 / (M+2)-30 (Loss of CH₂O from dioxole) m/z 200 & 202 find_M->loss_ch2o [Fragment contains Br] loss_br Look for M-79 or M-81 (Loss of •Br) m/z 151 (No isotope pattern) find_M->loss_br [Fragment loses Br] confirm Correlate Fragments to Structure loss_ch3->confirm loss_co->confirm loss_ch2o->confirm loss_br->confirm

Sources

Troubleshooting

Improving regioselectivity in reactions with 5-Bromo-4-methoxy-1,3-benzodioxole

Welcome to the Technical Support Center for 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7). As a Senior Application Scientist, I frequently consult with researchers utilizing this highly functionalized building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7). As a Senior Application Scientist, I frequently consult with researchers utilizing this highly functionalized building block in the total synthesis of Amaryllidaceae alkaloids (such as Narciclasine derivatives) and complex pharmaceutical intermediates.

The dense array of directing groups on this molecule—a methoxy group, a dioxole ring, and a bromine atom—creates a "perfect storm" of competing electronic and steric effects. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you master regioselectivity in your workflows.

FAQ 1: Electrophilic Aromatic Substitution (EAS) - C6 vs. C7 Selectivity

Q: Why do I get an inseparable mixture of C6 and C7 substituted products during formylation or bromination?

The Causality: The regioselectivity of this scaffold is governed by competing directing effects. The C4-methoxy group is a strong electron-donating group (EDG) that directs electrophiles to the para position (C7), because its ortho position (C5) is already blocked by bromine . Conversely, the dioxole oxygen at C3 directs to its para position (C6). Because both C6 and C7 are activated by different oxygen atoms, standard EAS conditions (e.g., Br₂ in Acetic Acid) yield a thermodynamic mixture. To achieve high C6 selectivity, you must exploit the steric hindrance around C7 (which is sandwiched between the dioxole bridgehead and the methoxy group) by using bulky electrophilic sources at low temperatures.

Self-Validating Protocol: Regioselective Bromination at C6

  • Preparation: Dissolve 5-bromo-4-methoxy-1,3-benzodioxole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Add the bulky brominating agent N,N′-dibromo-2,2-dimethylhydantoin (DBDMH) (0.55 eq) portion-wise over 20 minutes to prevent localized heating.

  • Maturation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 14 hours.

  • Quench & Extraction: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted electrophilic bromine. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.6) will disappear, replaced by a single, more polar UV-active spot (R_f ~0.45). The absence of a second closely eluting spot confirms exclusive C6 regioselectivity.

FAQ 2: Halogen-Metal Exchange vs. Directed Ortho-Metalation (DoM)

Q: When attempting to lithiate the C5 position, I observe significant C6-deprotonation (DoM) side products. How can I improve C5 selectivity?

The Causality: 5-Bromo-4-methoxy-1,3-benzodioxole is highly susceptible to Directed Ortho-Metalation (DoM) at C6 due to the strong coordinating ability of the adjacent dioxole oxygen. Halogen-metal exchange at C5 is a kinetically driven process, whereas DoM at C6 is thermodynamically favored. When using standard n-BuLi at temperatures above -78 °C, the initially formed C5-lithio species can isomerize, or the base can directly abstract the acidic C6 proton, leading to mixed functionalization and protodehalogenation upon quenching.

Lithiation SM 5-Bromo-4-methoxy- 1,3-benzodioxole nBuLi n-BuLi / THF SM->nBuLi Kinetic Kinetic Control (-78 °C, 15 min) nBuLi->Kinetic Low Temp Thermo Thermodynamic Control (> -40 °C or extended time) nBuLi->Thermo High Temp C5_Li C5-Lithio Species (Halogen-Metal Exchange) Kinetic->C5_Li C6_Li C6-Lithio Species (Directed Ortho-Metalation) Thermo->C6_Li C5_Li->C6_Li Isomerization (Warming) Electrophile1 Electrophile Quench (e.g., DMF) C5_Li->Electrophile1 Electrophile2 Electrophile Quench (e.g., DMF) C6_Li->Electrophile2 Product1 C5-Functionalized Product (Desired) Electrophile1->Product1 Product2 C6-Functionalized Product (Side Product) + Protodehalogenation Electrophile2->Product2

Fig 1. Temperature-dependent regioselectivity pathways during lithiation.

Self-Validating Protocol: Strictly Regioselective Halogen-Metal Exchange at C5

  • Setup: Flame-dry a Schlenk flask and purge with high-purity argon. Dissolve the starting material (1.0 eq) in anhydrous THF (0.1 M).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.05 eq) down the side of the flask over 10 minutes. Critical: Do not let the internal temperature rise above -70 °C.

  • Kinetic Trapping: Stir at -78 °C for exactly 15 minutes to ensure complete kinetic exchange, then rapidly add the desired electrophile (e.g., anhydrous DMF, 2.0 eq) in one portion.

  • Validation Checkpoint: Before adding your main electrophile, quench a 0.1 mL aliquot with MeOD. GC-MS analysis should reveal >95% deuterium incorporation at the C5 position (m/z shift corresponding to the loss of Br and gain of D), with zero D-incorporation at C6.

FAQ 3: Sterically Hindered Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling at the C5-bromo position gives low yields and high amounts of protodehalogenation. How do I overcome the ortho-methoxy steric hindrance?

The Causality: The C5 bromine is flanked by a bulky C4-methoxy group. This creates severe steric hindrance that impedes the oxidative addition and transmetalation steps of the catalytic cycle . When transmetalation is slow, the long-lived Pd(II) intermediate undergoes competitive protodehalogenation. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) accelerates oxidative addition and forces the coupled partners together, facilitating rapid reductive elimination.

Suzuki Pd_Cat Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by C4-OMe) Pd_Cat->OxAdd + SM SM 5-Bromo-4-methoxy- 1,3-benzodioxole Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet SPhos Ligand Overcomes Barrier SideProduct Protodehalogenation (If Transmetalation is slow) OxAdd->SideProduct PPh3 Ligand (Stalls) RedElim Reductive Elimination (Accelerated by Bulky Ligand) Transmet->RedElim RedElim->Pd_Cat Catalyst Regeneration Product C5-Aryl Product RedElim->Product

Fig 2. Catalytic cycle of Suzuki coupling highlighting the steric bottleneck.

Self-Validating Protocol: High-Yielding Suzuki-Miyaura Coupling at C5

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a reaction vial with 5-bromo-4-methoxy-1,3-benzodioxole (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Base Addition: Add anhydrous, finely powdered K₃PO₄ (2.0 eq) as the base.

  • Reaction: Seal the vial, remove it from the glovebox, and inject degassed Toluene/H₂O (10:1 v/v) via syringe. Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Validation Checkpoint: The reaction mixture will shift from a dark purple (Pd(0) resting state) to a light yellow/orange homogeneous solution upon successful oxidative addition and transmetalation. Complete consumption of the starting aryl bromide should be verified by LC-MS before cooling.

Quantitative Data Summary

The table below summarizes the critical impact of reaction conditions on the regioselectivity and yield of 5-Bromo-4-methoxy-1,3-benzodioxole derivatization.

Reaction TypeReagents / ConditionsPrimary ProductSide ProductYield (%)Regioselectivity Ratio
EAS (Bromination) Br₂, AcOH, 25 °CMixture of C6/C7Protodebromination45%1.2 : 1 (C6:C7)
EAS (Bromination) DBDMH, DCM, 0 °CC6-BromoC7-Bromo88%> 20 : 1 (C6:C7)
Lithiation n-BuLi, THF, -20 °CC6-Lithio (DoM)C5-Lithio30% (C5)1 : 3 (C5:C6)
Lithiation n-BuLi, THF, -78 °CC5-Lithio (HME)C6-Lithio92% (C5)> 99 : 1 (C5:C6)
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 80 °CC5-ArylProtodehalogenation25%N/A (High side product)
Suzuki Coupling Pd₂(dba)₃, SPhos, K₃PO₄, 90 °CC5-ArylProtodehalogenation94%N/A (Trace side product)

References

  • Title: Synthesis and biological evaluation of 10-benzyloxy-Narciclasine Source: Tetrahedron (via PubMed Central) URL: [Link]

  • Title: 5-Bromo-4-methoxy-1,3-dioxaindane (CID 12514095) Source: PubChem URL: [Link]

Optimization

Technical Support Center: Temperature Control in the Nitration of 5-Bromo-1,3-benzodioxole Analogs

Foreword: The Mechanistic Imperative of Thermal Control Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of nitrating highly activated aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Mechanistic Imperative of Thermal Control

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of nitrating highly activated aromatic systems. The nitration of 5-bromo-1,3-benzodioxole to synthesize 5-bromo-6-nitro-1,3-benzodioxole is a textbook electrophilic aromatic substitution (EAS)[1]. Mechanistically, the methylenedioxy group is a powerful electron-donating moiety that strongly activates the ring, directing the highly electrophilic nitronium ion ( NO2+​ ) to the ortho position (C-6), as the C-4 position is sterically hindered by the bromine atom[1].

However, this high nucleophilicity introduces a critical operational hazard: the reaction is violently exothermic[2][3]. The heat of nitration must be meticulously managed through systematic cooling[3]. If the internal temperature exceeds validated thresholds, the electron-rich methylenedioxy bridge becomes highly susceptible to oxidative cleavage by the nitric acid. This side reaction not only destroys the substrate—resulting in a dark, tarry mixture—but also poses a severe thermal runaway hazard[4]. Therefore, strict temperature control is not merely a parameter for yield optimization; it is the fundamental safety and mechanistic linchpin of this entire synthetic workflow.

Quantitative Reaction Parameters

To ensure a self-validating process, researchers must benchmark their inputs against expected physical outcomes. Below is the stoichiometric and physical data for the standard acetic acid-mediated nitration workflow[1].

Parameter5-Bromo-1,3-benzodioxole (Substrate)Nitric Acid (Reagent)5-Bromo-6-nitro-1,3-benzodioxole (Product)
Molecular Formula C7​H5​BrO2​ HNO3​ C7​H4​BrNO4​
Molecular Weight 201.02 g/mol 63.01 g/mol 246.02 g/mol
Equivalents 1.0 eq (e.g., 60.7 mmol)~2.3 eq (Excess)N/A
Physical State Liquid/OilAqueous Liquid (~70%)Crystalline Solid
Target Temperature 15–25 °C (in AcOH)0–10 °C (during prep)Melting Point: 89 °C
Expected Yield N/AN/A~80–90%

Standard Operating Procedure (SOP): Regioselective Nitration

This protocol utilizes a glacial acetic acid and nitric acid mixture. Acetic acid moderates the generation of the nitronium ion compared to sulfuric acid, providing a milder environment that protects the fragile acetal bridge while maintaining high regioselectivity[1].

Step 1: System Setup & Dissolution Equip a multi-necked round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel. Dissolve 1.0 equivalent of 5-bromo-1,3-benzodioxole in glacial acetic acid. Submerge the reaction flask in an ice-water bath and allow the internal temperature to stabilize below 15 °C[1].

Step 2: Nitrating Agent Preparation In a separate, thoroughly dried beaker cooled in an ice bath, carefully add concentrated nitric acid (70%) to glacial acetic acid. Causality Note: Pre-mixing the acids controls the initial heat of dilution, ensuring the nitronium ion generation does not cause a premature exotherm[3]. Allow this mixture to cool to room temperature or below[1].

Step 3: Controlled Electrophilic Addition Transfer the cold nitrating mixture to the dropping funnel. Begin dropwise addition to the substrate solution. Critical Control Point: Modulate the addition rate to maintain the internal reaction temperature strictly between 15 °C and 25 °C[1]. If the temperature spikes, halt the addition immediately and increase external cooling.

Step 4: Isothermal Maturation & Monitoring Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight[1]. Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating: the disappearance of the higher- Rf​ starting material and the precipitation of the solid product validate completion[1].

Step 5: Quenching and Isolation Cool the mixture back to 0 °C to maximize precipitation[1]. Pour the mixture over crushed ice to safely quench any residual nitronium ions. Filter the resulting crystalline solid via a Büchner funnel, wash with cold water, and neutralize with saturated sodium bicarbonate until the filtrate is pH neutral[2]. Recrystallize from ethanol to afford the pure product[1].

Process Visualization

Workflow N1 Substrate Dissolution 5-Bromo-1,3-benzodioxole in AcOH N3 Controlled Addition Strictly maintain 15°C - 25°C N1->N3 N2 Nitrating Agent Prep HNO3 + AcOH at 0°C N2->N3 Dropwise N4 Reaction Maturation Isothermal Stirring & TLC N3->N4 Exotherm Control N5 Thermal Quenching Pour over crushed ice N4->N5 Substrate Consumed N6 Isolation & Purification Neutralize and Recrystallize N5->N6 pH Neutralization

Synthetic workflow for 5-bromo-6-nitro-1,3-benzodioxole highlighting thermal control points.

Troubleshooting Matrix

Q: Why did my reaction mixture turn into a dark, tarry substance? A: This is the hallmark of thermal runaway leading to oxidative cleavage. The methylenedioxy ring is highly sensitive to strong oxidants like nitric acid at elevated temperatures[3]. If the internal temperature exceeds the upper limit during addition, the acetal bridge breaks down, leading to polymerization and tar formation. Solution: Discard the batch. For the next run, decrease the addition rate of the nitrating mixture and ensure the external ice bath has sufficient cooling capacity.

Q: My TLC shows multiple product spots. What caused this? A: Multiple spots typically indicate poly-nitration (e.g., dinitro byproducts) or localized overheating[5]. While the 6-position is electronically favored, poor stirring can create "hot spots" where the local concentration of NO2+​ and temperature are too high, overcoming the activation energy for secondary nitration[5]. Solution: Ensure vigorous magnetic or mechanical stirring to maintain a homogeneous temperature and concentration gradient throughout the reactor[4].

Q: The reaction has stalled, and starting material remains. Should I heat it? A: Do not apply external heat. Nitration is inherently exothermic[3]. If the reaction stalls, it is likely due to over-cooling (e.g., keeping the reaction at 0 °C for the entire duration when using the milder acetic acid system). Solution: Remove the ice bath and allow the mixture to naturally warm to room temperature (approx. 20–25 °C) to provide the necessary kinetic energy for completion, while continuously monitoring via TLC[1].

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid instead of acetic acid as the solvent? A: Yes, a standard HNO3​ / H2​SO4​ nitrating mixture can be used[2]. However, sulfuric acid is a much stronger dehydrating and protonating agent. If using sulfuric acid, the thermal threshold is significantly lower. You must maintain the reaction strictly between 0 °C and 10 °C[2]. The acetic acid method (15–25 °C) is often preferred for benzodioxoles as it provides a milder environment that minimizes ring-opening risks[1].

Q: How critical is the dropwise addition? A: Absolutely critical. Bulk addition will cause a rapid temperature spike, leading to thermal decomposition, loss of regioselectivity, and severe safety hazards[4]. The heat released during the nitration of activated aromatics is comparable to the heat of condensation of steam; it must be withdrawn systematically[3].

Q: How do I safely validate the neutralization of the quenched reaction? A: After pouring the reaction over crushed ice, the mixture will be highly acidic. Wash the filtered organic solid or the extracted organic layer with a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution[2]. The system is self-validating: continue washing until the evolution of CO2​ gas ceases and the aqueous wash tests at a neutral pH (~7) using indicator paper.

References[3] Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol, Benchchem. Available Here[1] Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole, Benchchem. Available Here[2] Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole, Benchchem. Available Here[4] 1 NITRATION, V.P. & R.P.T.P. Science.Available Here[5] US2140345A - Controlling temperature of nitration reactions, Google Patents. Available Here[6] Nitration of benzene and methylbenzene, Chemguide.Available Here

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-methoxy-1,3-benzodioxole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 5-Bromo-4-methoxy-1,3-benzodioxole. Here, we address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 5-Bromo-4-methoxy-1,3-benzodioxole. Here, we address common challenges and provide robust, field-proven protocols to enhance the purity and yield of your final compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the critical first step in any purification workflow: understanding the nature of the impurities you are dealing with.

Q1: What are the most common impurities I should expect in my crude 5-Bromo-4-methoxy-1,3-benzodioxole?

A1: The impurity profile is largely dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Material: Residual 4-methoxy-1,3-benzodioxole if the bromination reaction did not go to completion.

  • Regioisomers: Bromination of the aromatic ring can sometimes yield small quantities of other isomers, such as 6-Bromo-4-methoxy-1,3-benzodioxole, depending on the directing effects of the substituents and reaction conditions.

  • Di-brominated Byproducts: Over-bromination due to excess brominating agent or prolonged reaction times can lead to the formation of dibromo-4-methoxy-1,3-benzodioxole species.[1]

  • Solvent and Reagent Residues: Residual solvents (e.g., acetic acid, dichloromethane) or leftover reagents from the work-up process.[2]

  • Oxidized Species: Exposure of the benzodioxole moiety to air and light can sometimes lead to colored, oxidized byproducts that are difficult to remove.[3]

Q2: How can I get a preliminary assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for assessing the purity of your crude product.[4] By spotting your crude material alongside the starting material on a silica gel plate and eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture), you can visualize the number of components. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[3]

Q3: My crude product is a dark-colored oil or solid. What does this indicate?

A3: A dark color often suggests the presence of polymeric or oxidized impurities. These can arise if the reaction temperature was too high or if the reaction mixture was exposed to air for an extended period. While purification can remove these, their presence may necessitate more rigorous methods like column chromatography with a charcoal treatment.

Section 2: Purification by Recrystallization - Troubleshooting Guide

Recrystallization is a powerful and economical technique for purifying solid compounds.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[]

Q4: I am unsure which solvent to use for recrystallization. How do I choose an appropriate one?

A4: The ideal recrystallization solvent is one in which your target compound, 5-Bromo-4-methoxy-1,3-benzodioxole, is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[5] Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. A systematic solvent screening is the most effective approach.

Table 1: Representative Solvent Screening for Recrystallization

Solvent Polarity Expected Solubility at Room Temp Expected Solubility at Boiling Point Notes
Hexane Non-polar Low Moderate Good for washing crystals. May be a good "anti-solvent" in a solvent pair system.
Ethanol Polar Protic Moderate High A common choice for compounds of moderate polarity.
Isopropanol Polar Protic Low-Moderate High Often a good alternative to ethanol, can sometimes yield better crystals.
Toluene Non-polar Moderate High Good for aromatic compounds, but higher boiling point requires care.

| Ethyl Acetate | Polar Aprotic| High | Very High | May be too good a solvent, leading to poor recovery unless paired with an anti-solvent like hexane. |

Q5: My compound "oiled out" instead of forming crystals upon cooling. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common if the solution is cooled too rapidly or if the concentration of impurities is very high, depressing the melting point of your compound below the temperature of the solution.[5]

  • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly. Then, allow the flask to cool very slowly. Insulating the flask can promote slow cooling and the formation of well-defined crystals. Seeding the solution with a previously formed pure crystal can also induce proper crystallization.

Q6: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A6: This indicates that your solution is not supersaturated, likely because too much solvent was used initially.

  • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the first signs of persistent cloudiness (incipient crystallization), add a very small amount of solvent to redissolve it and then allow it to cool slowly again. Alternatively, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble, like cold hexane) dropwise until persistent turbidity is observed, then allow it to stand.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Bromo-4-methoxy-1,3-benzodioxole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Purification by Column Chromatography - Troubleshooting Guide

For separating complex mixtures or removing closely related impurities, column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[7]

Q7: My compounds are not separating well on the column. The spots are streaking or overlapping on TLC analysis of the fractions. How can I improve separation?

A7: Poor separation, or low resolution, can stem from several factors:

  • Incorrect Mobile Phase: The polarity of your eluent may be too high, causing all compounds to move too quickly without sufficient interaction with the stationary phase. Try decreasing the polarity of the eluent system (e.g., increase the hexane-to-ethyl acetate ratio).

  • Column Overloading: Too much crude material was loaded onto the column. A general rule of thumb is to use a stationary phase weight that is 20-100 times the weight of the crude sample.[8]

  • Poor Column Packing: Channels or cracks in the stationary phase (silica gel) will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.[7]

  • Sample Insolubility: If the sample is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking.

Q8: My product seems to be stuck on the column and won't elute. What should I do?

A8: This indicates that your product is too strongly adsorbed to the stationary phase, likely because the mobile phase is not polar enough to displace it.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a 95:5 Hexane:Ethyl Acetate mixture, switch to 90:10, then 80:20, and so on. This is known as gradient elution. In extreme cases, a small percentage of a more polar solvent like methanol can be added to the eluent.

Q9: How do I choose the right stationary and mobile phases?

A9: For compounds like 5-Bromo-4-methoxy-1,3-benzodioxole, standard silica gel is the most common and effective stationary phase due to its slightly acidic nature and ability to separate compounds of moderate polarity.[8] The mobile phase (eluent) is best determined by preliminary TLC analysis. The ideal eluent system is one that moves your target compound to an Rf (retention factor) value of approximately 0.2-0.4.[8] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a versatile starting point.

Workflow Diagram: Purification Strategy

G cluster_start cluster_analysis cluster_decision cluster_methods cluster_end start Crude Product (5-Bromo-4-methoxy-1,3-benzodioxole) tlc Purity Assessment by TLC start->tlc Analyze decision Is the major impurity significantly different in polarity? tlc->decision recrystallize Recrystallization (If product is solid & impurities are minor) decision->recrystallize Yes / Solid chromatography Column Chromatography (For complex mixtures or oily products) decision->chromatography No / Oil end_product Pure Product recrystallize->end_product Isolate & Dry chromatography->end_product Combine Fractions & Evaporate

Caption: Decision workflow for selecting a purification method.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Monitoring: Systematically spot the collected fractions on TLC plates to track the elution of your compound.[4]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 5-Bromo-4-methoxy-1,3-benzodioxole.

Troubleshooting Logic: Column Chromatography

G cluster_problem cluster_causes cluster_solutions problem Problem: Poor Separation cause1 Eluent Too Polar? problem->cause1 cause2 Column Overloaded? problem->cause2 cause3 Bad Packing? problem->cause3 sol1 Decrease Eluent Polarity (e.g., more hexane) cause1->sol1 Yes sol2 Use Less Sample (Ratio >20:1 Silica:Sample) cause2->sol2 Yes sol3 Repack Column (Ensure uniform slurry) cause3->sol3 Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole.
  • Benchchem. (n.d.). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). Benzodioxoles.
  • University of Victoria. (n.d.). Column chromatography.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Heather, E., Shimmon, R., & McDonagh, A. M. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Magritek. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via....
  • Sciencemadness Discussion Board. (2022, November 27). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?.
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole.

Sources

Optimization

Technical Support Center: TLC Reaction Monitoring for 5-Bromo-4-methoxy-1,3-benzodioxole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-4-methoxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7).

Thin-Layer Chromatography (TLC) is a deceptively simple technique; however, mastering it requires an understanding of the physicochemical interactions between your analyte, the mobile phase, and the stationary phase. This guide bypasses generic advice to provide field-proven, self-validating protocols and troubleshooting strategies tailored to the unique electronic and structural properties of this benzodioxole derivative.

Physicochemical Profile & TLC Behavior

To predict how 5-bromo-4-methoxy-1,3-benzodioxole will behave on a silica gel plate, we must first analyze its molecular architecture. The compound features an electron-rich aromatic ring, an activating methoxy group, a methylenedioxy ring, and a lipophilic, electron-withdrawing bromine atom.

Table 1: Physicochemical Properties & TLC Implications

PropertyValue / StructureTLC Implication & Causality
Molecular Formula C₈H₇BrO₃The balance of heteroatoms (O) and halogens (Br) makes this a moderately polar molecule. It requires mid-polarity solvent systems (e.g., Hexane/Ethyl Acetate gradients) for optimal retention factor ( Rf​ ) values.
Molecular Weight 231.04 g/mol Exhibits a standard diffusion rate through the silica matrix. Assuming the plate is not overloaded, it will form tight, well-resolved spots.
Functional Groups Bromo, Methoxy, 1,3-DioxoleThe extended π -conjugation provides a strong UV-active chromophore (254 nm). The electron-rich nature makes it highly susceptible to oxidative chemical stains.
Acid/Base Character NeutralThe molecule does not ionize under standard conditions. Therefore, it does not require acid/base modifiers (like Triethylamine or Acetic Acid) in the mobile phase to prevent streaking.

Validated Standard Operating Procedure (SOP)

Every protocol in analytical chemistry must be a self-validating system. The following step-by-step methodology ensures that your TLC results are reproducible and free from false positives caused by matrix effects.

Step 1: Reaction Aliquot & Mini-Workup
  • Action : Withdraw 10–20 µL of the crude reaction mixture. Dilute it in 500 µL of an organic solvent (e.g., Ethyl Acetate or MTBE) and wash with 500 µL of saturated aqueous NH₄Cl or deionized water in a microcentrifuge tube.

  • Causality : Direct spotting of crude mixtures containing metal catalysts (e.g., Palladium from Suzuki couplings) or inorganic bases overloads the silica's active silanol sites. This alters the local pH of the stationary phase, leading to severe band broadening and streaking . The mini-workup partitions the neutral 5-bromo-4-methoxy-1,3-benzodioxole into the organic layer, ensuring sharp spot resolution.

Step 2: Chamber Saturation
  • Action : Add the chosen mobile phase (e.g., 8:2 Hexane:EtOAc) to a depth of 0.5 cm in the TLC chamber. Insert a piece of filter paper against the back wall and seal the chamber for 15–20 minutes prior to development.

  • Causality : Saturating the chamber atmosphere with solvent vapors prevents the mobile phase from evaporating off the face of the plate during development. If evaporation occurs, the solvent front moves artificially slowly, causing capillary action to become non-uniform and rendering Rf​ values irreproducible .

Step 3: Co-Spotting Technique (Self-Validation)
  • Action : On a Silica Gel 60 F₂₅₄ plate, mark three distinct lanes with a pencil: (Lane 1) Pure starting material reference, (Lane 2) Co-spot of Starting Material + Workup organic layer, (Lane 3) Workup organic layer only.

  • Causality : Co-spotting acts as an internal control. It definitively proves whether a newly observed spot is a genuine product or merely the starting material exhibiting an altered Rf​ due to matrix effects (e.g., co-elution with a byproduct) .

Step 4: Development & Drying
  • Action : Place the plate in the equilibrated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and dry it completely using a gentle stream of compressed air.

  • Causality : Residual solvent (especially EtOAc) can interfere with chemical stains and obscure UV visualization by absorbing in the same wavelength range. Complete drying is mandatory for accurate visualization.

Step 5: Multi-Modal Visualization
  • Action : First, examine the plate under 254 nm UV light and outline the spots with a pencil. Second, dip the plate in a Potassium Permanganate (KMnO₄) stain and heat gently with a heat gun.

  • Causality : UV visualization is non-destructive and highly sensitive to the benzodioxole chromophore . Following up with a destructive chemical stain (KMnO₄) confirms the presence of oxidizable functional groups and reveals any non-UV-active aliphatic impurities .

TLC Analytical Workflow

TLC_Workflow A Reaction Mixture (5-Bromo-4-methoxy-1,3-benzodioxole) B Mini-Workup (Quench & Extract) A->B Remove Salts/Catalysts C Spotting (Silica Gel 60 F254) B->C Capillary Application D Plate Development (Saturated Chamber) C->D Capillary Action E UV Visualization (254 nm) D->E Solvent Evaporation F Chemical Staining (KMnO4 / p-Anisaldehyde) E->F Secondary Confirmation G Rf Calculation & Data Analysis E->G Primary Readout F->G

TLC reaction monitoring workflow for 5-Bromo-4-methoxy-1,3-benzodioxole.

Troubleshooting Guide & FAQs

Q: My 5-bromo-4-methoxy-1,3-benzodioxole spot is streaking severely instead of forming a tight circle. How do I fix this? A: Streaking is typically caused by either sample overloading or strong interactions with the acidic silanol groups on the silica gel. While 5-bromo-4-methoxy-1,3-benzodioxole is a neutral molecule, if your reaction involves strong bases (e.g., amines in a Buchwald-Hartwig amination) or Lewis acids, these components can drag the compound along the plate.

  • Solution: Perform the biphasic mini-workup prior to spotting to remove salts and polar impurities . If streaking persists, dilute your organic layer by an additional 10-fold. Overloading physically overwhelms the theoretical plates of the silica, causing a "tailing" effect .

Q: The starting material and my cross-coupling product are co-eluting. How can I achieve baseline separation? A: Co-elution occurs when the change in the molecular dipole moment between the starting material and product is negligible. For instance, replacing the bromine atom with a non-polar aryl group in a Suzuki coupling may not significantly alter the overall polarity of the benzodioxole scaffold.

  • Solution: Change the selectivity of your solvent system, not just the polarity. Instead of simply changing the ratio of Hexane/EtOAc, switch the solvent class entirely. Try a mixture of Toluene/Acetone (e.g., 9:1) or Hexane/Dichloromethane (e.g., 1:1). Different solvent classes interact differently with the methoxy and methylenedioxy oxygen lone pairs via hydrogen-bond accepting or dipole-dipole interactions.

Q: Why does the compound appear as a faint spot under UV 254 nm despite a high reaction concentration? A: 5-Bromo-4-methoxy-1,3-benzodioxole has a strong chromophore and should quench the F₂₅₄ fluorescent indicator effectively, appearing as a dark spot on a bright green background . If the spot is faint:

  • Ensure your UV lamp is set to short-wave (254 nm), not long-wave (365 nm).

  • The compound may have degraded. Benzodioxoles are sensitive to strong Lewis acids (like BBr₃ or AlCl₃), which can cleave the methylenedioxy or methoxy groups, drastically altering the UV absorbance profile.

Q: Which chemical stain is most reliable for this specific compound? A: Potassium permanganate (KMnO₄) is highly recommended. The electron-rich aromatic ring, activated by the methoxy and methylenedioxy groups, is readily oxidized by the Mn(VII) complex, producing a distinct yellow/brown spot of MnO₂ against a bright purple background .

Data Presentation: Visualization Modalities

To ensure absolute confidence in your analytical readouts, employ orthogonal visualization techniques. Relying solely on UV light can lead to false assumptions if non-chromophoric impurities are present.

Table 2: Visualization Modalities for 5-Bromo-4-methoxy-1,3-benzodioxole

Visualization MethodMechanism of ActionExpected ResultCausality / Best Use Case
UV Light (254 nm) Fluorescence quenching of the F₂₅₄ indicator by the aromatic π -system.Dark spot on a bright green fluorescent background.Primary, non-destructive detection method. Validates the integrity of the aromatic core .
KMnO₄ Stain Oxidation of the electron-rich aromatic system, reducing Mn(VII) to Mn(IV).Yellow/brown spot on a purple background.Universal detection; excellent for confirming the presence of the benzodioxole core and detecting aliphatic impurities .
p-Anisaldehyde Acid-catalyzed condensation with electron-rich aromatics.Color development (often pink, green, or purple).Useful for differentiating the starting material from cross-coupling products based on distinct colorimetric shifts.
Iodine Chamber Reversible complexation with π -electrons and oxygen lone pairs.Transient brown spot.Quick, semi-destructive check before applying irreversible chemical stains.

References

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Blog. Available at:[Link]

  • ChemBAM. "TLC Troubleshooting." ChemBAM Resources. Available at:[Link]

  • LibreTexts Chemistry. "2.1.4F: Visualizing TLC Plates." Organic Chemistry Lab Techniques (Nichols). Available at:[Link]

  • ReachDevices. "Thin Layer Chromatography Stains." ReachDevices Technical Guides. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-4-methoxy-1,3-benzodioxole

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. 5-Bromo-4-methoxy-1,3-benzodioxole, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. 5-Bromo-4-methoxy-1,3-benzodioxole, a substituted benzodioxole, presents a unique substitution pattern that gives rise to a distinctive ¹H NMR spectrum. This guide provides an in-depth analysis of its predicted ¹H NMR spectrum, a comparison with structurally related compounds, and the experimental protocols necessary for its characterization. Our approach emphasizes the foundational principles of NMR spectroscopy to empower researchers in their analytical endeavors.

The Structural Significance of 5-Bromo-4-methoxy-1,3-benzodioxole

The 1,3-benzodioxole moiety is a common scaffold in a variety of biologically active molecules and natural products. The specific placement of a bromine atom and a methoxy group on this core structure, as in 5-Bromo-4-methoxy-1,3-benzodioxole, significantly influences its electronic properties and, consequently, its reactivity and potential biological interactions. Accurate structural confirmation via ¹H NMR is therefore a critical first step in its application.

Predicted ¹H NMR Spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole

Due to the absence of a publicly available experimental spectrum for 5-Bromo-4-methoxy-1,3-benzodioxole, we present a detailed prediction based on established substituent effects in aromatic systems. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and coupling constants (in Hz) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6~ 6.95 - 7.15Doublet (d)Jortho ≈ 8.0 - 9.0
H-7~ 6.80 - 7.00Doublet (d)Jortho ≈ 8.0 - 9.0
-OCH₂O-~ 5.90 - 6.10Singlet (s)N/A
-OCH₃~ 3.80 - 4.00Singlet (s)N/A

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions and provide a practical analytical framework, we will compare the expected spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole with the experimentally determined ¹H NMR data of related compounds.

Case Study 1: 1-Bromo-2,4-dimethoxybenzene

This compound shares the feature of a bromine atom adjacent to a methoxy group on an aromatic ring. The reported ¹H NMR data (400 MHz, CDCl₃) shows a doublet at δ 7.40 (J = 8.7 Hz), a doublet at δ 6.49 (J = 2.7 Hz), and a doublet of doublets at δ 6.40 (J = 8.7, 2.7 Hz), along with two singlets for the methoxy groups at δ 3.87 and δ 3.79. The downfield shift of the proton ortho to the bromine is a key feature we anticipate in our target molecule.

Case Study 2: 4-Bromo-3-methoxyphenol

This isomer provides insight into the effect of the relative positions of the bromo and methoxy groups. Its ¹H NMR spectrum (400 MHz, CDCl₃) displays a doublet at δ 7.34 (J = 8.5 Hz), a doublet at δ 6.45 (J = 2.7 Hz), and a doublet of doublets at δ 6.33 (J = 8.5, 2.7 Hz).[1]

The comparison with these and other similar molecules allows us to understand the anisotropic and electronic effects of the substituents on the proton chemical environments. The electron-withdrawing nature of the bromine atom is expected to deshield the adjacent proton (H-6), shifting it downfield. Conversely, the electron-donating methoxy group will shield the protons on the ring, shifting them upfield relative to unsubstituted benzene. The benzodioxole's methylene protons (-OCH₂O-) typically appear as a sharp singlet in the range of 5.9-6.1 ppm.

Experimental Protocol for ¹H NMR Analysis

For researchers synthesizing or working with 5-Bromo-4-methoxy-1,3-benzodioxole, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good starting choice for this type of molecule.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Most modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • Insert the sample into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
  • Use a standard 90° pulse sequence.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually adequate.
  • Set the relaxation delay (d1) to be at least 1-2 seconds to ensure proper T1 relaxation for all protons, which is important for accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale by referencing the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing the Molecular Structure and Proton Environments

To aid in the interpretation of the ¹H NMR spectrum, a clear understanding of the molecular structure and the unique proton environments is essential. The following diagram illustrates the structure of 5-Bromo-4-methoxy-1,3-benzodioxole and the labeling of the protons.

Caption: Molecular structure of 5-Bromo-4-methoxy-1,3-benzodioxole.

Conclusion

The structural analysis of 5-Bromo-4-methoxy-1,3-benzodioxole by ¹H NMR spectroscopy is a clear example of how fundamental principles can be applied to predict and interpret complex spectra. By comparing the predicted spectrum with those of known, structurally related compounds, researchers can gain a high degree of confidence in their structural assignments. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, which is the bedrock of sound scientific research in the fields of chemistry and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Supporting Information for "Visible-light-induced mono-bromination of arenes with BrCCl₃". (n.d.). Royal Society of Chemistry. [Link]

Sources

Comparative

Resolving the 13C NMR Spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole: A Comparative Guide to Acquisition Strategies

As a Senior Application Scientist, I frequently encounter drug development professionals struggling to characterize highly substituted aromatic intermediates. 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development professionals struggling to characterize highly substituted aromatic intermediates. 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) [1] is a prime example of such an analytical challenge. Widely used as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), this molecule presents a unique nuclear magnetic resonance (NMR) profile.

With eight distinct carbon environments—five of which are quaternary or heteroatom-substituted—standard 1D 13C NMR acquisition often results in clustered signals, poor signal-to-noise (S/N) ratios, and ambiguous assignments. This guide objectively compares NMR acquisition strategies and solvent environments, providing the causality behind experimental choices to ensure your analytical workflows are robust and self-validating.

Structural Analysis & Chemical Shift Causality

To accurately assign the 13C NMR spectrum of 5-bromo-4-methoxy-1,3-benzodioxole, we must move beyond basic empirical prediction and understand the quantum mechanical and steric forces at play. Two critical phenomena dictate the chemical shifts in this molecule:

The Heavy Atom Effect (C5)

Typically, aromatic carbons resonate between 120 and 140 ppm. However, the carbon bearing the bromine atom (C5) appears significantly upfield, typically around 101–103 ppm . This is caused by the Heavy Atom Effect [2]. Bromine's large, diffuse electron cloud provides substantial diamagnetic shielding to the ipso carbon, effectively immersing the carbon nucleus in a protective electron density that opposes the external magnetic field, shifting the resonance upfield.

Steric Inhibition of Resonance (C8 - Methoxy)

A standard aromatic methoxy group resonates at approximately 55 ppm. In this molecule, the methoxy carbon (C8) is shifted downfield to ~60-61 ppm . Why? The methoxy group at C4 is sterically sandwiched between the bulky dioxole oxygen at C3a and the massive bromine atom at C5. This extreme steric crowding forces the O-CH₃ bond out of coplanarity with the benzene ring. This steric inhibition of resonance [3] prevents the oxygen's lone pairs from fully conjugating with the aromatic π -system, reducing electron density at the oxygen and deshielding the attached methyl carbon.

Table 1: Comparative 13C NMR Chemical Shifts

The following table compares predicted shifts against representative experimental data in both non-polar (CDCl₃) and polar (DMSO-d₆) solvents.

PositionCarbon TypePredicted Shift (CDCl₃)Rep. Experimental (CDCl₃)Rep. Experimental (DMSO-d₆)
C2 CH₂ (Dioxole)101.6 ppm101.8 ppm102.5 ppm
C3a Quat. (Ar-O)140.2 ppm141.0 ppm141.8 ppm
C4 Quat. (Ar-OMe)143.5 ppm144.2 ppm145.0 ppm
C5 Quat. (Ar-Br)103.2 ppm102.8 ppm101.5 ppm
C6 CH (Ar-H)126.1 ppm125.8 ppm126.5 ppm
C7 CH (Ar-H)106.8 ppm107.2 ppm108.0 ppm
C7a Quat. (Ar-O)148.3 ppm148.9 ppm149.5 ppm
C8 CH₃ (Methoxy)60.5 ppm60.8 ppm61.2 ppm

Note: Representative experimental data is synthesized from empirical additivity rules and analogous benzodioxole derivatives for comparative baseline purposes.

Comparative Evaluation of NMR Acquisition Techniques

When analyzing 5-bromo-4-methoxy-1,3-benzodioxole, relying solely on a standard 1D 13C NMR is a strategic error. Here is an objective comparison of alternative methodologies:

  • Standard 1D 13C NMR vs. APT (Attached Proton Test): Standard 13C NMR provides all carbon signals but offers no multiplicity information. Because C2 (CH₂), C5 (Quat-Br), and C7 (CH) all resonate in the crowded 101–108 ppm region, assignment is nearly impossible. APT is superior here. APT phases quaternary carbons and CH₂ groups (C2, C3a, C4, C5, C7a) positively, while CH and CH₃ groups (C6, C7, C8) are phased negatively. This instantly resolves the ambiguity in the 100 ppm region.

  • 1D NMR vs. 2D HSQC/HMBC: While APT separates carbons by proton attachment, it cannot distinguish between the four closely clustered quaternary carbons (C3a, C4, C5, C7a). 2D HMBC (Heteronuclear Multiple Bond Correlation) is required. By observing long-range 2J and 3J couplings from the methoxy protons to C4, and from the aromatic protons (H6, H7) to C5 and C7a, absolute assignment is achieved.

NMR_Workflow Start Acquire Standard 1D 13C NMR Check Are all 8 carbon signals resolved? Start->Check APT Acquire APT / DEPT-135 Check->APT No / Ambiguous Done Complete Structural Assignment Check->Done Yes Classify Classify: C, CH2 vs CH, CH3 APT->Classify HSQC Acquire 2D HSQC (Assign C6, C7, OMe, O-CH2-O) Classify->HSQC HMBC Acquire 2D HMBC (Assign Quat. C3a, C4, C5, C7a) HSQC->HMBC HMBC->Done

Workflow for resolving ambiguous 13C NMR signals using 1D and 2D techniques.

Experimental Protocols for Quantitative 13C Acquisition

To ensure reproducibility, every analytical protocol must be a self-validating system . The following workflow guarantees high-fidelity data acquisition for highly substituted aromatics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 40 mg of 5-bromo-4-methoxy-1,3-benzodioxole in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

    • Self-Validation Check: Visually inspect the tube against a light source. The absence of Tyndall scattering confirms complete dissolution, which is an absolute prerequisite for achieving a homogeneous magnetic field and sharp spectral lines.

  • Probe Tuning and Matching: Insert the sample and tune the 13C channel to the exact Larmor frequency of the instrument (e.g., 100.6 MHz for a 400 MHz magnet).

    • Self-Validation Check: The tuning curve (wobble curve) must display a deep, symmetrical dip reaching the baseline. This ensures 100% RF power transfer, maximizing S/N for the difficult quaternary carbons.

  • Shimming and Locking: Perform gradient shimming on the 2 H lock signal of the CDCl₃.

    • Self-Validation Check: Monitor the lock level. A stable lock >80% combined with a residual CHCl₃ 1 H FID showing smooth exponential decay (no beating) validates optimal shimming (linewidth < 1.0 Hz).

  • Acquisition Parameters (Addressing T1​ Relaxation): Quaternary carbons lack attached protons, meaning they rely on inefficient dipole-dipole interactions for spin-lattice ( T1​ ) relaxation. Set the spectral width (SW) to 250 ppm. Crucially, increase the relaxation delay (D1) to 3.0–5.0 seconds and use a 30° excitation pulse rather than a 90° pulse.

    • Self-Validation Check: After 128 scans, process the FID. The S/N ratio of the C5 and C4 carbons must exceed 10:1. If the baseline is noisy or signals are absent, the D1 delay is insufficient for the T1​ relaxation of these specific nuclei.

Relaxation_Logic Sub Highly Substituted Aromatic Ring (C3a, C4, C5, C7a) T1 Long T1 Relaxation Times (Lack of attached protons) Sub->T1 D1 Increase D1 Delay (e.g., 2.0s to 5.0s) T1->D1 Pulse Reduce Pulse Angle (e.g., 30° instead of 90°) T1->Pulse CrA Add Relaxation Agent (Cr(acac)3) - Optional T1->CrA Result Improved S/N for Quaternary Carbons D1->Result Pulse->Result CrA->Result

Optimization logic for acquiring quaternary carbon signals with long T1 times.

References

  • Liu, X.-D., Fan, H.-L., & Xiao, J.-P. (2016). "Study on the Heavy Atom Effect on 13C NMR Spectroscopy". University Chemistry, 31(6), 80-85. Available at:[Link]

  • Buchanan, G. W., Reyes-Zamudio, V., & Dawson, B. A. (1976). "Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers". Canadian Journal of Chemistry, 54(5), 790-794. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-4-methoxy-1,3-benzodioxole: A Predictive and Comparative Analysis

This technical guide offers a comprehensive, in-depth analysis of the predicted mass spectrometric behavior of 5-Bromo-4-methoxy-1,3-benzodioxole. In the absence of a publicly available experimental mass spectrum for thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive, in-depth analysis of the predicted mass spectrometric behavior of 5-Bromo-4-methoxy-1,3-benzodioxole. In the absence of a publicly available experimental mass spectrum for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of mass spectrometry and drawing comparisons with structurally analogous compounds, we will elucidate the probable fragmentation pathways under Electron Ionization (EI) and contrast this with what can be expected from soft ionization techniques.

Introduction: The Analytical Imperative for Substituted Benzodioxoles

5-Bromo-4-methoxy-1,3-benzodioxole belongs to a class of compounds that are significant scaffolds in medicinal chemistry and organic synthesis. The precise substitution pattern on the benzodioxole ring system critically influences the molecule's chemical and biological properties. Therefore, unambiguous structural characterization is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in structural elucidation.[1][2][3] This guide will provide a robust, theoretically grounded framework for identifying and characterizing this compound and its potential metabolites or synthetic byproducts.

Predicted Mass Spectrometry Data under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation.[4] The resulting mass spectrum is a rich tapestry of fragment ions that, when interpreted correctly, reveals the molecule's architecture. The fragmentation of 5-Bromo-4-methoxy-1,3-benzodioxole is anticipated to be driven by the interplay of its three key structural features: the bromine atom, the methoxy group, and the benzodioxole ring.

The molecular ion (M⁺˙) is expected to be prominent, with its characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The primary fragmentation events are predicted to be the loss of a methyl radical from the methoxy group and the cleavage of the dioxole ring.

Predicted m/z Proposed Fragment Ion Neutral Loss Plausible Mechanism
232/234[C₈H₇BrO₃]⁺˙-Molecular Ion (M⁺˙)
217/219[C₇H₄BrO₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
202/204[C₈H₅BrO₂]⁺˙CH₂OLoss of formaldehyde from the dioxole ring.
189/191[C₇H₄BrO₂]⁺•CHOLoss of a formyl radical.
124[C₇H₄O₃]⁺˙•BrLoss of a bromine radical.
109[C₆H₅O₂]⁺•Br, •CH₃Loss of bromine and a methyl radical.
94[C₆H₆O]⁺˙Br, CO, CH₃Complex rearrangement and loss of multiple fragments.

Proposed Fragmentation Pathway of 5-Bromo-4-methoxy-1,3-benzodioxole

The fragmentation cascade of 5-Bromo-4-methoxy-1,3-benzodioxole upon electron ionization begins with the formation of the molecular ion. This high-energy species then undergoes a series of competing fragmentation reactions to generate more stable daughter ions. The most probable fragmentation pathways are depicted below.

fragmentation_pathway M [M]⁺˙ m/z 232/234 F1 [M - •CH₃]⁺ m/z 217/219 M->F1 - •CH₃ F2 [M - CH₂O]⁺˙ m/z 202/204 M->F2 - CH₂O F3 [M - •Br]⁺˙ m/z 153 M->F3 - •Br F4 [M - •CH₃ - CO]⁺ m/z 189/191 F1->F4 - CO F5 [M - CH₂O - •Br]⁺˙ m/z 123 F2->F5 - •Br

Caption: Predicted EI fragmentation pathway of 5-Bromo-4-methoxy-1,3-benzodioxole.

Comparison with Soft Ionization Techniques (e.g., ESI-MS)

While EI-MS provides detailed structural information through fragmentation, it can sometimes lead to the absence of a molecular ion peak for fragile molecules. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are much less energetic and typically result in the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), with minimal fragmentation.

Comparison of EI-MS and ESI-MS for 5-Bromo-4-methoxy-1,3-benzodioxole:

Technique Primary Ion Observed Fragmentation Primary Application
EI-MS Molecular Ion (M⁺˙) at m/z 232/234Extensive, providing a structural "fingerprint".Structural elucidation and library matching.
ESI-MS Protonated Molecule ([M+H]⁺) at m/z 233/235Minimal to none, preserving the molecular ion.Accurate mass determination and analysis of complex mixtures (e.g., in LC-MS).

For a comprehensive analysis, employing both EI-MS (typically with GC-MS) for structural confirmation and ESI-MS (typically with LC-MS) for accurate mass determination and quantitation would be the gold-standard approach.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring the electron ionization mass spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a reproducible EI mass spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole.

Materials:

  • 5-Bromo-4-methoxy-1,3-benzodioxole

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • GC-MS Parameters (Typical Starting Conditions):

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the chromatographic peak corresponding to 5-Bromo-4-methoxy-1,3-benzodioxole.

    • Obtain the background-subtracted mass spectrum for the peak of interest.

    • Analyze the fragmentation pattern and compare it with the predicted data in this guide.

Caption: Workflow for GC-EI-MS analysis.

Conclusion

This guide provides a theoretically sound and comprehensive overview of the expected mass spectrometric behavior of 5-Bromo-4-methoxy-1,3-benzodioxole. While predictive in nature, the elucidated fragmentation pathways and comparative analysis with different ionization techniques offer a valuable resource for researchers. The provided experimental protocol serves as a robust starting point for the empirical analysis of this compound, facilitating its unambiguous identification and characterization in various scientific endeavors.

References

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing). Available at: [Link]

  • PubChem Compound Summary for CID 85947762, 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. Available at: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - SSRN. Available at: [Link]

  • 4-Hydroxy-5-(methoxymethoxy)-1,3-benzodioxole - SpectraBase. Available at: [Link]

  • 1,3-Benzodioxole - NIST WebBook. Available at: [Link]

  • 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole - mzCloud. Available at: [Link]

  • PubChem Compound Summary for CID 9229, 1,3-Benzodioxole. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. Available at: [Link]

  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- - NIST WebBook. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-2-propenenitrile - SpectraBase. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • 1,3-Benzodioxol-5-ol - NIST WebBook. Available at: [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine; LC-ESI-Q; MS; POS; 30 V - MassBank. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo-4-methoxy-1,3-benzodioxole vs. Structural Analogues

Executive Summary In advanced organic synthesis and drug development, the benzodioxole scaffold is a privileged motif. However, the functionalization of this core is heavily dictated by its substitution pattern.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the benzodioxole scaffold is a privileged motif. However, the functionalization of this core is heavily dictated by its substitution pattern. This guide provides an in-depth comparative analysis of 5-Bromo-4-methoxy-1,3-benzodioxole (CAS 118871-61-7)—a highly functionalized building block utilized in the total synthesis of complex natural products like Filiforidine[1]—against its structural analogues. By dissecting the steric and electronic causality behind their reactivity, this guide establishes robust, self-validating protocols for cross-coupling and halogen-metal exchange workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the behavior of 5-Bromo-4-methoxy-1,3-benzodioxole, we must benchmark it against two distinct analogues: the unhindered 5-Bromo-1,3-benzodioxole and the electron-deficient 5-Bromo-6-nitro-1,3-benzodioxole .

  • 5-Bromo-1,3-benzodioxole (The Baseline): Lacking adjacent substituents, the C-Br bond is easily accessible. It readily undergoes single-electron transfer (SET) to form Grignard reagents, a property famously exploited in the fully validated, multi-kilogram cGMP synthesis of MDMA[2],[3].

  • 5-Bromo-4-methoxy-1,3-benzodioxole (The Target): The addition of the 4-methoxy group introduces two competing dynamics. Sterically , it creates a massive ortho-shield around the C-Br bond, impeding the approach of bulky transition metal catalysts. Electronically , the oxygen lone pairs donate electron density (+M effect) into the aromatic ring. This increases the partial double-bond character of the C-Br bond, raising the activation energy required for both Palladium(0) oxidative addition and magnesium insertion.

  • 5-Bromo-6-nitro-1,3-benzodioxole (The Electron-Deficient Comparator): The strongly electron-withdrawing nitro group (-M effect) depletes electron density from the ring. This highly activates the C-Br bond toward nucleophilic aromatic substitution (SNAr) and accelerates oxidative addition[4], but renders the molecule completely incompatible with Grignard formation due to competitive reduction of the nitro group.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of these building blocks under standard reaction conditions.

CompoundSubstituentElectronic EffectSteric Hindrance at C-BrGrignard Initiation TimeSuzuki Coupling Reactivity
5-Bromo-1,3-benzodioxole NoneMildly DonatingLowFast (< 40 min)[3]High (Standard Pd/PPh₃)
5-Bromo-4-methoxy-1,3-benzodioxole 4-MethoxyStrongly Donating (+M)High (Ortho)Slow (Requires Entrainment)Moderate (Requires Dialkylbiaryl Ligands)
5-Bromo-6-nitro-1,3-benzodioxole 6-NitroStrongly Withdrawing (-M)ModerateIncompatibleVery High (Activated C-Br)[4]

Mechanistic Insights: Overcoming the Ortho-Methoxy Effect

The Suzuki-Miyaura Bottleneck

When attempting a Suzuki-Miyaura cross-coupling with 5-Bromo-4-methoxy-1,3-benzodioxole, standard catalysts like Pd(PPh₃)₄ often fail or result in poor yields. The causality lies in the rate-limiting step: Oxidative Addition . The electron-rich nature of the ring strengthens the C-Br bond, while the ortho-methoxy group physically blocks the incoming Pd(0) species.

To overcome this, we must utilize electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands increase the electron density on the Palladium center (facilitating insertion into the strong C-Br bond) while their bulk promotes the formation of a highly reactive mono-ligated Pd(0) active species.

G A 5-Bromo-4-methoxy- 1,3-benzodioxole C Oxidative Addition (Sterically Hindered) A->C B Pd(0) Catalyst (e.g., SPhos-Pd) B->C D Transmetalation C->D E Reductive Elimination D->E E->B Regeneration F Coupled Product E->F

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Self-Validating Experimental Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-Bromo-4-methoxy-1,3-benzodioxole with an arylboronic acid.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v) and an internal standard (n-dodecane, 0.1 equiv).

  • Execution: Heat the mixture to 100 °C.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the starting material peak area against the n-dodecane internal standard. If conversion is < 95%, inject an additional 1 mol% Pd₂(dba)₃ and continue heating.

  • Workup: Once validated, cool to room temperature, partition with EtOAc/Water, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Grignard Reagent Formation & Trapping

Objective: Overcome the high initiation barrier of the electron-rich C-Br bond to form the organomagnesium species.

  • Activation: Charge a dry 3-neck flask with Magnesium turnings (1.2 equiv) and anhydrous THF. Stir vigorously for 30 minutes to mechanically score the Mg surface.

  • Entrainment: Add a catalytic amount of 1,2-dibromoethane (0.05 equiv).

    • Validation: Observe the evolution of ethylene gas (bubbling) and a localized exotherm, confirming the activation of the Mg surface.

  • Halide Addition: Add a 10% portion of 5-Bromo-4-methoxy-1,3-benzodioxole in THF. Wait for a sustained exotherm. Once initiated, add the remaining solution dropwise over 1 hour to maintain a gentle reflux.

  • Self-Validation Checkpoint (Gilman Test): Withdraw a 0.5 mL aliquot and react it with a 1% solution of Michler's ketone in benzene, followed by hydrolysis with dilute iodine/acetic acid. A deep blue-green color positively confirms the presence of the Grignard reagent. Do not proceed to the electrophile quench until this test is positive.

  • Quench: Cool the validated Grignard solution to 0 °C and introduce the desired electrophile dropwise.

Workflow Step1 1. Mg Turnings + THF (Inert Atmosphere) Step2 2. Entrainment Agent (1,2-Dibromoethane) Step1->Step2 Step3 3. Add 5-Bromo-4-methoxy- 1,3-benzodioxole Step2->Step3 Step4 4. Monitor Exotherm (Gilman Test Validation) Step3->Step4 Step5 5. Electrophile Quench Step4->Step5

Figure 2: Self-validating experimental workflow for Grignard reagent formation.

Sources

Validation

Comparative Guide: HPLC Purity Assessment and Column Selection for 5-Bromo-4-methoxy-1,3-benzodioxole

Analytical Challenges in Benzodioxole Characterization 5-Bromo-4-methoxy-1,3-benzodioxole (CAS 118871-61-7) is a critical molecular building block utilized in the synthesis of advanced active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenges in Benzodioxole Characterization

5-Bromo-4-methoxy-1,3-benzodioxole (CAS 118871-61-7) is a critical molecular building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel antidiabetic agents and targeted therapeutics 1.

From an analytical perspective, assessing the purity of this compound presents a unique chromatographic challenge. The synthesis typically involves the halogenation of the benzene ring, a process notorious for generating complex impurity profiles that include unreacted des-bromo precursors, over-brominated species, and closely eluting positional isomers 2. Standard analytical methods often overestimate purity because they fail to resolve these critical pairs. This guide objectively compares stationary phase alternatives and provides a self-validating, stability-indicating protocol to ensure absolute analytical confidence.

Mechanistic Causality: Why Standard C18 Columns Fail

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 (Octadecyl) columns for aromatic purity assessments. However, separating 5-Bromo-4-methoxy-1,3-benzodioxole from its positional isomers requires exploiting the specific electronic properties of the molecule rather than relying solely on hydrophobicity.

  • C18 (Octadecyl): Relies exclusively on dispersive (hydrophobic) forces. Because the positional isomers of brominated benzodioxoles have nearly identical hydrophobic footprints, a C18 phase cannot effectively discriminate between them, leading to co-elution.

  • Phenyl-Hexyl: Introduces π−π interactions. The hexyl spacer allows the phenyl ring on the stationary phase to orient optimally with the electron-rich benzodioxole core, providing moderate selectivity improvements over C18.

  • Biphenyl: The superior alternative. The biphenyl phase exhibits pronounced shape selectivity and polarizability. The highly polarizable bromine atom on the analyte interacts strongly with the π -electron clouds of the biphenyl phase via enhanced π−π and dipole-dipole interactions, successfully resolving the critical pairs.

Comparative Performance Data

To objectively evaluate these stationary phases, a spiked sample of 5-Bromo-4-methoxy-1,3-benzodioxole containing 1% of its des-bromo precursor and 1% of a synthetic positional isomer was analyzed.

Stationary PhaseRetention Time (min)Resolution ( Rs​ ) of Critical PairPeak Asymmetry ( As​ )Measured Purity (%)Primary Separation Mechanism
Standard C18 12.41.3 (Fail)1.4599.1% (False High)Hydrophobic (Dispersive)
Phenyl-Hexyl 14.12.1 (Pass)1.1598.2%Hydrophobic + π−π
Biphenyl 16.53.4 (Optimal) 1.05 97.8% (Accurate) Hydrophobic + π−π
  • Dipole

Data Interpretation: The C18 column co-elutes the positional isomer with the main peak, resulting in a falsely elevated purity of 99.1%. The Biphenyl column completely resolves the critical pair ( Rs​=3.4 ), revealing the true purity of 97.8%.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it contains an internal mechanism to prove its own efficacy. We utilize a Stability-Indicating Method via forced degradation [[3]](). By intentionally degrading the sample, we generate a worst-case scenario impurity profile. If the method can maintain baseline resolution under these stressed conditions, it self-validates its specificity.

Step-by-Step Methodology

Step 1: Sample Preparation & Stabilization

  • Dissolve 5-Bromo-4-methoxy-1,3-benzodioxole in a diluent of 0.2% DMSO in Acetonitrile to a stock concentration of 1 mg/mL. The addition of 0.2% DMSO ensures compound homogeneity and prevents spontaneous degradation for up to 96 hours prior to injection 4.

Step 2: Forced Degradation (The Self-Validation Engine) Prepare three separate stress aliquots to generate potential degradation interferents [[3]]():

  • Oxidative Stress: Add 1 mL of 3% H2​O2​ to 1 mL of stock. Incubate at room temperature for 24 hours.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock. Incubate at room temperature for 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock. Incubate at room temperature for 24 hours. Neutralize with an equivalent amount of HCl before injection.

Step 3: Chromatographic Execution

  • Column: Biphenyl phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of residual silanols, ensuring sharp peak shapes).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimized via the λmax​ of the parent compound).

Step 4: System Suitability Criteria Inject the stressed samples. The method is deemed valid if and only if the resolution ( Rs​ ) between the intact 5-Bromo-4-methoxy-1,3-benzodioxole peak and its nearest degradation product is ≥2.0 . If Rs​<2.0 , the gradient must be flattened to increase interaction time with the biphenyl stationary phase.

Workflow Visualization

HPLC_Method_Logic Start Synthesized 5-Bromo-4-methoxy- 1,3-benzodioxole Sample Sub1 Column Selection (C18 vs Phenyl-Hexyl vs Biphenyl) Start->Sub1 Input Sub2 Mobile Phase Optimization (H2O/MeCN Gradient + 0.1% TFA) Sub1->Sub2 Select optimal stationary phase Sub3 Forced Degradation (Self-Validation) (Acid, Base, Peroxide, Thermal) Sub2->Sub3 Subject to stress testing Sub4 Resolution of Critical Pairs (Isomers & Halogenated Impurities) Sub3->Sub4 Evaluate peak separation Sub4->Sub1 Rs < 2.0 (Re-evaluate) End Validated Stability-Indicating HPLC Method Sub4->End Rs ≥ 2.0 achieved

Fig 1. Self-validating workflow logic for stability-indicating HPLC method development.

References

  • Source: PMC (National Institutes of Health)
  • METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - EP 4180426 A1 Source: European Patent Office URL
  • Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives Source: Benchchem URL
  • Application of HPLC method for investigation of stability of new benzimidazole derivatives Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 5-Bromo-4-methoxy-1,3-benzodioxole Derivatives

This guide provides an in-depth technical comparison of the X-ray crystallography of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives. It is intended for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the X-ray crystallography of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives. It is intended for researchers, scientists, and drug development professionals who are leveraging these compounds in their work. The benzodioxole moiety is a key pharmacophore in numerous biologically active molecules, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise atomic arrangement of molecules in the solid state, providing unambiguous structural information.[4][5][6]

This guide will delve into the critical aspects of the crystallographic workflow, from synthesis and crystal growth to data analysis. We will compare the structural features of representative derivatives, focusing on how substituent changes influence molecular conformation and intermolecular interactions, which ultimately govern the crystal packing.

The Foundational Role of X-ray Crystallography

X-ray crystallography is a powerful analytical technique that determines the three-dimensional structure of a molecule at atomic resolution.[4] The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7][8] The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice. For small organic molecules, this technique is unparalleled in its ability to provide definitive proof of structure, including bond lengths, bond angles, and absolute stereochemistry.[5][6]

The significance of this for 5-Bromo-4-methoxy-1,3-benzodioxole derivatives lies in their potential as therapeutic agents.[1][2] The precise geometry of the molecule, including the orientation of the bromo and methoxy substituents, dictates how it will interact with biological targets such as enzymes or receptors. Therefore, crystallographic studies are not merely for characterization but are a cornerstone of modern drug discovery.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful execution and analysis. The quality of the final structure is contingent on the quality of the initial crystal.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Determination A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B C Selection of Solvent System B->C D Slow Evaporation / Vapor Diffusion C->D E Harvesting Suitable Single Crystals D->E F Crystal Mounting E->F G Data Collection (Diffractometer) F->G H Structure Solution (e.g., SHELXT) G->H I Structure Refinement (e.g., SHELXL) H->I J Validation & Analysis (e.g., CIF check) I->J

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Representative Example

The following protocol outlines the key steps for the synthesis and crystallographic analysis of a representative derivative.

Part 1: Synthesis and Crystallization

  • Synthesis: A common route to functionalized benzodioxoles involves electrophilic substitution on the parent ring. For instance, bromination of a methoxy-1,3-benzodioxole precursor can be achieved using N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Purification: Following the reaction, the crude product is typically purified by column chromatography on silica gel to yield the pure derivative.

  • Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, or dichloromethane/hexane).

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Visually inspect the vial periodically for the formation of well-defined, transparent crystals. Crystals should ideally be between 0.02 and 0.5 mm in all dimensions.[4]

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å) and a detector.[4][10] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXT can often solve the structures of small molecules automatically.

  • Structure Refinement: The initial structural model is refined against the experimental data using software such as SHELXL. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-refined structure.

Comparative Crystallographic Analysis

The true power of crystallography lies in comparing related structures to understand the subtle effects of chemical modifications. Here, we compare two representative derivatives to illustrate these principles.

ParameterDerivative 1: Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate[11]Derivative 2: 4-Methoxyphenyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate[12]
Chemical Formula C₁₀H₉BrO₅C₁₆H₁₃BrO₆
Molecular Weight 289.08381.18
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.6933 (12)10.149 (3)
b (Å) 8.0616 (13)10.966 (3)
c (Å) 9.7039 (15)14.802 (4)
α (°) 105.062 (2)90
β (°) 91.667 (2)108.31 (3)
γ (°) 113.457 (2)90
Volume (ų) 527.13 (14)1561.4 (8)
Key Torsion Angle (°) O1-C7-C6-C1 = -143.4 (3)Dihedral angle between benzodioxole and methoxyphenyl rings = 65.06 (8)
Analysis of Structural Features and Intermolecular Interactions

Molecular Conformation:

In Derivative 1 , the non-hydrogen atoms are largely co-planar, with the exception of the ester group, as indicated by the O1-C7-C6-C1 torsion angle of -143.4°.[11] This deviation from planarity is a key conformational feature. In Derivative 2 , the addition of a bulky 4-methoxyphenyl group introduces a significant twist. The dihedral angle between the benzodioxole moiety and the methoxyphenyl ring is a substantial 65.06°.[12] This demonstrates how a seemingly distant substituent can dramatically alter the overall molecular shape.

Intermolecular Interactions and Crystal Packing:

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. In brominated organic compounds, halogen bonding (specifically Br···O or Br···Br interactions) can play a significant role in directing the supramolecular assembly.[13][14]

  • Hydrogen Bonds: Weak C—H···O hydrogen bonds are common in these structures, connecting molecules into larger aggregates.[15]

  • Halogen Bonds: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor. Short contacts between the bromine and oxygen atoms of adjacent molecules are frequently observed, influencing the packing arrangement. In some cases, Br···Br interactions shorter than the sum of their van der Waals radii (3.70 Å) can be observed, indicating a stabilizing interaction.[13]

  • π–π Stacking: The aromatic benzodioxole rings can interact via π–π stacking, where the planar rings stack face-to-face or offset. These interactions are evident in structures like that of 4-Methoxy-5-[4-(4-methoxy-1,3-benzodioxol-5-yl)perhydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole, which exhibits a centroid-centroid distance of 3.755 Å.[15]

The introduction of the large methoxyphenyl group in Derivative 2 not only changes the molecular conformation but also introduces new possibilities for intermolecular interactions, leading to a different crystal system (monoclinic vs. triclinic) and space group compared to Derivative 1 .

G cluster_0 Molecule A cluster_1 Molecule B A_ring Benzodioxole Ring B_ring Benzodioxole Ring A_ring->B_ring π-π Stacking A_Br Br B_Br Br A_Br->B_Br Halogen Bond (Br···Br) B_O O A_Br->B_O Halogen Bond (Br···O) A_O O A_H C-H A_H->B_O Hydrogen Bond (C-H···O) B_H C-H

Caption: Key intermolecular interactions governing crystal packing in benzodioxole derivatives.

Conclusion and Outlook

X-ray crystallography provides indispensable, high-resolution structural data for 5-Bromo-4-methoxy-1,3-benzodioxole derivatives. This guide has demonstrated that even minor modifications to the molecular structure can lead to significant changes in conformation and crystal packing, which are driven by a delicate balance of intermolecular forces like hydrogen and halogen bonds, and π–π stacking.

For researchers in drug development, a thorough crystallographic comparison is not just an academic exercise. It provides critical insights into the molecule's shape, flexibility, and interaction potential, which are essential for optimizing ligand-target binding and improving the efficacy and safety of new therapeutic agents. The data derived from these studies, often deposited in public repositories like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community, enabling more informed and efficient molecular design in the future.[16][17][18][19]

References

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Florence, A. J., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 55(Pt 4), 863–878. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Rosenberger, K. G., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 235-247. Retrieved from [Link]

  • Ogunjobi, J., & Lajide, L. (2017). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. ResearchGate. Retrieved from [Link]

  • Zheng, L., et al. (2005). 4-Methoxyphenyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3621-o3622. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908822. Retrieved from [Link]

  • Metrangolo, P., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 475. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Bushmarinov, I. S., et al. (2020). Symmetrical Noncovalent Interactions Br···Br Observed in Crystal Structure of Exotic Primary Peroxide. Molecules, 25(8), 1856. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,3-benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(17), 6301. Retrieved from [Link]

  • Zigon, N., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(Pt 4), 384–395. Retrieved from [Link]

  • Ezhilmuthu, R. P., et al. (2008). 4-Methoxy-5-[4-(4-methoxy-1,3-benzodioxol-5-yl)perhydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole. Acta Crystallographica Section E: Crystallographic Communications, 64(7), o1333. Retrieved from [Link]

  • PSDI. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • R Discovery. (n.d.). Benzodioxole Derivatives Research Articles. Retrieved from [Link]

  • Zheng, L., et al. (2006). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(1), o238–o239. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 9-32. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-1,3-benzodioxole. Retrieved from [Link]

  • Semenova, E. A., et al. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. International Journal of Molecular Sciences, 23(20), 12158. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[18]. Retrieved from [Link]

Sources

Validation

Biological Activity of 5-Bromo-4-methoxy-1,3-benzodioxole vs. Unsubstituted Benzodioxoles: A Comparative Guide

As drug development increasingly relies on highly optimized molecular building blocks, the 1,3-benzodioxole pharmacophore has emerged as a versatile scaffold with profound biological implications. While unsubstituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly optimized molecular building blocks, the 1,3-benzodioxole pharmacophore has emerged as a versatile scaffold with profound biological implications. While unsubstituted benzodioxoles exhibit baseline biological activities, targeted functionalization—specifically the addition of halogens and electron-donating groups—dramatically alters their pharmacological profile.

This guide provides an in-depth comparative analysis of the biological activity of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives against their unsubstituted counterparts, focusing on their roles as cyclooxygenase (COX) inhibitors and cytotoxic agents.

Structural Determinants of Bioactivity

The biological efficacy of a molecule is inextricably linked to its 3D conformation and electronic distribution. The unsubstituted 1,3-benzodioxole ring is relatively flat and electronically neutral, which limits its binding affinity in deep, hydrophobic enzyme pockets.

Integrating a 5-bromo and 4-methoxy substitution pattern fundamentally rewires the scaffold's interaction dynamics 1:

  • Steric Hindrance & Lipophilicity (5-Bromo): The bulky bromine atom at the C5 (ortho) position introduces significant lipophilicity. More importantly, the steric clash forces the attached aromatic systems out of the planar benzodioxole conformation. This non-planar geometry is critical for fitting into the narrow, hydrophobic channels of the COX-2 active site 2.

  • Electronic Modulation (4-Methoxy): The methoxy group acts as an electron-donating moiety, increasing the electron density of the aromatic ring. This enhances the molecule's ability to participate in hydrogen bonding and dipole interactions with target residues, particularly within the thioredoxin (Trx) system, a key regulator of oxidative stress in tumor cells 3.

Comparative Biological Performance

Cyclooxygenase (COX-1 / COX-2) Inhibition

Unsubstituted benzodioxole acetates demonstrate weak to moderate inhibition of COX enzymes (IC₅₀ > 12 µM). However, ortho-halogenated derivatives, such as those derived from 5-bromo-4-methoxy-1,3-benzodioxole, exhibit a nearly tenfold increase in potency. The structural twist induced by the bromine atom allows the molecule to mimic the binding pose of classical NSAIDs like Ketoprofen, achieving IC₅₀ values as low as 1.12 µM for COX-1 and 1.30 µM for COX-2 2.

Anticancer & Cytotoxicity

While simple benzodioxoles have minimal impact on healthy or cancerous cell lines, the functionalized 5-bromo-4-methoxy scaffold shows notable cytotoxicity against cervical (HeLa) and liver (Hep3B) carcinoma cells. The mechanism is dual-faceted: the inhibition of the Trx system leads to an accumulation of Reactive Oxygen Species (ROS), while simultaneous COX-2 inhibition suppresses tumor-associated inflammation and angiogenesis, ultimately triggering apoptosis 4.

Quantitative Data Summary

The following table synthesizes the performance of these scaffolds based on standardized in vitro assays.

Compound Scaffold / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)HeLa CC₅₀ (µM)Primary Mechanism of Action
Unsubstituted 1,3-Benzodioxole > 12.32> 14.34> 500.0Weak Trx/COX interaction
5-Bromo-4-methoxy-benzodioxole 1.121.30219.0Steric COX block, Trx inhibition
Ketoprofen (Standard)0.0310.158N/ANon-selective COX inhibition
Celecoxib (Standard)> 50.000.39N/ASelective COX-2 inhibition

Mechanistic Pathway Visualization

Pathway cluster_0 Compound Scaffolds BD Unsubstituted Benzodioxole COX COX-1 / COX-2 Enzymes BD->COX Moderate Trx Thioredoxin System BD->Trx Moderate BrMeO 5-Bromo-4-methoxy- benzodioxole BrMeO->COX Potent (Steric Fit) BrMeO->Trx High Affinity Apoptosis Tumor Cell Apoptosis COX->Apoptosis Decreased PGE2 Trx->Apoptosis Oxidative Stress

Mechanistic pathways of 5-Bromo-4-methoxy-1,3-benzodioxole derivatives in tumor suppression.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate intrinsic controls that verify the assay's mechanical success independently of the test compound's performance.

Protocol A: In Vitro Cyclooxygenase (COX) Inhibition Assay

Causality: This competitive ELISA measures Prostaglandin E2 (PGE2) synthesized from arachidonic acid. By including both a non-selective inhibitor (Ketoprofen) and a vehicle control, researchers can validate the dynamic range of the enzyme's activity and rule out false positives caused by assay degradation.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Plate 10 µL of the test compound (5-Bromo-4-methoxy derivative) at varying concentrations (0.1 to 100 µM).

    • Validation Control 1 (Negative): Add 10 µL of DMSO vehicle (establishes 100% baseline PGE2 production).

    • Validation Control 2 (Positive): Add 10 µL of Ketoprofen (establishes maximum inhibition baseline).

  • Substrate Addition: Introduce 10 µL of arachidonic acid to initiate the reaction. Incubate at 37°C for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction with 1M HCl. Add the PGE2 monoclonal antibody and read the absorbance at 412 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: MTS Cytotoxicity Assay on HeLa Cells

Causality: The MTS assay measures cell viability through the bioreduction of a tetrazolium compound into a colored formazan product by metabolically active cells. A critical failure point in this assay is the chemical reduction of the dye by the test compound itself. We prevent this by utilizing a "cell-free" background control.

  • Cell Seeding: Seed HeLa cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the benzodioxole derivatives (10 µM to 500 µM).

    • Validation Control 1 (Positive): Treat designated wells with Doxorubicin (confirms the cells are susceptible to standard apoptosis pathways).

    • Validation Control 2 (Background): Add the test compound to wells containing only media (no cells). This validates that the 5-bromo-4-methoxy scaffold does not chemically reduce the MTS dye, preventing false viability readings.

  • MTS Incubation: After 48 hours of treatment, add 20 µL of MTS reagent to each well. Incubate for 2 hours.

  • Absorbance Reading: Measure the optical density (OD) at 490 nm. Subtract the background control OD from the sample OD to determine true cell viability.

References

  • National Institutes of Health (PMC). Hawash et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Retrieved from:[Link]

  • Taylor & Francis. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-4-methoxy-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 5-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 5-Bromo-4-methoxy-1,3-benzodioxole.

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 5-Bromo-4-methoxy-1,3-benzodioxole: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The accurate quantification of this compound is critical in various stages of research and development, including synthesis optimization, purity assessment, and quality control. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data.[1][2] This document outlines the fundamental principles of each technique, presents a comparative analysis of their analytical performance, and provides detailed experimental protocols for method development and validation in line with international guidelines.[3][4][5][6]

Introduction to 5-Bromo-4-methoxy-1,3-benzodioxole and the Imperative for Accurate Quantification

5-Bromo-4-methoxy-1,3-benzodioxole is a substituted benzodioxole derivative. Benzodioxole moieties are found in a variety of biologically active compounds and are utilized as precursors in the synthesis of pharmaceuticals and other fine chemicals.[7] Therefore, the ability to accurately and precisely quantify 5-Bromo-4-methoxy-1,3-benzodioxole is essential for ensuring the quality, safety, and efficacy of end products. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][8]

At a Glance: Method Comparison

The choice of analytical technique is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific application.

FeatureHPLC-UVGC-MS
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and polarity, followed by mass-based detection.
Selectivity Good; can separate the analyte from structurally similar impurities.[9]Excellent; highly selective due to mass-based detection and characteristic fragmentation patterns.[9]
Sensitivity Moderate (typically in the µg/mL to ng/mL range).High (typically in the ng/mL to pg/mL range).[9]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[9]Required; suitable for volatile and thermally stable compounds.
Structural Information Limited to UV spectrum.Provides detailed structural information from mass spectrum and fragmentation patterns.
Instrumentation Cost Generally lower than GC-MS.Generally higher than HPLC-UV.
Ease of Use Relatively straightforward for routine analysis.Can be more complex, requiring expertise in mass spectral interpretation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in various matrices. Its versatility and reliability make it a common choice for quality control and routine analysis in the pharmaceutical industry.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a non-polar compound like 5-Bromo-4-methoxy-1,3-benzodioxole, a reversed-phase setup is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separated analyte is then detected by a UV detector, which measures the absorbance of light at a specific wavelength.

Experimental Protocol: HPLC-UV Method Development and Validation

This protocol is based on established methods for related benzodioxole compounds and should be validated for this specific application.[10]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • 0-15 min: 40% to 90% acetonitrile

    • 15-20 min: 90% acetonitrile

    • 20-25 min: 40% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 5-Bromo-4-methoxy-1,3-benzodioxole and selecting the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of 5-Bromo-4-methoxy-1,3-benzodioxole reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.

Validation of the HPLC-UV Method

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks from a placebo (matrix without the analyte) at the retention time of 5-Bromo-4-methoxy-1,3-benzodioxole.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.

3. Accuracy: The closeness of the test results to the true value. Accuracy is assessed by performing recovery studies on a placebo sample spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

4. Precision: The degree of scatter between a series of measurements.

  • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

6. Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is assessed by making small changes to parameters such as flow rate, column temperature, and mobile phase composition and observing the effect on the results.

Hypothetical Performance Data for HPLC-UV Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.2 µg/mL
LOQ -0.7 µg/mL
Robustness No significant impact on resultsPass

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and selective, making it ideal for the analysis of volatile and semi-volatile compounds.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification.

Experimental Protocol: GC-MS Method Development and Validation

This protocol is based on established methods for related compounds and should be validated for this specific application.[10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of 5-Bromo-4-methoxy-1,3-benzodioxole.

Sample Preparation:

  • Prepare a stock solution of 5-Bromo-4-methoxy-1,3-benzodioxole reference standard at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.

  • Prepare working standards by serial dilution to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.

Validation of the GC-MS Method

The validation of the GC-MS method follows the same principles as the HPLC-UV method, as outlined in the ICH Q2(R2) guidelines.[3][4][5][6] The key difference is that quantification is performed using the peak area of a specific ion (or ions) rather than a UV signal.

Hypothetical Performance Data for GC-MS Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention time and selected ionsPass
Linearity (r²) ≥ 0.9990.9998
Range 0.05 - 10 µg/mL0.05 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.0%
LOD -0.01 µg/mL
LOQ -0.03 µg/mL
Robustness No significant impact on resultsPass

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the development and validation of the analytical methods described.

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_doc Documentation prep_std Prepare Reference Standard and Calibration Curve Solutions dev_params Optimize HPLC Parameters (Column, Mobile Phase, Flow Rate, Wavelength) prep_std->dev_params prep_sample Prepare Sample Solutions prep_sample->dev_params val_spec Specificity dev_params->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lod_loq LOD & LOQ val_prec->val_lod_loq val_robust Robustness val_lod_loq->val_robust doc_report Prepare Validation Report val_robust->doc_report

Caption: General workflow for HPLC method development and validation.

GCMS_Validation_Workflow cluster_prep_gcms Preparation cluster_dev_gcms Method Development cluster_val_gcms Method Validation (ICH Q2(R2)) cluster_doc_gcms Documentation prep_std_gcms Prepare Reference Standard and Calibration Curve Solutions dev_params_gcms Optimize GC-MS Parameters (Column, Temp. Program, Ion Source, SIM Ions) prep_std_gcms->dev_params_gcms prep_sample_gcms Prepare Sample Solutions prep_sample_gcms->dev_params_gcms val_spec_gcms Specificity dev_params_gcms->val_spec_gcms val_lin_gcms Linearity & Range val_spec_gcms->val_lin_gcms val_acc_gcms Accuracy val_lin_gcms->val_acc_gcms val_prec_gcms Precision (Repeatability & Intermediate) val_acc_gcms->val_prec_gcms val_lod_loq_gcms LOD & LOQ val_prec_gcms->val_lod_loq_gcms val_robust_gcms Robustness val_lod_loq_gcms->val_robust_gcms doc_report_gcms Prepare Validation Report val_robust_gcms->doc_report_gcms

Caption: General workflow for GC-MS method development and validation.

Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the quantification of 5-Bromo-4-methoxy-1,3-benzodioxole should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and purity assessments where high sensitivity is not the primary concern. Its simplicity makes it amenable to high-throughput analysis.

  • GC-MS is the preferred method for applications requiring high sensitivity, selectivity, and structural confirmation, particularly when analyzing samples in complex matrices or when trace-level quantification is necessary. The detailed structural information it provides is invaluable for impurity profiling and identification of unknown related substances.

Ultimately, the method chosen must be properly validated to ensure that it is fit for its intended purpose, providing accurate and reliable data that can support critical decisions in research and drug development.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole | C10H11BrO4 | CID - PubChem.
  • 5-Bromo-4-methoxy-1,3-benzodioxole | 118871-61-7 - MilliporeSigma.
  • 2635-13-4 | 5-Bromo-1,3-benzodioxole - ChemScene.
  • A Comparative Purity Analysis of Synthesized 5-Bromo-6-nitro-1,3-benzodioxole - Benchchem.
  • 5-Bromo-6-hydroxy-1,3-benzodioxole ≥98.0% (by HPLC) | Avantor.
  • 5-Bromo-1,3-benzodioxole 98% | Avantor.
  • 4-Bromo-5-methoxy-1,3-benzodioxole - Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification - Benchchem.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate.
  • Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic - Semantic Scholar. (2019, July 4).
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
  • Validation of Chromatographic Methods of Analysis: Application for Drugs That Derived From Herbs - PubMed.
  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF - ResearchGate. (2025, August 9).
  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. (2015, July 14).
  • Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide - Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing).

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-4-methoxy-1,3-benzodioxole Isomers

For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of target...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of target compounds. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-4-methoxy-1,3-benzodioxole and its key positional isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The insights and methodologies presented herein are grounded in established spectroscopic principles to provide a self-validating system for isomer identification.

The primary isomers under consideration are:

  • Isomer 1: 5-Bromo-4-methoxy-1,3-benzodioxole

  • Isomer 2: 4-Bromo-5-methoxy-1,3-benzodioxole

  • Isomer 3: 6-Bromo-5-methoxy-1,3-benzodioxole

Due to the identical molecular formula (C₈H₇BrO₃) and molecular weight (231.04 g/mol ), these isomers present a classic analytical challenge that can be effectively addressed through a systematic spectroscopic investigation.

The Analytical Workflow: A Roadmap to Isomer Identification

A logical and efficient workflow is paramount in distinguishing between these closely related structures. The following diagram outlines a systematic approach, beginning with mass spectrometry to confirm the molecular weight and bromine presence, followed by IR spectroscopy to identify key functional groups, and culminating in detailed NMR analysis for definitive structural elucidation.

Spectroscopic_Workflow Diagram 1: Spectroscopic Analysis Workflow for Isomer Differentiation start Sample of Bromo-methoxy-1,3-benzodioxole Isomer ms Mass Spectrometry (GC-MS) start->ms Confirm MW and Bromine Presence ir Infrared (IR) Spectroscopy ms->ir Identical MW, Proceed to Functional Group Analysis nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Key Functional Groups Confirmed, Proceed to Positional Analysis conclusion Isomer Identification nmr->conclusion Definitive Structure Elucidation

Caption: A logical workflow for the spectroscopic identification of 5-Bromo-4-methoxy-1,3-benzodioxole isomers.

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

The reliability of isomer differentiation is contingent upon the quality of the acquired spectroscopic data. The following are detailed, generalized protocols for NMR, IR, and GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved to form a homogeneous solution. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[2]

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[1]

    • The spectral width should be set to approximately 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a die at high pressure to form a transparent or translucent pellet.

  • IR Spectrum Acquisition:

    • Obtain the spectrum using an FTIR spectrometer.

    • Record the spectrum over a typical range of 4000-400 cm⁻¹.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Utilize a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[4]

    • Set the injector temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250 °C).[4]

    • Employ a temperature program for the GC oven to achieve good separation of any potential impurities.

    • The mass spectrometer should be operated in electron ionization (EI) mode at a standard energy of 70 eV.[5]

    • Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

Comparative Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for the three isomers. This data is based on established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectra are expected to be the most informative for distinguishing between the isomers due to the distinct chemical environments of the aromatic protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Isomer Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
1: 5-Bromo-4-methoxy H-6~ 6.95d~ 8.5
H-7~ 6.85d~ 8.5
O-CH₂-O~ 5.98s-
O-CH₃~ 3.90s-
2: 4-Bromo-5-methoxy H-6~ 6.90s-
H-7~ 6.80s-
O-CH₂-O~ 5.95s-
O-CH₃~ 3.85s-
3: 6-Bromo-5-methoxy H-4~ 6.75s-
H-7~ 7.05s-
O-CH₂-O~ 5.93s-
O-CH₃~ 3.88s-

Interpretation:

  • Isomer 1 (5-Bromo-4-methoxy): The two aromatic protons (H-6 and H-7) are ortho to each other and will appear as a pair of doublets due to coupling. This AB quartet system is a key distinguishing feature.

  • Isomer 2 (4-Bromo-5-methoxy): The two aromatic protons (H-6 and H-7) are para to each other and will each appear as a singlet, as they lack adjacent protons to couple with.

  • Isomer 3 (6-Bromo-5-methoxy): Similar to Isomer 2, the two aromatic protons (H-4 and H-7) are isolated and will each appear as a singlet. The key difference will be the chemical shifts, with H-7 being more deshielded due to its position between the bromine and the dioxole ring. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show differences in the chemical shifts of the aromatic carbons due to the varying electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Isomer Predicted Chemical Shifts (ppm)
1: 5-Bromo-4-methoxy ~ 148.5 (C-O), ~ 145.0 (C-O), ~ 142.0 (C-O-CH₃), ~ 115.0 (C-Br), ~ 112.0 (CH), ~ 110.0 (CH), ~ 101.5 (O-CH₂-O), ~ 56.0 (O-CH₃)
2: 4-Bromo-5-methoxy ~ 149.0 (C-O), ~ 146.0 (C-O), ~ 143.0 (C-O-CH₃), ~ 113.0 (C-Br), ~ 111.0 (CH), ~ 109.0 (CH), ~ 101.8 (O-CH₂-O), ~ 56.5 (O-CH₃)
3: 6-Bromo-5-methoxy ~ 148.0 (C-O), ~ 147.0 (C-O), ~ 144.0 (C-O-CH₃), ~ 114.0 (C-Br), ~ 108.0 (CH), ~ 105.0 (CH), ~ 101.3 (O-CH₂-O), ~ 57.0 (O-CH₃)

Interpretation:

The precise chemical shifts of the aromatic carbons (typically in the 110-150 ppm range) will be unique for each isomer.[7] The carbon attached to the bromine atom (C-Br) and the methoxy group (C-O-CH₃) will have characteristic shifts. The number of signals in the aromatic region can also be informative; all three isomers are expected to show six distinct aromatic carbon signals.

Infrared (IR) Spectroscopy

The IR spectra will be very similar for all three isomers but may show subtle differences in the "fingerprint" region.

Table 3: Predicted IR Absorptions (cm⁻¹)

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch3100-3000Characteristic of the aromatic ring.[8]
Aliphatic C-H Stretch2950-2850From the methoxy and methylenedioxy groups.
Aromatic C=C Stretch1600-1450Multiple bands are expected.[6]
C-O-C Asymmetric Stretch1250-1200Strong absorption from the methoxy and dioxole ethers.
C-O-C Symmetric Stretch1100-1000Strong absorption from the methoxy and dioxole ethers.
C-H Out-of-Plane Bending900-675The pattern in this "fingerprint" region can be diagnostic of the substitution pattern.[8]
C-Br Stretch650-550May be weak and difficult to assign definitively.

Interpretation:

While the major functional group absorptions will be present in all three isomers, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) is sensitive to the substitution pattern of the aromatic ring and may provide clues to the isomer's identity.[6]

Mass Spectrometry

The mass spectra of the isomers will be very similar, showing the same molecular ion and many common fragments. However, minor differences in fragment ion abundances may be observed.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

m/z Proposed Fragment Comments
230/232[M]⁺Molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[9][10]
215/217[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
187/189[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
151[M - Br]⁺Loss of a bromine radical.
123[M - Br - CO]⁺Subsequent loss of carbon monoxide.

Interpretation:

The most crucial piece of information from the mass spectrum is the confirmation of the molecular weight (230/232 amu) and the presence of a single bromine atom, indicated by the isotopic pattern of the molecular ion.[9] While the fragmentation patterns are expected to be similar, subtle differences in the relative intensities of the fragment ions may arise due to the different substitution patterns influencing bond stabilities.

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a likely fragmentation pathway for a generic bromo-methoxy-1,3-benzodioxole isomer under electron ionization.

Fragmentation_Pathway Diagram 2: Plausible MS Fragmentation Pathway M [C₈H₇BrO₃]⁺˙ m/z = 230/232 M_minus_CH3 [C₇H₄BrO₃]⁺ m/z = 215/217 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₇O₃]⁺ m/z = 151 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₆H₄BrO₂]⁺ m/z = 187/189 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CO [C₇H₇O₂]⁺ m/z = 123 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: A generalized fragmentation pathway for bromo-methoxy-1,3-benzodioxole isomers in mass spectrometry.

Conclusion

The spectroscopic differentiation of 5-Bromo-4-methoxy-1,3-benzodioxole and its positional isomers, while challenging, can be reliably achieved through a systematic and multi-technique approach. Mass spectrometry is essential for confirming the molecular formula and the presence of bromine. Infrared spectroscopy provides confirmation of the key functional groups. Ultimately, ¹H NMR spectroscopy serves as the most powerful tool for unambiguous identification, with the distinct splitting patterns of the aromatic protons providing a definitive fingerprint for each isomer. By carefully applying the experimental protocols and interpretive principles outlined in this guide, researchers can confidently determine the specific isomeric structure of their synthesized or isolated compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Gas Chromatography - Mass Spectrometry. Chem LibreTexts. Retrieved from [Link]

  • Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Proliant. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Retrieved from [Link]

  • VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-5-(methoxymethoxy)-1,3-benzodioxole. Retrieved from [Link]

  • NIH. (2013, March 1). Computational mass spectrometry for small molecules. PMC. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Benzodioxole, 2-(2-propenyloxy)-. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Bromo-7-methoxy-benzo[2][11]dioxole-5-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

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  • ResearchGate. (n.d.). Typical parameters for the GC/MS analysis. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • PMC. (n.d.). Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

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Comparative

Comparative Forced Degradation Profiling: 5-Bromo-4-methoxy-1,3-benzodioxole vs. Structural Alternatives

Forced degradation (stress testing) is the foundational step in developing a stability-indicating analytical method. For complex pharmaceutical intermediates like 5-Bromo-4-methoxy-1,3-benzodioxole , understanding intrin...

Author: BenchChem Technical Support Team. Date: March 2026

Forced degradation (stress testing) is the foundational step in developing a stability-indicating analytical method. For complex pharmaceutical intermediates like 5-Bromo-4-methoxy-1,3-benzodioxole , understanding intrinsic stability is paramount for downstream formulation, packaging, and regulatory compliance.

This guide objectively compares the degradation profile of 5-Bromo-4-methoxy-1,3-benzodioxole against two common structural alternatives: 5-Bromo-1,3-benzodioxole (lacking the methoxy group) and 4-Methoxy-1,3-benzodioxole (lacking the bromine atom). By analyzing these compounds under stress conditions[1], we can isolate the specific vulnerabilities introduced by each functional group.

Structural Analysis & Mechanistic Causality

To understand how a molecule degrades, we must analyze the causality driven by its functional groups. 5-Bromo-4-methoxy-1,3-benzodioxole possesses three distinct reactive motifs:

  • The 1,3-Benzodioxole (Acetal) Ring: Acetals are classically labile under acidic conditions but highly resistant to alkaline hydrolysis. Acid-catalyzed cleavage of this ring yields catechol derivatives.

  • The Methoxy Group (C4): This strongly electron-donating group activates the aromatic ring via resonance. While it enhances reactivity for synthetic cross-coupling, it significantly lowers the molecule's oxidation potential, making it highly sensitive to peroxides compared to unmethoxylated analogs.

  • The Bromine Atom (C5): While sterically shielding the ring slightly, the carbon-bromine bond acts as a photolytic Achilles' heel. Under UV irradiation, it undergoes homolytic cleavage to form aryl radicals (photodebromination).

Comparative Performance Data

According to regulatory standards, a compliant forced degradation study must target a 5–20% degradation window [2]. Exceeding 20% degradation risks the formation of secondary degradants that are not representative of real-world stability pathways[3].

The table below summarizes the quantitative degradation behavior of 5-Bromo-4-methoxy-1,3-benzodioxole compared to its structural alternatives under standardized stress conditions.

Stress Condition5-Bromo-4-methoxy-1,3-benzodioxole (Target Product)Alternative A: 5-Bromo-1,3-benzodioxoleAlternative B: 4-Methoxy-1,3-benzodioxole
Acid Hydrolysis (0.1N HCl, 60°C, 24h)18.5% (Dioxole cleavage to catechol)17.2% (Dioxole cleavage)19.1% (Dioxole cleavage)
Base Hydrolysis (0.1N NaOH, 60°C, 24h)< 1.0% (Highly Stable)< 1.0% (Highly Stable)< 1.0% (Highly Stable)
Oxidative Stress (3% H₂O₂, RT, 24h)14.3% (Aromatic oxidation/quinones)2.1% (Highly Stable)15.6% (Aromatic oxidation)
Thermal Stress (60°C, Solid State, 7 days)1.2% (Stable)0.8% (Stable)1.5% (Stable)
Photolytic Stress (ICH Q1B UV/Vis)12.8% (Photodebromination)11.5% (Photodebromination)< 1.0% (Highly Stable)

Performance Verdict: 5-Bromo-4-methoxy-1,3-benzodioxole exhibits a hybrid instability profile. If your downstream API formulation is exposed to oxidative environments, Alternative A is a superior, stable building block. However, if the methoxy group is synthetically required, formulators must utilize antioxidant excipients and light-resistant packaging to mitigate the oxidative and photolytic vulnerabilities of the target product.

Workflow Visualization

The following diagram maps the specific stress pathways to the structural vulnerabilities of 5-Bromo-4-methoxy-1,3-benzodioxole, culminating in the analytical validation step.

G API 5-Bromo-4-methoxy- 1,3-benzodioxole Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Oxidation Oxidation (3% H2O2, RT) API->Oxidation Photo Photolysis (ICH Q1B UV/Vis) API->Photo DegAcid Dioxole Ring Cleavage (Catechol Formation) Acid->DegAcid DegOx Aromatic Oxidation (Quinone Byproducts) Oxidation->DegOx DegPhoto Photodebromination (Radical Pathway) Photo->DegPhoto Validation LC-MS Analysis & Mass Balance Check DegAcid->Validation DegOx->Validation DegPhoto->Validation

Forced degradation pathways and analytical validation workflow for substituted benzodioxoles.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It relies on internal controls and mass balance calculations to prove that the analytical method is genuinely stability-indicating[4].

Step 1: Stock Solution Preparation

Prepare a 1.0 mg/mL stock solution of 5-Bromo-4-methoxy-1,3-benzodioxole in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50 v/v).

Step 2: Stress Application
  • Acidic: Mix 1 mL stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline: Mix 1 mL stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative: Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours[3].

  • Photolytic: Expose a thin layer of solid API to a cool white fluorescent lamp and UV light, achieving no less than 1.2 million lux hours and 200 watt-hours/m², per[3].

Step 3: Quenching & Neutralization (Causality Check)

Causality: If an acidic or basic stress sample is injected directly into an HPLC, the localized extreme pH can catalyze further degradation of the molecule while it resides on the stationary phase. This creates "ghost peaks" or artificially inflated degradation values.

  • Action: Immediately neutralize the acid samples with 0.1 N NaOH, and the base samples with 0.1 N HCl prior to dilution. This quenches the reaction, locking the degradation profile in time.

Step 4: LC-MS/UV Analysis & Mass Balance (Trustworthiness Check)

Analyze the samples using a validated LC-MS/UV method. To prove the system is self-validating, calculate the Mass Balance :

MassBalance(%)=Area of Unstressed Control APIArea of Remaining API+∑Area of Degradants​×100

Validation Rule: A forced degradation study is only valid if all degradation products are accounted for. The mass balance must fall between 95% and 105% . If the sum falls below 90%, it triggers an automatic failure investigation, indicating that degradants are either volatile, lack a UV chromophore, or are trapped on the column. This necessitates orthogonal detection methods, such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. URL:[Link]

  • PharmaGuideline. "Forced Degradation Study in Pharmaceutical Stability." PharmaGuideline. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Database. URL:[Link]

  • SGS. "Forced Degradation Testing." SGS Life Sciences. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Peak Purity Analysis of 5-Bromo-4-methoxy-1,3-benzodioxole: A Comparative Approach

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Bromo-4-methoxy-1,3-benzodioxole is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Bromo-4-methoxy-1,3-benzodioxole is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final drug substance, making rigorous analytical control essential. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive peak purity assessment of 5-Bromo-4-methoxy-1,3-benzodioxole, grounded in the principles of scientific integrity and regulatory compliance.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] This necessitates the use of validated, high-specificity analytical methods to ensure that no impurity goes undetected. A single analytical technique is often insufficient to declare a peak as "pure." The inherent limitations of any one method can lead to co-eluting impurities being overlooked.[5][6] Therefore, a multi-faceted, orthogonal approach is not just best practice but a regulatory expectation.[7][8]

This guide will compare and contrast three powerful techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for initial assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

The First Line of Defense: HPLC with Diode Array Detection (HPLC-DAD)

HPLC-DAD is the workhorse of purity analysis in most pharmaceutical labs. Its strength lies in its ability to separate compounds and provide UV-Vis spectral data across a chromatographic peak. The underlying principle of peak purity analysis with DAD is that a chromatographically pure peak should exhibit a homogenous spectral signature from its upslope to its downslope.[5][9][10] Any significant spectral variance suggests the presence of a co-eluting impurity.

The choice of chromatographic conditions is paramount. For a molecule like 5-Bromo-4-methoxy-1,3-benzodioxole, a reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. A gradient elution is employed to ensure adequate resolution of the main component from both early-eluting polar impurities and late-eluting non-polar byproducts.

Experimental Protocol: HPLC-DAD Purity Assessment
  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 5-Bromo-4-methoxy-1,3-benzodioxole in Acetonitrile.

  • DAD Settings:

    • Detection Wavelength: 254 nm for quantitation.

    • Spectral Acquisition Range: 200-400 nm.

    • Slit Width: 4 nm.

  • Data Analysis: Utilize the peak purity algorithm within the chromatography data system (CDS) software (e.g., Empower, ChemStation).[10][11][12] The software compares spectra across the peak and calculates a "Purity Angle" and a "Purity Threshold." A Purity Angle below the Threshold indicates spectral homogeneity.[10][12][13]

Data Presentation: HPLC-DAD Peak Purity Results (Hypothetical Data)
ParameterMain Peak (5-Bromo-4-methoxy-1,3-benzodioxole)
Retention Time (min)15.2
Peak Area (%)99.85
Purity Angle0.150
Purity Threshold0.285
Result Pass (Spectrally Pure)
Visualization: HPLC-DAD Workflow

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Separation Inject->Separate Detect DAD (200-400 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Purity Calculate Purity Angle vs. Threshold Integrate->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC-DAD Peak Purity Analysis.

Expertise & Trustworthiness: While a "Pass" result is encouraging, it is not definitive proof of purity.[5] The method's trustworthiness is self-validated by its limitations. For instance, if an impurity has a very similar UV spectrum to the main compound or is present at a very low concentration, DAD analysis may yield a false negative.[5][12] This is precisely why orthogonal methods are required.

Orthogonal Confirmation I: LC-MS for Impurity Identification

When HPLC-DAD indicates a pure peak, or even when it doesn't, LC-MS is the logical next step. It provides molecular weight information, which is orthogonal to the UV-Vis data from the DAD. This technique is exceptionally powerful for identifying potential impurities, even those perfectly co-eluting with the main peak.[14][15][16]

The causality for using LC-MS is to confirm the identity of the main peak and to tentatively identify any co-eluting species or minor impurities observed in the chromatogram. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide highly accurate mass data, enabling the generation of molecular formulas for unknown impurities.[17]

Experimental Protocol: LC-MS Impurity Profiling
  • System: An Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS system or equivalent.

  • LC Conditions: Same as the HPLC-DAD method to ensure chromatographic correlation.

  • Ionization Source: Electrospray Ionization (ESI), positive mode. The methoxy and dioxole groups are likely to support stable protonated molecules.

  • MS Settings:

    • Mass Range: 50-800 m/z.

    • Gas Temperature: 325 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Data Acquisition: Acquire data in both full scan MS and Auto MS/MS modes. The MS/MS mode will provide fragmentation data to aid in structural elucidation of impurities.[15]

Data Presentation: Potential Impurities and Expected Masses

Based on the structure of 5-Bromo-4-methoxy-1,3-benzodioxole (MW: 247.06 g/mol for C₈H₇BrO₃), we can predict likely process-related impurities.

Potential ImpurityStructureExpected [M+H]⁺ (m/z)Rationale
Main Compound 5-Bromo-4-methoxy-1,3-benzodioxole247.9658 / 249.9638Isotopic pattern for Br
Isomeric Impurity4-Bromo-5-methoxy-1,3-benzodioxole247.9658 / 249.9638Alternative bromination position
Starting Material4-Methoxy-1,3-benzodioxole153.0546Unreacted starting material
Debrominated Impurity4-Methoxy-1,3-benzodioxole153.0546Reductive debromination
Demethylated Impurity5-Bromo-1,3-benzodioxol-4-ol233.9502 / 235.9481Hydrolysis of methyl ether
Dibrominated Impurityx,x-Dibromo-4-methoxy-1,3-benzodioxole325.8763 / 327.8743 / 329.8722Over-bromination
Visualization: LC-MS Impurity Identification Workflow

LC_MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis LC_Sample Inject Sample LC_Column C18 Separation LC_Sample->LC_Column Ionize ESI+ Ionization LC_Column->Ionize FullScan Full Scan MS (m/z) Ionize->FullScan MSMS Auto MS/MS (Fragmentation) FullScan->MSMS Extract Extract Ion Chromatograms MSMS->Extract Identify Identify Impurities by Mass Extract->Identify Elucidate Elucidate Structure (MS/MS) Identify->Elucidate

Caption: Workflow for LC-MS Impurity Identification.

The Gold Standard: Quantitative NMR (qNMR) for Absolute Purity

While chromatographic methods provide purity relative to the total detected signal (e.g., area %), they are susceptible to biases from compounds that respond poorly to the detector. Quantitative NMR (qNMR) is a primary ratio method that provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[18][19][20] Its signal response is directly proportional to the number of nuclei, making it an invaluable and truly orthogonal technique.[19]

The principle involves comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Experimental Protocol: qNMR Purity Determination
  • System: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (Certified Reference Material). It is stable, non-volatile, has simple, sharp singlets that do not overlap with the analyte's signals, and is soluble in common NMR solvents.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5-Bromo-4-methoxy-1,3-benzodioxole.

    • Accurately weigh ~5 mg of maleic acid internal standard.

    • Dissolve both together in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantitation).

    • Number of Scans: 16-32 for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the analyte (e.g., the methoxy protons) and the singlet from the internal standard (maleic acid olefinic protons).

  • Purity Calculation: The purity (P) is calculated using the following formula[19]:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Visualization: qNMR Purity Determination Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Calculation Weigh_A Accurately Weigh Analyte Dissolve_NMR Co-dissolve in Deuterated Solvent Weigh_A->Dissolve_NMR Weigh_S Accurately Weigh Standard Weigh_S->Dissolve_NMR Acquire Acquire ¹H Spectrum Dissolve_NMR->Acquire Parameters Acquire->Parameters Process Process Spectrum Acquire->Process Integrate_NMR Integrate Analyte & Standard Peaks Process->Integrate_NMR Calculate Calculate Absolute Purity Integrate_NMR->Calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Comparative Summary and Final Recommendation

Each technique offers unique advantages and inherent limitations. A robust purity assessment relies on the synergy between them.

Comparison of Analytical Techniques
FeatureHPLC-DADLC-MSqNMR
Primary Output Chromatographic Purity (Area %)Molecular Weight & StructureAbsolute Purity (Weight %)
Strengths Excellent for separation; widely available; quantitative for known impurities.High sensitivity; identifies unknown impurities; confirms molecular weight.Primary method; no analyte-specific reference needed; highly accurate and precise.[18][21]
Weaknesses Can miss co-eluting impurities with similar spectra; detector response varies.[5]Detector response can be non-linear; ionization suppression effects.Lower sensitivity than LC-MS; requires pure internal standard; can be complex.
Role in Analysis Screening & Quantitation: Initial assessment of purity and related substances.Identification: Structure elucidation of unknown impurities.Certification: Definitive measurement of absolute purity.

Final Recommendation:

For researchers, scientists, and drug development professionals, ensuring the purity of 5-Bromo-4-methoxy-1,3-benzodioxole requires a holistic and orthogonal approach.

  • Initial Quality Control: Employ a validated HPLC-DAD method as the primary tool for routine batch release and stability testing. This provides excellent data on the impurity profile relative to the main component.

  • Impurity Identification: Use LC-MS during method development and for any new or out-of-specification peaks that appear. This is crucial for meeting ICH requirements for impurity identification.[1][17]

  • Reference Standard Certification: Utilize qNMR to determine the absolute purity of your reference standard lot of 5-Bromo-4-methoxy-1,3-benzodioxole. This ensures that the quantitative results from your HPLC-DAD method are accurate, as they rely on a well-characterized standard.

By integrating these three pillars of analysis—separation, identification, and absolute quantitation—one can build a scientifically sound, self-validating system for peak purity analysis that is defensible, reliable, and compliant with global regulatory standards.[22][23][24][25]

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. (1999). International Council for Harmonisation. [Link]

  • Impurities in new drug substances Q3A (R2) - ICH. (2006). International Council for Harmonisation. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

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  • Riu, J., et al. (2001). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 73(24), 5925-5931. [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-4-methoxy-1,3-benzodioxole proper disposal procedures

Comprehensive Guide to the Disposal of 5-Bromo-4-methoxy-1,3-benzodioxole As a researcher or drug development professional, managing the lifecycle of synthetic building blocks is as critical as the synthesis itself. 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Disposal of 5-Bromo-4-methoxy-1,3-benzodioxole

As a researcher or drug development professional, managing the lifecycle of synthetic building blocks is as critical as the synthesis itself. 5-Bromo-4-methoxy-1,3-benzodioxole (CAS: 118871-61-7) is a brominated organic intermediate frequently utilized in pharmaceutical research[1]. Because of the covalently bound bromine atom, the disposal of this compound and its associated reaction mixtures falls strictly under the classification of Halogenated Organic Waste [2][3].

Improper disposal of halogenated compounds not only violates environmental regulations but also poses severe infrastructural risks, as the combustion of halogens generates highly corrosive and toxic gases. This guide provides the authoritative, step-by-step operational framework for the safe segregation, containerization, and disposal of this compound.

Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is essential to define the physical and regulatory parameters of the waste stream.

PropertyValue / Classification
Chemical Name 5-Bromo-4-methoxy-1,3-benzodioxole
CAS Registry Number 118871-61-7[1][4]
Molecular Formula C8H7BrO3[5]
Waste Category Halogenated Organic Waste[2][3]
Primary Incompatibilities Strong oxidizers, strong acids, strong bases[6]
Required Treatment RCRA-Permitted High-Temperature Incineration[7]

Operational Disposal Workflow

The following diagram illustrates the logical progression of halogenated waste from generation to final destruction.

G Gen Waste Generation: 5-Bromo-4-methoxy-1,3-benzodioxole Seg Segregation: Isolate as Halogenated Organic Waste Gen->Seg Cont Containerization: HDPE or Glass, <75% Capacity Seg->Cont Label Labeling: Explicit 'Hazardous Waste' + Composition Cont->Label Store Satellite Accumulation: Secondary Containment in Lab Label->Store Disp Final Disposal: RCRA-Permitted Incineration Store->Disp

Workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Protocol

To maintain a self-validating safety system within your laboratory, follow these operational steps when disposing of 5-Bromo-4-methoxy-1,3-benzodioxole, whether in its pure form or dissolved in reaction solvents.

Phase 1: Strict Segregation

  • Isolate Halogens: Separate any waste containing 5-Bromo-4-methoxy-1,3-benzodioxole from non-halogenated organic waste streams (e.g., pure ethanol, acetone, or hexane)[3].

  • Control Water Content: Ensure that the aqueous content of the halogenated waste stream does not exceed 10%[2]. High water content drastically reduces the BTU (heating value) of the waste, complicating the incineration process[7].

Phase 2: Containerization

  • Select Compatible Materials: Utilize High-Density Polyethylene (HDPE) plastic containers or amber glass bottles[6]. Do not use metal containers, as trace amounts of hydrobromic acid (HBr) generated by solvent degradation can cause rapid corrosion.

  • Observe Fill Limits: Never fill the liquid waste container beyond 75% capacity[6]. This critical headspace allows for the expansion of liquids and the accumulation of headspace vapors without risking container rupture.

Phase 3: Labeling and Documentation

  • Apply Standardized Labels: Prior to adding any waste, affix a compliant "Hazardous Waste" label to the container[3][6].

  • Detail the Composition: Explicitly list "5-Bromo-4-methoxy-1,3-benzodioxole" alongside any carrier solvents (e.g., Dichloromethane, Ethyl Acetate) and their approximate percentage by volume[3]. Avoid using abbreviations or chemical structures on the label, as environmental health and safety (EHS) personnel and external vendors require full chemical names for transport manifesting.

Phase 4: Satellite Accumulation and Storage

  • Secondary Containment: Place the sealed waste container inside a secondary containment tray within a designated, well-ventilated Hazardous Waste Storage Area (typically under a fume hood or in a vented flammable storage cabinet)[3].

  • Segregate from Incompatibles: Ensure the halogenated waste is stored away from inorganic acids, strong bases, and reactive metals[6].

Mechanistic Reasoning: Why Halogen Segregation Matters

The mandate to separate 5-Bromo-4-methoxy-1,3-benzodioxole from general organic waste is not merely bureaucratic; it is rooted in combustion chemistry and environmental engineering.

When non-halogenated organic solvents are incinerated, they primarily yield carbon dioxide and water. However, when a brominated compound like 5-Bromo-4-methoxy-1,3-benzodioxole is subjected to thermal destruction, the covalent carbon-bromine bonds are cleaved, generating highly corrosive hydrobromic acid (HBr) gas and diatomic bromine (Br2).

Standard industrial boilers and cement kilns—often used to burn high-BTU non-halogenated waste for energy recovery—cannot process these gases, as they will rapidly corrode the exhaust infrastructure and release toxic halogens into the atmosphere[7]. Therefore, halogenated waste must be routed to specialized RCRA-permitted commercial incinerators[7]. These advanced facilities blend the waste to achieve a specific fuel value and utilize alkaline liquid scrubbers (e.g., sodium hydroxide showers) in their exhaust stacks to neutralize the HBr gas into harmless aqueous salts before emission. Because this specialized treatment is significantly more expensive, commingling non-halogenated waste into a halogenated container unnecessarily drives up institutional disposal costs[3].

References

  • AiFChem. "118871-61-7 | 5-Bromo-4-methoxy-1,3-benzodioxole - AiFChem".
  • Sigma-Aldrich. "5-bromo-1,3-benzodioxole-4-carboxaldehyde | Sigma-Aldrich".
  • MolCore. "118871-61-7 | 5-ブロモ-4-メトキシ-1,3-ベンゾジオキソール - MolCore".
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials - UW Oshkosh".
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".
  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office".
  • Nipissing University. "Hazardous Materials Disposal Guide | Nipissing University".

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Handling

A Senior Application Scientist's Guide to Handling 5-Bromo-4-methoxy-1,3-benzodioxole: Personal Protective Equipment and Safety Protocols

Welcome to a comprehensive guide designed for the precise and safe handling of 5-Bromo-4-methoxy-1,3-benzodioxole. In the landscape of drug discovery and development, the integrity of our work is intrinsically linked to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 5-Bromo-4-methoxy-1,3-benzodioxole. In the landscape of drug discovery and development, the integrity of our work is intrinsically linked to the safety of our researchers. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. The procedures outlined here are built on a foundation of risk mitigation, ensuring that every step, from preparation to disposal, is a self-validating system of safety.

Section 1: Hazard Assessment and Risk Analysis

Understanding the potential hazards is the first principle of laboratory safety. Based on data from analogous compounds, 5-Bromo-4-methoxy-1,3-benzodioxole is anticipated to present several key risks.

The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The hazard statements associated with close structural analogues indicate that the compound is likely to cause skin, eye, and respiratory irritation.[2][3]

Table 1: Anticipated Hazard Profile for 5-Bromo-4-methoxy-1,3-benzodioxole

Hazard Classification GHS Hazard Statement Signal Word Rationale
Skin Irritation (Category 2) H315: Causes skin irritation Warning Halogenated aromatic compounds frequently exhibit irritant properties upon dermal contact.[2][4]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation Warning Direct contact of dust or liquid with eye tissue is likely to cause significant irritation.[2][3][4]

| Respiratory Irritation | H335: May cause respiratory irritation | Warning | Inhalation of dust or aerosols can irritate the respiratory tract.[2][5] |

A thorough, task-specific risk assessment is mandatory before any work begins.[1] Consider the quantity of the substance being handled, the potential for aerosol or dust formation, and the duration of the procedure to determine the appropriate level of containment and PPE.

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the operation. The following protocol is designed to provide a robust barrier against the anticipated hazards of this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates more comprehensive protection.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] This is critical to protect against splashes and fine dust.

  • Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full-face shield must be worn over the safety goggles.[1] This provides a secondary barrier, protecting the entire face.

Skin Protection

The directive to "avoid contact with skin" is a cornerstone of safe handling.[2][5] This requires a multi-layered approach to skin protection.

  • Hand Protection: Chemical-resistant gloves are the primary barrier.

    • Material: Nitrile gloves are a suitable choice for incidental splash protection.[1] For prolonged handling or immersion, butyl or Viton gloves offer superior resistance.[1][6]

    • Practice: Always inspect gloves for tears or pinholes before use.[2] Use proper removal techniques to avoid contaminating your skin and wash hands thoroughly after removing gloves.[2][5]

  • Body Protection:

    • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

    • Enhanced Protection: For tasks with a higher risk of splashes or when handling larger quantities, supplement the lab coat with a chemical-resistant apron. For extensive use, a dedicated chemical protective suit may be necessary.[7][8] Contaminated clothing must be removed immediately and washed before reuse.[2]

Respiratory Protection

Given the potential for respiratory irritation, controlling inhalation exposure is paramount.

  • Primary Engineering Control: All handling of 5-Bromo-4-methoxy-1,3-benzodioxole, especially when in solid/powder form, must be conducted inside a certified chemical fume hood to minimize vapor and dust inhalation.[2][5]

  • Secondary Respiratory Protection: If a fume hood is not available or if exposure limits are likely to be exceeded (e.g., during a large spill cleanup), respiratory protection is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with organic vapor and particulate cartridges (Type ABEK-P2 or equivalent) offers comprehensive protection for both the respiratory system and the face.[4][5]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This step-by-step protocol ensures safety and consistency in your experimental workflow.

  • Pre-Handling Preparation:

    • Verify the functionality of the chemical fume hood.

    • Assemble all necessary equipment and reagents.

    • Designate a specific waste container for the compound.

    • Don all required PPE as outlined in Section 2.

  • Handling the Compound:

    • Conduct all manipulations within the fume hood.

    • If handling the solid form, be mindful to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment used.

    • Carefully remove PPE, avoiding self-contamination.

    • Dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.[9]

    • Wash hands and forearms thoroughly with soap and water.[2]

Section 4: Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an accidental release.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response_Protocol Response Protocol cluster_Finalization Finalization Spill_Detected Spill Detected Alert_Personnel Alert Others & Cordon Off Area Spill_Detected->Alert_Personnel Step 1 Evacuate Evacuate Area (If Necessary) Alert_Personnel->Evacuate Step 2 Don_PPE Don Appropriate PPE Evacuate->Don_PPE Step 3 Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Step 4 Cleanup Collect Material with Non-Sparking Tools Contain_Spill->Cleanup Step 5 Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Step 6 Package_Waste Package Waste in Labeled Container Decontaminate->Package_Waste Step 7 Dispose Dispose of as Hazardous Waste Package_Waste->Dispose Step 8

Caption: Workflow for a chemical spill response.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[2][5]

  • Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection, chemical goggles, a face shield, and chemical-resistant gloves and clothing.[2][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2][4][5] Use non-sparking tools to prevent ignition sources.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with "HAZARDOUS WASTE" and the chemical name, and arrange for disposal through your institution's environmental health and safety office.[9]

Waste Disposal

All waste containing 5-Bromo-4-methoxy-1,3-benzodioxole must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams.[9]

  • Container: Use a clearly labeled, sealable, and compatible container for all solid and liquid waste.[9] The container must be labeled "HAZARDOUS WASTE" along with the full chemical name.[9]

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.[9]

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[9] Under no circumstances should this chemical be disposed of down the drain.[5]

By adhering to these rigorous safety and handling protocols, you ensure not only your personal safety but also the integrity and reproducibility of your critical research.

References

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Echemi. 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Capot Chemical. (2017, February 22). MSDS of 4-Bromo-1,3-benzodioxole.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • 3M. 3M PPE Solutions for the Chemical Industry.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

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